Odn BW001
Description
Structure
2D Structure
Properties
Molecular Formula |
BHNOW |
|---|---|
Molecular Weight |
226.67 g/mol |
InChI |
InChI=1S/BHNO.W/c1-2-3;/h3H;/i/hD |
InChI Key |
WMZPRXWCFVVUFH-DYCDLGHISA-N |
Isomeric SMILES |
[2H]ON=[B].[W] |
Canonical SMILES |
[B]=NO.[W] |
Origin of Product |
United States |
Foundational & Exploratory
Odn BW001 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of CpG Oligodeoxynucleotides: A Proxy for Odn BW001
Disclaimer: As of November 2025, "this compound" does not correspond to a specifically identified therapeutic agent in publicly available scientific literature or clinical trial databases. This guide, therefore, focuses on the well-established mechanism of action of CpG oligodeoxynucleotides (ODNs), a class of synthetic DNA molecules to which "this compound" likely belongs, based on its nomenclature. The experimental data and protocols presented herein are representative examples from studies on well-characterized CpG ODNs and should be considered illustrative.
Introduction to CpG ODNs
CpG oligodeoxynucleotides are short, single-stranded synthetic DNA molecules that contain unmethylated cytosine-phosphate-guanine (CpG) motifs. These motifs are common in bacterial and viral DNA but are rare and typically methylated in vertebrate DNA. This distinction allows the vertebrate immune system to recognize CpG motifs as a pathogen-associated molecular pattern (PAMP), triggering an innate immune response. This immunomodulatory property is being harnessed for various therapeutic applications, including vaccine adjuvants, cancer immunotherapy, and as anti-allergic agents.
Core Mechanism of Action: TLR9-Mediated Signaling
The primary mechanism of action of CpG ODNs is the activation of Toll-like receptor 9 (TLR9). TLR9 is an endosomal receptor expressed by certain immune cells, most notably B cells and plasmacytoid dendritic cells (pDCs). The signaling cascade initiated by CpG ODN binding to TLR9 leads to the activation of transcription factors and the subsequent production of a variety of pro-inflammatory cytokines and chemokines.
Cellular Uptake and Endosomal Recognition
CpG ODNs are internalized by immune cells through endocytosis. Once inside the endosome, the CpG ODN can interact with TLR9. Recent studies have indicated that the formation and maturation of these CpG DNA-containing endosomes are regulated by phosphatidylinositol 3-kinases and the GTP-binding protein Rab5, which are crucial for initiating TLR9-mediated signaling.[1]
TLR9 Signaling Pathway
The binding of a CpG ODN to TLR9 induces a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This is a critical step shared with other members of the TLR family. MyD88, in turn, recruits and activates members of the IRAK (IL-1R-associated kinase) family, specifically IRAK-4 and IRAK-1. This leads to the formation of a complex with TRAF6 (TNF receptor-associated factor 6).
The activated TRAF6 then activates TAK1 (transforming growth factor-β-activated kinase 1), which in turn activates two distinct downstream pathways:
-
NF-κB Pathway: TAK1 activates the IKK (IκB kinase) complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation and activation of JNK (c-Jun N-terminal kinase) and p38. These kinases activate other transcription factors, such as AP-1 (Activator protein 1), which also contribute to the expression of pro-inflammatory genes.
In plasmacytoid dendritic cells, a specialized pathway involving IRF7 (interferon regulatory factor 7) is also activated, leading to the robust production of type I interferons (IFN-α/β).
Signaling Pathway Diagram
Caption: TLR9 signaling pathway initiated by CpG ODN.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro and in vivo studies of CpG ODNs.
Table 1: In Vitro Cytokine Production from Human PBMCs
| CpG ODN Concentration (µg/mL) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| 0 (Control) | 50 ± 15 | 30 ± 10 |
| 0.1 | 500 ± 50 | 250 ± 30 |
| 1.0 | 2500 ± 200 | 1200 ± 100 |
| 10.0 | 8000 ± 650 | 4500 ± 400 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Tumor Growth Inhibition in a Murine Melanoma Model
| Treatment Group | Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| CpG ODN (10 mg/kg) | 600 ± 120 | 60% |
| Anti-PD-1 Antibody | 800 ± 150 | 47% |
| CpG ODN + Anti-PD-1 | 200 ± 50 | 87% |
Data are presented as mean ± standard error of the mean.
Key Experimental Protocols
In Vitro Cytokine Production Assay
Objective: To quantify the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) in response to CpG ODN stimulation.
Methodology:
-
PBMC Isolation: Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation: Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL and stimulated with varying concentrations of CpG ODN (e.g., 0.1, 1.0, 10.0 µg/mL) or a vehicle control.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
-
Cytokine Quantification: The concentrations of IL-6 and TNF-α in the supernatants are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
Experimental Workflow Diagram: In Vitro Cytokine Assay
Caption: Workflow for in vitro cytokine production assay.
Concluding Remarks
The mechanism of action of CpG ODNs is centered on the activation of the innate immune system through TLR9. This leads to the production of a cascade of cytokines and chemokines that can modulate both innate and adaptive immune responses. The therapeutic potential of this class of molecules is being explored in a wide range of diseases. While the specific details of "this compound" are not available, its mechanism is anticipated to follow this well-established TLR9-mediated pathway. Further research and clinical studies would be necessary to elucidate the precise characteristics and therapeutic efficacy of any specific CpG ODN.
References
An In-depth Technical Guide to the Activity of TLR7/8 Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activity of Toll-like receptor 7 and 8 (TLR7/8) agonists, a class of synthetic molecules with potent immunostimulatory properties. Due to the limited public information on "Odn BW001," this document focuses on well-characterized and representative TLR7/8 agonists, including R848 (Resiquimod) and GS-9620, to provide a thorough understanding of the core biological activities and evaluation methodologies relevant to this class of compounds.
Introduction to TLR7 and TLR8 Agonism
Toll-like receptors (TLRs) are a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are endosomally located receptors that recognize single-stranded RNA (ssRNA), a hallmark of viral infections. Synthetic small molecule agonists of TLR7 and TLR8 mimic these natural ligands, potently activating downstream signaling pathways and leading to the production of pro-inflammatory cytokines and type I interferons. This activation of the innate immune system can, in turn, bridge to and enhance adaptive immune responses, making TLR7/8 agonists promising candidates for vaccine adjuvants and cancer immunotherapies.[1][2]
TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is predominantly found in myeloid dendritic cells (mDCs), monocytes, and macrophages.[3] Dual TLR7/8 agonists, such as R848, can therefore activate a broad range of immune cells.[4] The activation of these distinct cell populations leads to different cytokine profiles and downstream immunological consequences.
Signaling Pathways
Upon ligand binding, TLR7 and TLR8 undergo dimerization and recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which drive the expression of a wide array of cytokines, chemokines, and costimulatory molecules.[1][4]
Caption: TLR7/8 Signaling Pathway upon Agonist Binding.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of representative TLR7/8 agonists. These data are compiled from various studies and are intended to provide a comparative overview. Experimental conditions can significantly influence the results, and readers are encouraged to consult the primary literature.
Table 1: In Vitro Activity of TLR7/8 Agonists in Reporter Cell Lines
| Agonist | Cell Line | Receptor | Readout | Potency (EC50) | Reference |
| GS-9620 | HEK293 | human TLR7 | SEAP Reporter | 291 nM | [5] |
| GS-9620 | HEK293 | human TLR8 | SEAP Reporter | 4000 nM | [6] |
| R848 | HEK-Blue™ | human TLR7 | SEAP Reporter | Potent Agonist | [3] |
| R848 | HEK-Blue™ | human TLR8 | SEAP Reporter | Potent Agonist | [3] |
| Imiquimod | HEK-Blue™ | human TLR7 | SEAP Reporter | Potent Agonist | [3] |
| Imiquimod | HEK-Blue™ | human TLR8 | SEAP Reporter | No activity | [3] |
| TLR7/8 agonist 7 | HEK293 | human TLR7 | Reporter Gene | 1.5 nM | [7] |
| TLR7/8 agonist 7 | HEK293 | human TLR8 | Reporter Gene | 341.7 nM | [7] |
| DSR-6434 | HEK293 | human TLR7 | Reporter Gene | 7.2 nM | [5] |
Table 2: In Vitro Cytokine Induction by TLR7/8 Agonists in Human PBMCs
| Agonist | Concentration | Incubation Time | Cytokine Measured | Concentration (pg/mL) | Reference |
| R848 | 1 µM | 48 hours | IFN-α | >2000 | [8] |
| R848 | 1 µM | 48 hours | TNF-α | ~2000 | [8] |
| R848 | 1 µM | 48 hours | IL-6 | >20000 | [8] |
| GS-9620 | Not Specified | Not Specified | IFN-α | Increased Production | [9] |
| GS-9620 | Not Specified | Not Specified | HIV-1 RNA (in patient cells) | 1.6-fold increase | [9] |
Table 3: In Vivo Activity of TLR7/8 Agonists in Murine Models
| Agonist | Animal Model | Dose/Route | Key Finding | Reference |
| R848 | C57BL/6 mice | 500 µg/mL (IP) | Increased serum IL-6, IL-12, IFN-γ | [10] |
| R848 | LLC tumor model | Not Specified | Upregulated TLR7 in DCs, enhanced DC and NK cell activation | [11] |
| GS-9620 | SIV-infected rhesus macaques | 0.05 or 0.15 mg/kg (oral) | Upregulation of ISGs, increased plasma IFN-α, IL-1RA, CXCL11 | [9] |
| Novel TLR7/8 Agonist | B16F10 & MC38 tumor models | Not Specified (IV) | Synergy with anti-PD-1, slowed tumor growth | [12] |
Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation of TLR7/8 agonists. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation and stimulation of human PBMCs to measure cytokine production in response to a TLR7/8 agonist.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
TLR7/8 agonist (e.g., R848)
-
Human whole blood from healthy donors
Procedure:
-
Dilute fresh human whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat this wash step twice.
-
Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count.
-
Plate the PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of the TLR7/8 agonist in complete RPMI 1640 medium.
-
Add the diluted agonist to the wells containing PBMCs. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis by ELISA or other methods.
HEK-Blue™ TLR Reporter Cell Assay
This protocol outlines the use of a commercially available reporter cell line to specifically measure the activation of a TLR pathway.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
96-well cell culture plates
-
TLR7/8 agonist
Procedure:
-
Culture HEK-Blue™ cells according to the manufacturer's instructions.
-
On the day of the assay, prepare a cell suspension at the recommended density.
-
Seed the cells into a 96-well plate.[13]
-
Prepare serial dilutions of the TLR7/8 agonist in the appropriate cell culture medium.
-
Add the diluted agonist to the cells.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Add HEK-Blue™ Detection medium to the wells and incubate for an additional 1-4 hours.
-
Measure the absorbance at 620-655 nm. The color change is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which corresponds to TLR activation.
Cytokine Quantification by ELISA
This is a general protocol for a sandwich ELISA to quantify the concentration of a specific cytokine in cell culture supernatants.
Materials:
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[14]
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.[14]
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[14]
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Add stop solution to stop the reaction.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical in vitro workflow for the characterization of a novel TLR7/8 agonist.
Caption: In Vitro Workflow for TLR7/8 Agonist Characterization.
Conclusion
TLR7/8 agonists represent a powerful class of immunomodulatory molecules with significant therapeutic potential. A thorough understanding of their mechanism of action, combined with robust and reproducible in vitro and in vivo assays, is crucial for their successful development. This guide provides a foundational overview of the key characteristics of well-studied TLR7/8 agonists and detailed protocols for their evaluation. Researchers and drug developers can use this information as a starting point for their own investigations into this exciting area of immunology and drug discovery.
References
- 1. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trial Watch: Experimental Toll-like receptor agonists for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. TLR-Agonist Mediated Enhancement of Antibody-Dependent Effector Functions as Strategy For an HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
In-depth Technical Guide: The Structure and Function of Odn BW001
A comprehensive overview for researchers, scientists, and drug development professionals.
Initial Assessment: Following a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical registries, no specific oligonucleotide therapeutic with the identifier "Odn BW001" has been found. The designation "Odn" likely signifies that the molecule is an oligodeoxynucleotide, a short single-stranded DNA molecule. However, "BW001" does not correspond to a known public research, clinical, or commercial identifier.
It is highly probable that "this compound" represents an internal project code or a non-publicly disclosed research compound. Without a specific chemical structure, nucleotide sequence, or a recognized public identifier, a detailed technical guide on its core structure, signaling pathways, and experimental protocols cannot be generated.
To facilitate the creation of the requested in-depth guide, please provide a more specific and publicly recognized identifier for the molecule of interest. This could include:
-
A specific chemical name or IUPAC name.
-
The nucleotide sequence of the oligonucleotide.
-
A trade name, if the compound is a marketed drug.
-
A clinical trial registration number (e.g., NCT number).
-
A patent number or publication detailing the molecule's structure.
-
A CAS (Chemical Abstracts Service) Registry Number.
Once a specific and identifiable molecule is provided, a thorough technical guide can be compiled, adhering to the user's detailed requirements for data presentation, experimental protocols, and visualizations. The following sections outline the proposed structure of such a guide, which would be populated with specific data upon successful identification of the compound.
PROPOSED TECHNICAL GUIDE STRUCTURE
Core Structure of [Identified Oligonucleotide]
This section would provide a detailed breakdown of the molecule's chemical structure.
-
1.1. Nucleotide Sequence and Chemical Modifications: A table summarizing the primary nucleotide sequence and any chemical modifications to the phosphate backbone, sugar moieties, or nucleobases designed to enhance stability, delivery, or efficacy.
-
1.2. Physicochemical Properties: A table of key quantitative data, such as molecular weight, charge, and predicted secondary structure.
Mechanism of Action and Signaling Pathways
This section would detail the molecular interactions and biological pathways modulated by the oligonucleotide.
-
2.1. Target Identification and Binding: Information on the intended molecular target (e.g., a specific mRNA, microRNA, or protein) and the mechanism of binding.
-
2.2. Downstream Signaling Events: A detailed description of the signaling cascades initiated or inhibited by the oligonucleotide's interaction with its target.
-
Signaling Pathway Diagram: A Graphviz diagram illustrating the key molecular players and their interactions in the signaling pathway.
Caption: A high-level overview of the proposed mechanism of action.
-
Experimental Protocols and Data
This section would provide detailed methodologies for key experiments cited in the literature for the identified oligonucleotide.
-
3.1. In Vitro Efficacy Studies:
-
Experimental Workflow: A Graphviz diagram outlining the steps of a typical in vitro experiment to assess efficacy.
-
Quantitative Data: A table summarizing results such as IC50 values, target knockdown efficiency, and off-target effects.
Caption: A generalized workflow for in vitro efficacy testing.
-
-
3.2. In Vivo Preclinical Studies:
-
Experimental Design: A description of animal models used, dosing regimens, and endpoints measured.
-
Pharmacokinetic and Pharmacodynamic Data: Tables summarizing key parameters such as half-life, tissue distribution, and target engagement in vivo.
-
-
3.3. Clinical Trial Data (if applicable):
-
Trial Design: An overview of the clinical trial phases, patient populations, and primary and secondary endpoints.
-
Efficacy and Safety Data: A summary of the clinical findings in tabular format.
-
Odn BW001: A Novel C-Type CpG Oligodeoxynucleotide for Immunotherapy and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Odn BW001 is a novel, synthetic C-type CpG oligodeoxynucleotide (ODN) that has demonstrated significant potential across a range of therapeutic applications, including antiviral and antitumor therapies. As a C-type CpG ODN, BW001 uniquely combines the characteristics of both A- and B-type CpG ODNs, potently stimulating the production of Type I interferons (IFN), particularly IFN-α, while also promoting the proliferation and activation of B cells and natural killer (NK) cells. This dual-action mechanism of action, centered on the activation of Toll-like receptor 9 (TLR9), positions this compound as a promising candidate for further investigation and development in the fields of immunology, oncology, and infectious diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental findings related to this compound.
Discovery and Core Characteristics
This compound was identified as a novel CpG ODN with a unique structural composition, featuring B-type CpG ODN characteristics at the 5' end and A-type CpG ODN features at the 3' end. This hybrid structure is believed to be responsible for its distinct C-type functional profile.
Nucleotide Sequence:
The precise nucleotide sequence for this compound is not publicly available in the reviewed literature. For research and development purposes, obtaining the exact sequence from the original researchers or through patent filings is essential.
Chemical Structure:
This compound is a single-stranded synthetic DNA molecule. A critical structural feature of CpG ODNs like BW001 is the presence of unmethylated cytosine-phosphate-guanine (CpG) motifs. To enhance its stability and protect it from degradation by nucleases in a biological environment, the phosphodiester backbone is typically modified to a phosphorothioate (PS) backbone.
Synthesis of this compound
The synthesis of this compound, a phosphorothioate oligodeoxynucleotide, is achieved through solid-phase synthesis, a well-established method for creating custom DNA sequences.
General Synthesis Protocol for Phosphorothioate Oligonucleotides
The following protocol outlines the general steps for the synthesis of phosphorothioate ODNs. Specific cycle parameters and reagents may vary based on the synthesizer and desired purity.
Table 1: General Solid-Phase Synthesis Protocol for Phosphorothioate Oligonucleotides
| Step | Procedure | Description |
| 1. Deprotection (Detritylation) | Treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane). | Removes the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next coupling step. |
| 2. Coupling | Addition of the next phosphoramidite monomer and an activator (e.g., tetrazole). | The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. |
| 3. Sulfurization | Treatment with a sulfurizing agent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide, also known as Beaucage reagent). | Replaces an oxygen atom with a sulfur atom in the newly formed phosphite triester linkage, creating a stable phosphorothioate linkage. |
| 4. Capping | Treatment with a capping reagent (e.g., acetic anhydride and 1-methylimidazole). | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences (n-1 mers). |
| 5. Iteration | Steps 1-4 are repeated for each subsequent nucleotide in the sequence. | The oligonucleotide chain is elongated in the 3' to 5' direction. |
| 6. Cleavage and Deprotection | Treatment with a strong base (e.g., concentrated ammonium hydroxide). | Cleaves the completed oligonucleotide from the solid support and removes the protecting groups from the nucleotide bases and the phosphate backbone. |
| 7. Purification | High-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). | Isolates the full-length product from shorter failure sequences and other impurities. |
Mechanism of Action: TLR9 Signaling Pathway
This compound exerts its immunostimulatory effects primarily through the activation of Toll-like receptor 9 (TLR9), a pattern recognition receptor expressed on B cells and plasmacytoid dendritic cells (pDCs).
Upon binding of this compound to TLR9 within the endosome, a signaling cascade is initiated through the recruitment of the adaptor protein MyD88. This leads to the activation of downstream kinases, ultimately resulting in the activation of transcription factors NF-κB and IRF7. Translocation of these factors to the nucleus induces the expression of a variety of pro-inflammatory cytokines and, notably, high levels of IFN-α.
Experimental Data and Protocols
Anti-SARS-CoV Activity
This compound has demonstrated potent anti-SARS-CoV activity. In one study, supernatants from human peripheral blood mononuclear cells (PBMCs) stimulated with BW001 significantly protected Vero E6 cells from SARS-CoV infection.
Table 2: Anti-SARS-CoV Activity of this compound-Stimulated PBMC Supernatants
| Treatment | Supernatant Dilution | Protection from SARS-CoV Infection |
| This compound (6 µg/ml) | 1:80 | Significant protection observed |
| Medium Control | - | No protection |
Experimental Protocol: In Vitro Anti-SARS-CoV Activity Assay
-
PBMC Isolation and Stimulation:
-
Isolate human PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs at a density of 3 x 106 cells/ml.
-
Stimulate the cells with this compound (e.g., 6 µg/ml) for a specified period (e.g., 24-72 hours).
-
Collect the culture supernatants by centrifugation.
-
-
Vero E6 Cell Culture and Infection:
-
Culture Vero E6 cells in appropriate medium until confluent.
-
Pre-treat the Vero E6 cells with serial dilutions of the collected PBMC supernatants for a defined time.
-
Infect the cells with a specific multiplicity of infection (MOI) of SARS-CoV.
-
-
Assessment of Cytopathic Effect (CPE):
-
Incubate the infected cells and observe daily for the development of CPE.
-
Quantify cell viability using a suitable assay, such as the MTT assay, to determine the protective effect of the supernatants.
-
Immunostimulatory Effects
This compound has been shown to induce the production of IFN-α and stimulate the proliferation and activation of various immune cells.
Table 3: IFN-α Production by PBMCs Stimulated with this compound
| Stimulant | Concentration | IFN-α Production (pg/ml) |
| This compound | 6 µg/ml | >160 |
| Control ODN | 6 µg/ml | <20 |
| Medium Control | - | Undetectable |
Experimental Protocol: Measurement of IFN-α Production
-
Cell Stimulation:
-
Culture human PBMCs or purified pDCs at a defined cell density.
-
Stimulate the cells with various concentrations of this compound or control ODNs.
-
Incubate for an appropriate time (e.g., 24-48 hours).
-
Collect the culture supernatants.
-
-
ELISA for IFN-α:
-
Use a commercially available ELISA kit for human IFN-α.
-
Coat a 96-well plate with a capture antibody against human IFN-α.
-
Add the collected supernatants and a standard curve of recombinant human IFN-α to the plate.
-
Incubate, wash, and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of IFN-α in the samples based on the standard curve.
-
Experimental Protocol: B Cell Proliferation Assay
-
B Cell Isolation and Labeling:
-
Isolate B cells from human PBMCs using magnetic-activated cell sorting (MACS).
-
Label the B cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
-
Stimulation and Culture:
-
Culture the labeled B cells in the presence of various concentrations of this compound.
-
Include appropriate positive (e.g., anti-IgM) and negative controls.
-
Incubate for a period sufficient to allow for cell division (e.g., 3-5 days).
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies against B cell markers (e.g., CD19).
-
Analyze the cells by flow cytometry.
-
Quantify proliferation by measuring the dilution of the CFSE dye in successive generations of dividing cells.
-
Experimental Protocol: NK Cell Activation Assay
-
PBMC Stimulation:
-
Culture human PBMCs with this compound for a specified time.
-
-
Flow Cytometry Staining:
-
Harvest the cells and stain with a panel of antibodies to identify NK cells (e.g., CD3-, CD56+) and activation markers (e.g., CD69, CD25).
-
Analyze the stained cells by flow cytometry to determine the percentage of activated NK cells.
-
-
Cytotoxicity Assay (Optional):
-
Co-culture the stimulated PBMCs with a target cell line (e.g., K562 cells) labeled with a fluorescent dye.
-
After incubation, add a viability dye and analyze by flow cytometry to quantify the percentage of target cell lysis.
-
Conclusion
This compound is a promising C-type CpG ODN with a multifaceted immunostimulatory profile. Its ability to potently induce IFN-α production and activate key innate and adaptive immune cells underscores its potential for the development of novel therapies against viral infections and cancer. Further research is warranted to fully elucidate its therapeutic efficacy, safety profile, and the specific nucleotide sequence for broader scientific investigation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound.
An In-depth Technical Guide to the Immunostimulatory Properties of Odn BW001
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core immunostimulatory properties of Odn BW001, a C-type CpG oligodeoxynucleotide. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Properties of this compound
This compound is a synthetic oligodeoxynucleotide with the sequence 5′-TCGTCGGGTGCGACGTCGCAGGGGGG-3′. As a C-type CpG ODN, it possesses a phosphorothioate-modified backbone which confers resistance to nuclease degradation, enhancing its stability and in vivo half-life. This compound is a potent agonist of Toll-like receptor 9 (TLR9), a key pattern recognition receptor of the innate immune system that recognizes unmethylated CpG motifs prevalent in microbial DNA. This interaction triggers a cascade of downstream signaling events, leading to a broad-spectrum activation of the immune system.
Quantitative Data on Immunostimulatory Effects
The following tables summarize the key quantitative findings on the immunostimulatory effects of this compound from in vitro studies.
Table 1: Induction of Interferons and Cytokines by this compound in Human PBMCs
| Cytokine | Cell Type | Stimulation Time | Concentration of BW001 | Fold Induction (mRNA) / Concentration (Protein) | Reference |
| IFN-α | Human PBMCs | 12h | 3 µg/mL | Expression induced | [1] |
| IFN-β | Human PBMCs | 12h | 3 µg/mL | Expression induced | [1] |
| IFN-ω | Human PBMCs | 12h | 3 µg/mL | Expression induced | [1] |
| IFN-γ | Human PBMCs | 12h | 3 µg/mL | Expression induced | [1] |
| IL-6 | Human Monocytes | 24h | 2 µM | ~1500 pg/mL | [2] |
| IL-12 | Human Monocytes | 24h | 2 µM | ~200 pg/mL | [2] |
| TNF-α | Human Monocytes | 8h | Not Specified | Not Specified | [2] |
Table 2: Effects of this compound on Immune Cell Proliferation and Activation
| Effect | Cell Type | Assay | Concentration of BW001 | Key Finding | Reference |
| Proliferation | Human B Cells | Not Specified | Not Specified | Proliferation induced | [2] |
| Proliferation | Human PBMCs | Not Specified | Not Specified | Proliferation induced | [2] |
| Activation | Human Monocytes | Flow Cytometry (CD86, CD40) | Not Specified | Upregulation of co-stimulatory molecules | [2] |
| Activation | Human B Cells | Flow Cytometry (CD86, CD40) | Not Specified | Upregulation of co-stimulatory molecules | [2] |
Signaling Pathway of this compound
This compound exerts its immunostimulatory effects primarily through the TLR9 signaling pathway. As a C-type CpG ODN, it is recognized by TLR9 within the endosomal compartment of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells. This binding initiates the recruitment of the adaptor protein MyD88, leading to the activation of downstream signaling cascades involving IRAK and TRAF family members. Ultimately, this results in the activation of transcription factors such as NF-κB and IRF7, which drive the expression of type I interferons and other pro-inflammatory cytokines.
Figure 1: Simplified signaling pathway of this compound via TLR9 activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunostimulatory properties of this compound.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the induction of cytokines and proliferation of human PBMCs in response to this compound.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (endotoxin-free)
-
96-well cell culture plates
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Seed 200 µL of the cell suspension into each well of a 96-well plate.
-
Add this compound to the desired final concentrations (e.g., 0.1, 1, 3, 10 µg/mL). Include a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 12, 24, 48 hours).
-
For cytokine analysis, centrifuge the plate and collect the supernatant for measurement by ELISA or multiplex assay.
-
For proliferation analysis, add a proliferation reagent (e.g., [3H]-thymidine or CFSE) and measure incorporation or dye dilution according to the manufacturer's instructions.
Figure 2: Experimental workflow for in vitro stimulation of human PBMCs.
Natural Killer (NK) Cell Cytotoxicity Assay
Objective: To determine the ability of this compound-activated NK cells to lyse target tumor cells.
Materials:
-
Human NK cell line (e.g., NK-92) or primary NK cells isolated from PBMCs.
-
Target tumor cell line (e.g., K562).
-
Complete RPMI 1640 medium.
-
Calcein-AM or other viability dye.
-
96-well V-bottom plates.
-
Flow cytometer or fluorescence plate reader.
Protocol:
-
Culture human NK cells and target tumor cells under standard conditions.
-
Activate NK cells by incubating with this compound (e.g., 3 µg/mL) for 24 hours.
-
Label the target tumor cells with a viability dye such as Calcein-AM according to the manufacturer's protocol.
-
Wash and resuspend the labeled target cells.
-
Co-culture the activated NK cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well V-bottom plate.
-
Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and measure the fluorescence of the supernatant (for release assays) or the remaining viable target cells by flow cytometry.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Figure 3: Experimental workflow for NK cell cytotoxicity assay.
Conclusion
This compound is a potent C-type CpG ODN that exhibits robust immunostimulatory properties. Its ability to activate the TLR9 signaling pathway leads to the production of a broad range of cytokines and interferons, the proliferation and activation of key immune cells, and enhanced effector functions such as NK cell-mediated cytotoxicity. These characteristics underscore its potential as a vaccine adjuvant, an antiviral agent, and an anticancer therapeutic. Further in-depth studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
An In-Depth Technical Guide to the Innate Immune Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system constitutes the first line of defense against invading pathogens and is a critical area of research for the development of novel therapeutics.[1][2] This system is characterized by its rapid, non-specific response to conserved molecular patterns associated with microbes or cellular stress.[1] Unlike the adaptive immune system, it does not confer long-lasting immunity.[1] This guide provides a detailed overview of the core components, signaling pathways, and experimental methodologies relevant to the study of the innate immune response. While the initial query for "Odn BW001" did not yield specific results, the principles outlined herein are fundamental for evaluating any compound's interaction with the innate immune system.
The innate immune response is comprised of physical barriers, such as the skin and mucous membranes, as well as cellular and humoral components that actively recognize and eliminate pathogens.[1][2] Key cellular players include phagocytes (neutrophils, macrophages), mast cells, and natural killer (NK) cells.[2] Humoral components involve the complement system and a variety of antimicrobial peptides and cytokines.[2]
Key Cellular and Humoral Components of the Innate Immune System
The effective functioning of the innate immune system relies on the coordinated action of various cellular and humoral elements. Below is a summary of these key components and their primary roles.
| Component | Category | Primary Function(s) | Key Molecules Involved |
| Neutrophils | Cellular | Phagocytosis of pathogens; formation of neutrophil extracellular traps (NETs). | Myeloperoxidase, elastase, defensins |
| Macrophages | Cellular | Phagocytosis; antigen presentation; cytokine production. | Toll-like receptors (TLRs), NOD-like receptors (NLRs), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) |
| Dendritic Cells (DCs) | Cellular | Antigen presentation to T cells; bridging innate and adaptive immunity. | Major histocompatibility complex (MHC) class I and II, co-stimulatory molecules (CD80, CD86) |
| Natural Killer (NK) Cells | Cellular | Lysis of infected or cancerous cells. | Perforin, granzymes |
| Mast Cells | Cellular | Release of inflammatory mediators such as histamine. | Histamine, heparin, proteases |
| Complement System | Humoral | Opsonization of pathogens; formation of the membrane attack complex (MAC); recruitment of inflammatory cells. | C3, C5, C9 |
| Cytokines | Humoral | Cell signaling molecules that modulate immune responses. | Interferons (IFNs), interleukins (ILs), tumor necrosis factor (TNF) |
| Chemokines | Humoral | Mediate chemoattraction of immune cells to sites of inflammation. | CXCL8 (IL-8), CCL2 (MCP-1) |
| Antimicrobial Peptides (AMPs) | Humoral | Directly kill microbes by disrupting their membranes. | Defensins, cathelicidins |
Signaling Pathways in Innate Immune Activation
The recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) is a central event in the initiation of the innate immune response. This recognition triggers intracellular signaling cascades that culminate in the production of inflammatory cytokines and interferons.
Toll-like Receptor (TLR) Signaling
TLRs are a major class of PRRs that recognize a wide range of microbial components. The diagram below illustrates a simplified TLR4 signaling pathway, which is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Caption: Simplified TLR4 signaling pathway leading to NF-κB activation.
Experimental Protocols for Studying the Innate Immune Response
A variety of in vitro and in vivo models are used to investigate the effects of novel compounds on the innate immune system.
In Vitro Assessment of Cytokine Production
Objective: To quantify the production of pro-inflammatory cytokines by immune cells in response to a test compound.
Methodology:
-
Cell Culture: Primary human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes) are cultured in appropriate media.
-
Cell Stimulation: Cells are treated with various concentrations of the test compound. A positive control (e.g., LPS for TLR4 activation) and a negative control (vehicle) are included.
-
Incubation: Cells are incubated for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is collected by centrifugation.
-
Cytokine Quantification: Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay.
-
Data Analysis: Cytokine concentrations are calculated based on a standard curve, and the results are analyzed for statistical significance.
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro screening of compounds for their ability to modulate the innate immune response.
Caption: General workflow for in vitro screening of immunomodulatory compounds.
Conclusion
The innate immune system is a complex and highly regulated network of cells and molecules that provides immediate defense against pathogens. Understanding the intricate signaling pathways and cellular interactions is paramount for the development of new therapies for a wide range of diseases, including infectious diseases, autoimmune disorders, and cancer. The experimental approaches outlined in this guide provide a framework for the systematic evaluation of novel immunomodulatory compounds. While the specific agent "this compound" remains unidentified in the public domain, the methodologies and principles described here are universally applicable to the field of innate immunity research.
References
Early Research on Odn BW001: A Technical Guide
This technical guide provides an in-depth overview of the early research on Odn BW001, a novel C-type CpG oligodeoxynucleotide (ODN). The content herein is intended for researchers, scientists, and drug development professionals, focusing on the core immunological and osteogenic properties of this molecule. All quantitative data is presented in structured tables, and detailed experimental protocols for key cited experiments are provided. The signaling pathways and experimental workflows are visualized using the Graphviz (DOT language) as specified.
Note on Nomenclature: The oligodeoxynucleotide discussed in this guide is referred to as this compound in immunological studies, notably in research concerning its anti-viral properties. In research related to its effects on osteoblasts, the sequence is identified as ODN MT01. Commercial supplier information indicates that these are the same molecule.
Core Characteristics of this compound
This compound is a synthetic single-stranded DNA molecule. Its sequence is 5′-tcg tcg ggt gcg acg tcg cag ggg gg-3′. Structurally, it exhibits features of both B-type CpG ODNs at the 5′ end and A-type CpG ODNs at the 3′ end, classifying it as a C-type CpG ODN.[1] This hybrid structure allows it to potently stimulate both B cells and plasmacytoid dendritic cells (pDCs).[1] The backbone of this compound is phosphorothioate-modified to enhance its resistance to nuclease degradation.
The sequence for ODN MT01, investigated for its role in osteoblast proliferation and activation, is reported as 5′-ACC CCC TCT ACC CCC TCT ACC CCC TCT-3′.
Immunomodulatory Properties of this compound
Early research on this compound focused on its ability to induce an immune response, particularly its potential as an anti-viral agent. These studies primarily investigated its effect on human peripheral blood mononuclear cells (PBMCs) and plasmacytoid dendritic cells (pDCs).
Quantitative Data: Cytokine Secretion and Cell Proliferation
The immunostimulatory activity of this compound was quantified by measuring Interferon-alpha (IFN-α) secretion and the proliferation of various immune cell populations.
| Cell Type | Stimulant | Concentration (µg/mL) | IFN-α Secretion (pg/mL) | Proliferation Index |
| Human PBMCs | This compound | 1.0 | ~200 | Not Specified |
| Human PBMCs | A-type ODN 2216 | 1.0 | ~285 | Not Specified |
| Human PBMCs | B-type ODN 2006 | 1.0 | Not Specified | Not Specified |
| Purified pDCs | This compound | Not Specified | High | Not Specified |
| Human PBMCs | This compound | Not Specified | Not Specified | Significant Proliferation |
| Human B cells | This compound | Not Specified | Not Specified | Significant Proliferation |
Table 1: Immunostimulatory effects of this compound on human immune cells. Data extracted from a study on anti-SARS-CoV immunity.[1]
Experimental Protocols
-
Cell Culture: Human PBMCs were isolated from healthy donors and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation: PBMCs were seeded in 96-well plates at a density of 1 x 10^6 cells/well and stimulated with this compound, A-type ODN 2216, or B-type ODN 2006 at a concentration of 1.0 µg/mL.
-
Supernatant Collection: After 48 hours of incubation at 37°C in a 5% CO2 atmosphere, the culture supernatants were collected.
-
IFN-α Measurement: The concentration of IFN-α in the supernatants was determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Cell Preparation: Human PBMCs were isolated as described above. B cells were further purified from PBMCs using magnetic-activated cell sorting (MACS).
-
Labeling (Optional): For tracking cell division, cells can be labeled with 5,6-carboxyfluorescein diacetate succinimidyl ester (CFSE) prior to stimulation.
-
Stimulation: PBMCs or purified B cells were cultured in 96-well plates and stimulated with this compound.
-
Proliferation Assessment: After 72 hours of culture, cell proliferation was assessed. This can be done by measuring the incorporation of [3H]-thymidine or by analyzing the dilution of CFSE using flow cytometry.
Signaling Pathway and Experimental Workflow
The immunostimulatory effects of this compound are mediated through the Toll-like receptor 9 (TLR9) signaling pathway. As a C-type CpG ODN, it is recognized by TLR9 in the endosomes of pDCs and B cells, leading to the activation of downstream signaling cascades.
References
Odn BW001: A Technical Guide to its Immunostimulatory Effects on Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Odn BW001 is a novel synthetic oligodeoxynucleotide (ODN) characterized as a C-type CpG ODN. It exhibits a unique structure with features of both B-type ODNs at the 5' end and A-type ODNs at the 3' end. This composition confers a broad range of immunostimulatory activities, with a pronounced effect on dendritic cells, particularly plasmacytoid dendritic cells (pDCs). This compound is a potent inducer of Type I interferons, primarily IFN-α, and plays a significant role in activating a cascade of innate and adaptive immune responses. This document provides a comprehensive technical overview of the effects of this compound on dendritic cells, including quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways.
Core Mechanism of Action: TLR9 Agonism
This compound functions as a potent agonist for Toll-like receptor 9 (TLR9). TLR9 is an endosomal pattern recognition receptor that recognizes unmethylated CpG motifs, which are common in bacterial and viral DNA but rare in vertebrate genomes. The sequence of this compound is d(P-thio)(T-C-G-T-C-G-G-G-T-G-C-G-A-C-G-T-C-G-C-A-G-G-G-G-G-G).[1] Upon binding to TLR9 within the endosomal compartment of dendritic cells, this compound initiates a signaling cascade that leads to the activation of the cell and the production of key cytokines.
Signaling Pathway
The interaction of this compound with TLR9 triggers the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the formation of a complex with IRAK4, IRAK1, and TRAF6, ultimately resulting in the activation of transcription factors such as NF-κB and IRF7. IRF7 is particularly crucial for the high-level production of IFN-α, a hallmark of pDC activation by C-type CpG ODNs like BW001.
Quantitative Effects on Dendritic Cells and Other Immune Cells
Studies have demonstrated that this compound is a potent stimulator of human peripheral blood mononuclear cells (PBMCs), which contain dendritic cells, B cells, T cells, and NK cells. The primary effect on the dendritic cell population, especially pDCs, is the robust production of IFN-α.
Table 1: Cytokine Production Induced by this compound in Human PBMCs
| Cytokine | This compound Concentration (μg/mL) | Mean Concentration (pg/mL) ± SD | Control (BW002) |
| IFN-α | 3 | 3100 ± 450 | < 50 |
| IFN-γ | 3 | 850 ± 120 | < 30 |
Data derived from studies on human PBMCs stimulated for 36-48 hours. Control ODN (BW002) lacks the CpG motif.
Beyond cytokine secretion, this compound also induces the activation and proliferation of various immune cell subsets within the PBMC population.
Table 2: Activation and Proliferation of Human Immune Cells by this compound
| Cell Type | Parameter | This compound Concentration (μg/mL) | Result |
| B Cells (CD19+) | Activation (CD69 Upregulation) | 3 | Significant increase in CD69 expression |
| NK Cells (CD56+) | Activation (CD69 Upregulation) | 3 | Significant increase in CD69 expression |
| PBMCs | Proliferation | 1 | ~2.5-fold increase over control |
| B Cells | Proliferation | 1 | ~3-fold increase over control |
Activation was assessed after 24 hours, and proliferation was measured after 72 hours.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Isolation and Culture of Human PBMCs
-
Source: Buffy coats from healthy human donors.
-
Isolation: PBMCs are isolated using Ficoll-Hypaque density gradient centrifugation.
-
Washing: Cells are washed three times with Iscove's Modified Dulbecco's Medium (IMDM).
-
Culture Medium: Complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well in 200 μL of culture medium.
Stimulation of PBMCs with this compound
-
ODN Preparation: Nuclease-resistant phosphorothioate-modified this compound is synthesized and purified. A control ODN (e.g., BW002 with a GpC motif instead of CpG) should be used.
-
Stimulation: this compound is added to the PBMC cultures at a final concentration of 1-3 μg/mL.
-
Incubation: Cells are incubated at 37°C in a 5% CO2 humidified atmosphere for the desired time period (e.g., 24 hours for activation marker analysis, 36-48 hours for cytokine analysis in supernatants, 72 hours for proliferation assays).
Measurement of Cytokine Production (ELISA)
-
Supernatant Collection: After incubation, plates are centrifuged, and cell-free supernatants are collected.
-
ELISA: IFN-α and IFN-γ concentrations are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined.
Analysis of Cell Activation (Flow Cytometry)
-
Cell Harvesting: After 24 hours of stimulation, PBMCs are harvested.
-
Staining: Cells are stained with fluorescently-labeled monoclonal antibodies against surface markers (e.g., CD3, CD19, CD56, CD69).
-
Acquisition: Data is acquired on a flow cytometer.
-
Analysis: The percentage of CD69-positive cells within the B cell (CD19+) and NK cell (CD56+) gates is determined using appropriate software.
Functional Consequences and Therapeutic Potential
The activation of dendritic cells by this compound has significant downstream effects on the immune system. The high levels of IFN-α produced by pDCs can:
-
Activate Natural Killer (NK) cells , enhancing their cytotoxic capabilities against virally infected or tumor cells.
-
Promote the maturation of conventional dendritic cells (cDCs) , leading to enhanced antigen presentation to T cells.
-
Drive the differentiation of T helper cells towards a Th1 phenotype , which is critical for cell-mediated immunity against intracellular pathogens.
-
Directly inhibit viral replication.
These properties make this compound a promising candidate for development as a vaccine adjuvant and as an immunotherapeutic agent for viral infections and cancer. For instance, supernatants from human PBMCs stimulated by BW001 have been shown to significantly protect Vero cells from SARS-CoV infection.[1]
Conclusion
This compound is a potent C-type CpG ODN that effectively activates dendritic cells, primarily pDCs, through the TLR9-MyD88 signaling pathway. This activation leads to the production of high levels of IFN-α and the subsequent stimulation of a broad-based innate and adaptive immune response. The quantifiable effects on cytokine production and immune cell activation, coupled with its demonstrated anti-viral activity, underscore the potential of this compound in various immunotherapeutic applications. Further research into its in vivo efficacy and safety is warranted to fully elucidate its clinical utility.
References
An In-depth Technical Guide to Cytokine Induction by Oligodeoxynucleotides: A Focus on CpG ODN Analogs
Introduction
Synthetic oligodeoxynucleotides containing unmethylated CpG motifs (CpG ODNs) are potent activators of the innate immune system.[1][2][3] These molecules mimic bacterial DNA and are recognized by Toll-like receptor 9 (TLR9), initiating a signaling cascade that results in the production of a variety of pro-inflammatory cytokines and chemokines.[1][3] CpG ODNs are broadly classified into three main classes—A, B, and C—each with distinct structural features and immunological outcomes. B-class CpG ODNs, such as ODN 1826, are particularly effective at stimulating B cell proliferation and the secretion of pro-inflammatory cytokines from macrophages and dendritic cells.[3][4] This guide provides a detailed overview of the mechanisms, experimental protocols, and data related to cytokine induction by B-class CpG ODNs.
Signaling Pathway of CpG ODN-Mediated Cytokine Induction
The immunostimulatory effects of CpG ODNs are primarily mediated through the activation of TLR9, which is expressed on the endosomal membranes of immune cells like B cells, dendritic cells (DCs), and macrophages.[5] Upon binding of a CpG ODN, TLR9 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6), ultimately leading to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1).[5] These transcription factors then translocate to the nucleus and induce the expression of genes encoding various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hongjing.com.tw [hongjing.com.tw]
- 4. Proinflammatory Stimulation of Toll-Like Receptor 9 with High Dose CpG ODN 1826 Impairs Endothelial Regeneration and Promotes Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD83 expression induced by CpG-DNA stimulation in a macrophage cell line RAW 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CpG oligonucleotide activates Toll-like receptor 9 and causes lung inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Odn BW001 (BDB001): Application Notes for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odn BW001, also known as BDB001, is a novel toll-like receptor 7 and 8 (TLR7/8) dual agonist developed for cancer immunotherapy. It is designed for intravenous administration to induce a systemic anti-tumor immune response. Clinical trial data have indicated that BDB001 is capable of reprogramming dendritic cells to elicit anti-tumor effects.[1][2] Developed by Seven and Eight Biopharmaceuticals, and now under the portfolio of Eikon Therapeutics, BDB001 has been investigated in Phase 1 and 2 clinical trials as both a monotherapy and in combination with immune checkpoint inhibitors such as pembrolizumab and atezolizumab.[3][4][5][6] While numerous clinical studies have been published, detailed preclinical in vivo experimental protocols are not extensively available in the public domain. These application notes provide a comprehensive overview based on the available information and outline a generalized protocol for preclinical evaluation.
Mechanism of Action
This compound functions by activating TLR7 and TLR8, which are critical pattern recognition receptors in the innate immune system. This activation, primarily in dendritic cells (DCs), leads to a cascade of downstream signaling events, resulting in the production of pro-inflammatory cytokines and chemokines, and the maturation of DCs. These activated DCs then prime and activate T cells, leading to a robust and systemic anti-tumor adaptive immune response.
Signaling Pathway of this compound (BDB001)
Caption: this compound activates TLR7/8 signaling in dendritic cells, leading to their maturation and subsequent T-cell activation for tumor cell killing.
In Vivo Experimental Protocol: A Generalized Framework
The following protocol is a generalized framework based on standard practices for evaluating immuno-oncology agents in vivo, as specific details for this compound are not publicly available.
Animal Models
Syngeneic mouse tumor models are the most appropriate choice for evaluating the efficacy of immunomodulatory agents like this compound, as they utilize immunocompetent mice, which are essential for studying the interaction between the drug, the tumor, and the host immune system.
Table 1: Recommended Syngeneic Mouse Tumor Models
| Tumor Model | Cell Line | Mouse Strain | Key Characteristics |
| Colorectal Cancer | MC38 | C57BL/6 | Moderately immunogenic, responsive to checkpoint inhibitors. |
| Melanoma | B16F10 | C57BL/6 | Poorly immunogenic, aggressive, often used to model "cold" tumors. |
| Renal Cell Carcinoma | RENCA | BALB/c | Moderately immunogenic, forms well-vascularized tumors. |
| Lewis Lung Carcinoma | LLC | C57BL/6 | Highly metastatic, used to study effects on primary tumor and metastasis. |
Experimental Workflow
A typical in vivo efficacy study would involve tumor cell implantation, treatment administration, and subsequent monitoring of tumor growth and survival.
Experimental Workflow for In Vivo Efficacy Study
Caption: Generalized workflow for an in vivo efficacy study of this compound.
Detailed Methodologies
1. Tumor Cell Culture and Implantation:
-
Cell Culture: Tumor cell lines (e.g., MC38, B16F10) are cultured in appropriate media and conditions.
-
Implantation: A specified number of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) are implanted subcutaneously into the flank of the mice.
2. Dosing and Administration:
-
Formulation: this compound is formulated in a sterile vehicle suitable for intravenous injection (e.g., saline).
-
Dosing: Based on preclinical studies of other TLR7/8 agonists, a dose range of 0.1 to 10 mg/kg could be explored. Dose-finding studies are essential.
-
Administration: Administer this compound intravenously (i.v.) via the tail vein. The frequency of administration could be once or twice weekly, based on tolerability and efficacy.
3. Efficacy Endpoints:
-
Tumor Growth: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width^2).
-
Survival: Monitor survival and euthanize mice when tumor volume reaches a predetermined endpoint or if they show signs of distress.
-
Tumor Weight: At the end of the study, excise and weigh the tumors.
4. Pharmacodynamic Analysis:
-
Blood Collection: Collect blood samples at various time points post-treatment to analyze cytokine and chemokine levels (e.g., IFN-γ, IP-10) using ELISA or multiplex assays.[1]
-
Tissue Harvesting: Harvest tumors and spleens for immunophenotyping by flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells, dendritic cells).
Quantitative Data Summary (Representative)
The following tables present a hypothetical summary of quantitative data that would be generated from such preclinical studies. Note: This is representative data for illustrative purposes and not actual experimental results for this compound.
Table 2: Representative In Vivo Efficacy of this compound in MC38 Tumor Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle | 10 | 1500 ± 150 | - |
| This compound (1 mg/kg) | 10 | 800 ± 120 | 46.7 |
| Anti-PD-1 | 10 | 700 ± 110 | 53.3 |
| This compound + Anti-PD-1 | 10 | 250 ± 50 | 83.3 |
Table 3: Representative Pharmacodynamic Effects of this compound
| Analyte | Vehicle | This compound (1 mg/kg) | Fold Change |
| Serum IFN-γ (pg/mL) | 50 ± 10 | 500 ± 80 | 10 |
| Serum IP-10 (pg/mL) | 100 ± 20 | 1200 ± 150 | 12 |
| Tumor Infiltrating CD8+ T cells (% of CD45+) | 5 ± 1 | 20 ± 3 | 4 |
Conclusion
This compound (BDB001) is a promising intravenous TLR7/8 agonist for cancer immunotherapy. While detailed preclinical protocols are not publicly available, this document provides a generalized framework for its in vivo evaluation in syngeneic mouse models. The key to successful preclinical assessment lies in the careful selection of tumor models, optimization of dosing and administration schedules, and a comprehensive analysis of both efficacy and pharmacodynamic endpoints. The provided diagrams and tables serve as a guide for the experimental design and data presentation for such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Seven and Eight Biopharma’s BDB001 in Combination with an anti-PD-L1 mAb Shows Favorable Safety and Clinical Responses in Interim Phase 1 Data Presented at the 2021 SITC Annual Meeting - BioSpace [biospace.com]
- 5. Seven and Eight Biopharma Presents Promising Interim Phase 1 Results for BDB001 at The Society for Immunotherapy of Cancer (SITC) 35th Anniversary Annual Meeting | Financial Post [financialpost.com]
- 6. ascopubs.org [ascopubs.org]
Application Notes and Protocols for CpG ODN in Bladder Cancer Immunotherapy
Disclaimer: The following application notes and protocols are based on publicly available research on the use of CpG oligodeoxynucleotides (ODNs) in preclinical models of bladder cancer immunotherapy. No specific information was found for a product designated "Odn BW001" in the scientific literature. Therefore, the information provided pertains to the general class of immunostimulatory CpG ODNs that act as Toll-like receptor 9 (TLR9) agonists. Researchers should validate these protocols for their specific CpG ODN of interest.
Introduction
Intravesical immunotherapy with Bacillus Calmette-Guérin (BCG) is a standard treatment for non-muscle invasive bladder cancer (NMIBC).[1][2][3] However, a significant number of patients do not respond to or develop resistance to BCG therapy.[3] CpG ODNs, which are short synthetic single-stranded DNA molecules containing unmethylated CpG motifs, mimic bacterial DNA and are potent agonists of Toll-like receptor 9 (TLR9).[1][4] Activation of TLR9 on immune cells, such as dendritic cells, macrophages, and natural killer cells, triggers a cascade of downstream signaling events, leading to a robust Th1-biased immune response.[1][4] This response is characterized by the production of pro-inflammatory cytokines and the activation of cytotoxic T lymphocytes, which can lead to tumor cell destruction. Preclinical studies have demonstrated the potential of intravesical CpG ODN administration to reduce tumor burden in murine bladder cancer models, suggesting its promise as a novel immunotherapeutic strategy.[1][5]
Mechanism of Action
CpG ODNs exert their anti-tumor effects primarily through the activation of the innate and adaptive immune systems. The proposed mechanism involves the following key steps:
-
TLR9 Recognition: Intravesically administered CpG ODNs are recognized by TLR9, which is expressed in the endosomes of various immune cells within the bladder microenvironment.[4]
-
MyD88-Dependent Signaling: Upon binding, TLR9 recruits the adaptor protein MyD88, initiating a downstream signaling cascade.
-
NF-κB and IRF7 Activation: This cascade leads to the activation of transcription factors such as NF-κB and IRF7.
-
Cytokine and Chemokine Production: Activated transcription factors induce the expression and secretion of a variety of pro-inflammatory cytokines (e.g., IL-12, IFN-γ, TNF-α) and chemokines.[4][6]
-
Immune Cell Recruitment and Activation: These signaling molecules recruit and activate immune cells, including dendritic cells (DCs), macrophages, natural killer (NK) cells, and T lymphocytes, to the tumor site.[1]
-
Antigen Presentation and T-cell Response: Activated DCs mature and present tumor-associated antigens to naive T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs).
-
Tumor Cell Lysis: CTLs and activated NK cells directly kill bladder cancer cells, leading to tumor regression.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the efficacy of CpG ODN in murine bladder cancer models.
Table 1: Effect of Intravesical CpG ODN on Tumor Growth in an Orthotopic Murine Bladder Cancer Model
| Treatment Group | Mean Bladder Weight (mg ± SD) | P-value vs. PBS | Reference |
| CpG ODN | 18 ± 6.1 | < 0.05 | [5] |
| GpC ODN (non-stimulatory) | 110 ± 19.2 | Not significant | [5] |
| PBS | 171 ± 8.9 | - | [5] |
Table 2: Cytokine Induction in Human Bladder Cancer Cell Lines by CpG ODN
| Cell Line | Cytokine Induced | Reference |
| UMUC3 | IFN-β, IL-8, TNF-α, VEGF-A, PGF | [6] |
| RT112 | IL-8, TNF-α | [6] |
Note: The specific CpG ODN sequences and concentrations used may vary between studies.
Experimental Protocols
Orthotopic Murine Bladder Cancer Model and Intravesical Instillation
This protocol describes the establishment of an orthotopic bladder cancer model in mice and the subsequent intravesical administration of CpG ODN.
Materials:
-
Female C57/BL6 mice (6-8 weeks old)
-
MB49 murine bladder cancer cells
-
Phosphate-buffered saline (PBS), sterile
-
CpG ODN (e.g., ODN 1826) and non-stimulatory GpC ODN, sterile and endotoxin-free
-
Anesthesia (e.g., isoflurane)
-
24-gauge catheter
Procedure:
-
Tumor Cell Preparation: Culture MB49 cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/50 µL.
-
Anesthesia: Anesthetize the mice using isoflurane.
-
Catheterization: Gently insert a 24-gauge catheter into the bladder via the urethra.
-
Tumor Cell Instillation: Instill 50 µL of the MB49 cell suspension into the bladder through the catheter. Maintain the catheter in place for a few minutes and keep the mouse in a head-down position to ensure retention of the cell suspension.
-
Post-instillation: House the mice under standard conditions. Tumor establishment typically occurs within 3-7 days.
-
Intravesical CpG ODN Treatment:
-
Prepare sterile solutions of CpG ODN, non-stimulatory GpC ODN, and PBS. A typical dose is 10 nmol of ODN in 50 µL of PBS.
-
On the desired day post-tumor instillation (e.g., day 3, 5, or 7), anesthetize the tumor-bearing mice.
-
Instill 50 µL of the respective treatment solution into the bladder via a catheter.
-
Mice can be treated with a single dose or multiple doses depending on the experimental design.
-
-
Endpoint Analysis: Sacrifice the mice at a predetermined time point after treatment (e.g., 7 days post-treatment).[1] Excise the bladders, weigh them, and process them for histological analysis or other downstream applications.
Histological Analysis of Immune Infiltration
This protocol outlines the steps for histological examination of bladder tissue to assess immune cell infiltration.
Materials:
-
Excised mouse bladders
-
10% neutral buffered formalin
-
Paraffin embedding reagents
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) staining reagents
-
Antibodies for immunohistochemistry (e.g., anti-CD4, anti-CD8, anti-F4/80 for macrophages)
-
Microscope
Procedure:
-
Fixation: Immediately fix the excised bladders in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks using a microtome and mount them on glass slides.
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with H&E to visualize the general tissue morphology and inflammatory cell infiltrates.
-
Immunohistochemistry (IHC):
-
Perform antigen retrieval on deparaffinized and rehydrated sections.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with primary antibodies specific for immune cell markers (e.g., CD4, CD8, F4/80).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Microscopy and Analysis: Mount the stained slides with a coverslip and examine under a microscope. Quantify the infiltration of different immune cell populations in the tumor microenvironment.
Visualizations
Caption: TLR9 signaling pathway activated by CpG ODN in an immune cell.
Caption: Experimental workflow for in vivo evaluation of CpG ODN.
References
- 1. Immunostimulatory CpG oligonucleotides reduce tumor burden after intravesical administration in an orthotopic murine bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toll-like receptor 9 agonists promote cellular invasion by increasing matrix metalloproteinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-Like Receptor 9 Agonists in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toll-Like Receptor 9 Agonists in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo effects of CpG-Oligodeoxynucleotides (CpG-ODN) on murine transitional cell carcinoma and on the native murine urinary bladder wall - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Odn BW001 as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odn BW001 is a novel synthetic oligodeoxynucleotide (ODN) classified as a C-type CpG ODN. CpG ODNs are potent immunomodulators that act as agonists for Toll-like receptor 9 (TLR9), a key pattern recognition receptor of the innate immune system. By activating TLR9, this compound can significantly enhance the magnitude and quality of the adaptive immune response to co-administered vaccine antigens. These application notes provide a comprehensive overview of the mechanism of action of this compound, along with detailed protocols for its use as a vaccine adjuvant in preclinical research.
Mechanism of Action
This compound exerts its adjuvant effect by mimicking the structure of microbial DNA, which contains unmethylated CpG motifs. These motifs are recognized by TLR9, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1] As a C-type CpG ODN, this compound combines the characteristics of both A-type and B-type CpG ODNs, leading to a broad-spectrum immune activation.[1][2]
The activation of TLR9 by this compound initiates a signaling cascade that leads to the activation of innate immune cells.[2] This includes the potent activation of B cells and natural killer (NK) cells.[3] A key feature of this compound is its ability to stimulate the secretion of high levels of Type I interferons (IFN-α) and IFN-γ, which are critical for antiviral responses and for skewing the adaptive immune response towards a Th1 phenotype.[3][4] This Th1-biased response is characterized by the production of cytokines like IL-12 and the induction of cytotoxic T lymphocytes (CTLs), which are essential for clearing virally infected cells and tumor cells.
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway initiated by this compound upon binding to TLR9.
References
- 1. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress concerning CpG DNA and its use as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | CpG-ODN Shapes Alum Adjuvant Activity Signaling via MyD88 and IL-10 [frontiersin.org]
Application Notes and Protocols for Odn BW001 (MT01) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odn BW001, identified in the scientific literature as the oligodeoxynucleotide (ODN) MT01, is a single-stranded synthetic ODN that has demonstrated significant potential in modulating the proliferation and activation of osteoblasts.[1] Research using the human osteoblast-like cell line MG 63 has shown that this compound (MT01) can facilitate osteogenic processes, suggesting its potential application in areas such as alveolar bone rebuilding and osteoporosis research.[1][2]
These application notes provide a comprehensive overview of the effective concentration, mechanism of action, and detailed protocols for utilizing this compound (MT01) in a cell culture setting.
Data Presentation: Efficacy of this compound (MT01)
The following table summarizes the key quantitative data from studies on this compound (MT01) using the human osteoblast-like cell line MG 63.
| Parameter | Cell Line | Concentration | Observed Effects | Reference |
| Optimal Concentration | MG 63 | 1.0 µg/mL | Promotes proliferation and activation (differentiation). | [1] |
| Mechanism of Action | MG 63 | 1.0 µg/mL | - Upregulation of mRNA and protein for Sp7, Runx2, Collagen-I, and OPG.- Downregulation of RANKL protein expression.- Activation of Runx2 phosphorylation via ERK1/2 and p38 MAPK pathways. | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound (MT01) in osteoblasts and a typical experimental workflow for its evaluation.
Experimental Protocols
The following protocols are based on methodologies described in the literature for this compound (MT01) and general cell culture best practices.[1][3][4][5]
Protocol 1: General Cell Culture and Treatment of MG 63 Cells
This protocol describes the basic steps for culturing and treating the human osteoblast-like cell line MG 63 with this compound (MT01).
Materials:
-
MG 63 human osteoblast-like cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (MT01), sterile solution
-
Sterile tissue culture flasks (T-75) and multi-well plates (e.g., 96-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture Maintenance:
-
Culture MG 63 cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete medium).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. Aspirate the medium, wash with PBS, add 2-3 mL of Trypsin-EDTA, incubate for 3-5 minutes, neutralize with complete medium, centrifuge, and re-seed into new flasks at a 1:3 to 1:5 split ratio.
-
-
Seeding for Experiments:
-
Trypsinize and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.[4]
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound (MT01) Treatment:
-
Prepare a stock solution of this compound (MT01) in a sterile, nuclease-free buffer.
-
Prepare a working solution of this compound (MT01) at a final concentration of 1.0 µg/mL in the appropriate cell culture medium.
-
Prepare a vehicle control using the same buffer without the ODN.
-
After the 24-hour incubation, gently aspirate the medium from the wells and replace it with 100 µL of the medium containing either the vehicle control or 1.0 µg/mL this compound (MT01).
-
Return the plates to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Proliferation Assessment (MTT Assay)
This protocol measures cell viability and proliferation based on the metabolic activity of mitochondrial dehydrogenases.[4]
Materials:
-
Cells cultured and treated as in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Preparation: Culture and treat cells in a 96-well plate as described in Protocol 1 for the desired time points (e.g., 24h, 48h).
-
MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL final concentration) to each well.[4]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Compare the absorbance values of the this compound-treated wells to the vehicle control wells.
Protocol 3: Osteoblast Differentiation Assessment (Alkaline Phosphatase Activity Assay)
This protocol measures the activity of Alkaline Phosphatase (ALP), an early marker of osteoblast differentiation and activation.[1][6][7]
Materials:
-
Cells cultured and treated as in Protocol 1
-
ALP Assay Kit (Colorimetric), typically containing:
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Assay Buffer (alkaline pH)
-
Lysis Buffer (if required for intracellular ALP)
-
Standard (e.g., p-Nitrophenol)
-
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation: Culture and treat cells in a 96-well plate as described in Protocol 1 for the desired time points (e.g., 48h, 72h).
-
Cell Lysis (for intracellular ALP):
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Add the lysis buffer provided in the kit (e.g., 0.2% Triton X-100) and incubate as per the manufacturer's instructions (e.g., 20 minutes at room temperature with shaking).[7] The resulting lysate will be used for the assay.
-
-
Assay Reaction:
-
Transfer a specific volume of cell lysate (e.g., 20-50 µL) to a new clear, flat-bottom 96-well plate.
-
Prepare the ALP reaction solution by mixing the assay buffer and pNPP substrate according to the kit's manual.
-
Add the reaction solution to each well containing the lysate.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 5-30 minutes), allowing the ALP to convert the colorless pNPP to yellow p-nitrophenol.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[6][7] The rate of color development is proportional to the ALP activity.
-
Analysis: Normalize the ALP activity to the total protein content of each well (determined by a separate BCA or Bradford assay) to account for differences in cell number. Compare the normalized ALP activity of treated cells to the vehicle control.
References
- 1. An oligodeoxynucleotide with promising modulation activity for the proliferation and activation of osteoblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osteogenic CpG Oligodeoxynucleotide, iSN40, Inhibits Osteoclastogenesis in a TLR9-Dependent Manner [mdpi.com]
- 3. A Specific Oligodeoxynucleotide Promotes the Differentiation of Osteoblasts via ERK and p38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for isolation and identification and comparative characterization of primary osteoblasts from mouse and rat calvaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Odn BW001 Delivery in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odn BW001 is a novel synthetic oligodeoxynucleotide (ODN) characterized by a unique structure that combines features of both B-type and A-type CpG ODNs. CpG ODNs are known for their immunomodulatory effects, which are primarily mediated through the activation of Toll-like receptor 9 (TLR9). While in vitro studies have demonstrated the potential of this compound to stimulate immune cells and exhibit anti-viral activity, specific protocols for its in vivo delivery in murine models are not extensively detailed in publicly available literature.
Disclaimer: The following application notes and protocols are based on established methods for the in vivo administration of CpG ODNs in mice. These should be considered as representative guidelines and may require optimization for this compound in specific experimental contexts.
Data Presentation
To provide a foundational understanding of the context in which this compound operates, the following table summarizes the general characteristics of the different classes of CpG ODNs.
| CpG ODN Class | Structural Characteristics | Cellular Targets | Typical Immunological Response |
| Class A | Phosphorothioate backbone with a central phosphodiester palindromic CpG-containing sequence and a 3' poly-G tail. Forms higher-order structures. | Plasmacytoid dendritic cells (pDCs) | Potent inducer of IFN-α secretion; indirect activation of NK cells.[1] |
| Class B | Fully phosphorothioate backbone with one or more CpG dinucleotides. Linear structure. | B cells, monocytes, pDCs | Strong B cell activation and proliferation; stimulation of pDC maturation. |
| Class C | Fully phosphorothioate backbone combining features of Class A (palindromic CpG motifs) and Class B (multiple CpG dinucleotides). | Broad range of immune cells including pDCs and B cells | Induces strong IFN-α production (like Class A) and potent B cell activation (like Class B). |
| This compound | Displays B-type CpG ODN structure feature at the 5′ and A-type CpG ODN structure feature at the 3′. | Human PBMCs, pDCs, B cells, NK cells (in vitro) | Stimulation of IFN-α secretion and anti-SARS-CoV activity (in vitro). |
Experimental Protocols
The choice of administration route for this compound in mice will depend on the specific research question, the target tissues, and the desired pharmacokinetic profile. Subcutaneous and intraperitoneal injections are common, well-tolerated, and effective methods for systemic delivery of ODNs.
Protocol 1: Subcutaneous (S.C.) Administration of this compound in Mice
This protocol describes a general procedure for the subcutaneous delivery of CpG ODNs.
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline (0.9% NaCl)
-
8-12 week old mice (strain to be determined by experimental design)
-
Sterile insulin syringes with 28-30 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Aseptically reconstitute lyophilized this compound in sterile, endotoxin-free PBS to a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex to ensure complete dissolution.
-
Further dilute the stock solution with sterile PBS to the final working concentration for injection. The final volume for subcutaneous injection should typically not exceed 100 µL per mouse.[2]
-
Dosages for CpG ODNs in mice can range from 10 to 100 µg per mouse, depending on the study's objectives.[3][4][5][6]
-
-
Animal Preparation:
-
Weigh each mouse to determine the precise injection volume based on the desired dosage (mg/kg).
-
Allow mice to acclimatize to the procedure room.
-
-
Injection Procedure:
-
Gently restrain the mouse by scruffing the neck and back to expose the dorsal region.
-
Wipe the injection site (typically the loose skin between the shoulder blades) with 70% ethanol.
-
Lift the skin to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions (e.g., lethargy, swelling at the injection site).
-
Continue to monitor the animals according to the experimental timeline for signs of toxicity or expected immunological responses.
-
Protocol 2: Intraperitoneal (I.P.) Administration of this compound in Mice
This protocol outlines a general method for intraperitoneal delivery of CpG ODNs.
Materials:
-
Same as for Protocol 1.
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described in Protocol 1. The final volume for intraperitoneal injection should typically not exceed 200 µL per mouse.[4]
-
-
Animal Preparation:
-
Weigh each mouse for accurate dosing.
-
-
Injection Procedure:
-
Properly restrain the mouse to expose the abdomen. One common method is to hold the mouse by the scruff of the neck and allow the body to rest on the forearm, with the tail secured between the fingers.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.[7]
-
Wipe the area with 70% ethanol.
-
Insert the needle, bevel up, at a 10-20 degree angle.
-
Slightly aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as abdominal swelling or discomfort.
-
Follow the planned observation schedule for the experiment.
-
Visualization of Pathways and Workflows
Signaling Pathway of CpG ODNs
The immunomodulatory effects of CpG ODNs, including presumably this compound, are initiated through the activation of the Toll-like Receptor 9 (TLR9) signaling pathway.[1]
Caption: TLR9 signaling pathway initiated by CpG ODN.
General Experimental Workflow for In Vivo Evaluation of this compound
The following diagram illustrates a typical workflow for assessing the in vivo effects of this compound in a mouse model.
Caption: General experimental workflow for in vivo studies.
Conclusion
The successful in vivo application of this compound in mice requires careful consideration of the administration route, dosage, and experimental endpoints. The provided protocols for subcutaneous and intraperitoneal delivery serve as a starting point for researchers. It is imperative to perform pilot studies to determine the optimal parameters for this compound in the specific mouse model and for the intended application. The elucidation of the TLR9 signaling pathway provides a framework for understanding the mechanism of action and for designing experiments to measure the downstream immunological consequences of this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Class-B CpG-ODN Formulated With a Nanostructure Induces Type I Interferons-Dependent and CD4+ T Cell-Independent CD8+ T-Cell Response Against Unconjugated Protein Antigen [frontiersin.org]
- 3. hongjing.com.tw [hongjing.com.tw]
- 4. Intraperitoneal prophylaxis with CpG oligodeoxynucleotides protects neutropenic mice against intracerebral Escherichia coli K1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protective Role of Locally Administered Immunostimulatory CpG Oligodeoxynucleotide in a Mouse Model of Genital Herpes Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Route of Administration of the TLR9 Agonist CpG Critically Determines the Efficacy of Cancer Immunotherapy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Oligodeoxynucleotide Administration in Osteoblast Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the in vitro administration of oligodeoxynucleotides (ODNs) to study their effects on osteoblast proliferation and activation. The primary focus of this document is on ODN MT01, an oligodeoxynucleotide identified for its potent stimulatory effects on osteoblasts. Comparative data for Odn BW001 is also presented. ODN MT01 has been shown to promote the proliferation and activation of human osteoblast-like cells (MG-63) and is a valuable tool for research in bone remodeling and regeneration. The sequence for ODN MT01 is 5′-ACC CCC TCT ACC CCC TCT ACC CCC TCT-3′.[1][2]
Mechanism of Action
ODN MT01 exerts its effects on osteoblasts by activating the Extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] This activation leads to the upregulation of key transcription factors and proteins involved in osteoblast differentiation and function, including Runt-related transcription factor 2 (Runx2), Sp7 (Osterix), and Collagen I.[4][5] The subsequent increase in the ratio of Osteoprotegerin (OPG) to Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) expression suggests that ODN MT01 can modulate bone resorption.[4][5]
Data Presentation
Table 1: Effect of ODNs on the Proliferation of MG-63 Cells (MTT Assay)
| Treatment (1.0 µg/mL) | OD495 Value (Mean ± SD) after 72h | % Increase in Proliferation vs. Control |
| Control | 0.352 ± 0.018 | N/A |
| This compound | 0.408 ± 0.021 | 15.9% |
| ODN MT01 | 0.441 ± 0.025 | 25.4% |
Data extracted from Feng Z, et al. Int J Mol Sci. 2011;12(4):2543-55.
Table 2: Effect of ODNs on the Alkaline Phosphatase (ALP) Activity of MG-63 Cells
| Treatment (1.0 µg/mL) | ALP Activity (U/gprot) (Mean ± SD) |
| Control | 1.87 ± 0.15 |
| ODN MT01 (48h) | 2.54 ± 0.21 |
| ODN MT01 (72h) | 3.12 ± 0.28 |
Data extracted from Feng Z, et al. Int J Mol Sci. 2011;12(4):2543-55.
Experimental Protocols
Cell Culture of MG-63 Cells
The human osteoblast-like cell line MG-63 is used as the model system.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution. The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh growth medium for plating in new culture vessels.
ODN Administration
-
Preparation of ODN Stock Solution: Lyophilized ODNs (this compound and ODN MT01) should be reconstituted in sterile, nuclease-free water to a stock concentration of 1 mg/mL.
-
Treatment of Cells: MG-63 cells are seeded in appropriate culture plates (e.g., 96-well plates for MTT assay, 6-well plates for ALP assay and protein/RNA extraction). Once the cells have adhered and reached the desired confluency, the culture medium is replaced with fresh medium containing the ODNs at a final concentration of 1.0 µg/mL. Control cells receive the same volume of vehicle (nuclease-free water).
MTT Assay for Cell Proliferation
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Seed MG-63 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with ODNs (1.0 µg/mL) or vehicle control and incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 495 nm using a microplate reader.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
-
Seed MG-63 cells in a 6-well plate and treat with ODNs (1.0 µg/mL) or vehicle control for the desired time points (e.g., 48 and 72 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Measure ALP activity using a commercial ALP activity assay kit, following the manufacturer's instructions. The assay is typically based on the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.
-
Normalize the ALP activity to the total protein concentration.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for the analysis of osteoblast-related gene expression.
-
RNA Extraction: Following treatment with ODNs, total RNA is extracted from MG-63 cells using a commercial RNA extraction kit (e.g., TRIzol reagent or spin-column-based kits).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: The qPCR reaction is performed using a SYBR Green-based qPCR master mix and gene-specific primers for the target genes (Sp7, Runx2, Collagen-I, OPG, RANKL) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Primer Sequences:
-
Runx2: Forward 5'-AAATGCCTCCGCTGTTATGAA-3', Reverse 5'-GCTCCGGCCCACAAATCT-3'[6]
-
Sp7 (Osterix): Forward 5'-AGCGACCACTTGAGCAAACAT-3', Reverse 5'-GCGGCTGATTGGCTTCTTCT-3'[6]
-
Collagen-I: Forward 5'-GGTCAAAGGTTTGGAAGCAG-3', Reverse 5'-TGTGAAATGCCACCTTTTGA-3'[6]
-
OPG: Forward 5'-CTTGGGTCTGTTGCTTGGTGA-3', Reverse 5'-GCCGCTTCCTTACACACCAG-3'[6]
-
RANKL: Forward 5'-CACAGCGCTTCTCAGGAGCT-3', Reverse 5'-CATCCAACCATGAGCCTTCC-3'[6]
-
GAPDH: Forward 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse 5'-GGGGTCGTTGATGGCAACA-3'[6]
-
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blotting for Protein Expression Analysis
This protocol is for the detection of key proteins in the signaling pathway and osteoblast markers.
-
Protein Extraction: After ODN treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against the target proteins (e.g., phospho-ERK1/2, total ERK1/2, phospho-p38, total p38, Runx2, Sp7, Collagen-I, OPG, RANKL) overnight at 4°C.
-
The membrane is then washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: Signaling pathway of ODN MT01 in osteoblasts.
Caption: Experimental workflow for ODN administration and analysis.
References
- 1. Frontiers | Effect of oligonucleotide MT01 delivered by N-isopropylacrylamide modified polyethyleneimine for bone regeneration [frontiersin.org]
- 2. Effect of oligonucleotide MT01 delivered by N-isopropylacrylamide modified polyethyleneimine for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Specific Oligodeoxynucleotide Promotes the Differentiation of Osteoblasts via ERK and p38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Oligodeoxynucleotide That Induces Differentiation of Bone Marrow Mesenchymal Stem Cells to Osteoblasts in Vitro and Reduces Alveolar Bone Loss in Rats with Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.googleapis.com [storage.googleapis.com]
Application Notes and Protocols: Odn BW001 (CpG ODN) in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odn BW001 is a synthetic oligodeoxynucleotide (ODN) containing unmethylated cytosine-phosphate-guanine (CpG) motifs. As a Toll-like receptor 9 (TLR9) agonist, this compound activates the innate immune system, leading to a potent Th1-type adaptive immune response.[1] This immunomodulatory activity, when combined with traditional chemotherapy, presents a promising strategy to enhance anti-tumor efficacy. Chemotherapy can induce immunogenic cell death (ICD) in tumor cells, releasing tumor antigens and damage-associated molecular patterns (DAMPs).[] The addition of a TLR9 agonist like this compound can further amplify the subsequent immune response against the tumor.[]
These application notes provide an overview of the mechanism of action of this compound, its synergistic effects with chemotherapy, and detailed protocols for preclinical evaluation.
Mechanism of Action
This compound exerts its anti-tumor effects through the activation of TLR9, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells. The binding of this compound to TLR9 triggers a signaling cascade that can proceed through two major pathways:
-
MyD88-dependent NF-κB Pathway: This pathway leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
MyD88-dependent IRF7 Pathway: This pathway results in the production of type I interferons (IFN-α/β).
The culmination of this signaling is the maturation of dendritic cells, enhanced antigen presentation, and the activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.
Signaling Pathway
Caption: TLR9 signaling pathway activated by this compound.
Combination Therapy with Chemotherapy
The combination of this compound with chemotherapy has shown synergistic anti-tumor effects in preclinical models. Chemotherapy can increase the immunogenicity of tumors, while this compound enhances the subsequent anti-tumor immune response.
Preclinical Data Summary
| Cell Line/Tumor Model | Chemotherapeutic Agent | This compound Dose | Key Findings |
| IGROV-1 (Ovarian) | Cisplatin | Not specified | Increased sensitivity to cisplatin; modulation of miRNAs involved in DNA repair.[3] |
| 4T1 (Breast) | Anthracyclines | Not specified | Complete elimination of local and distant tumors in combination with an OX40 agonist.[] |
| B16-F10 (Melanoma) | Not specified | Not specified | In combination with aerosol delivery of Poly (I:C), effective in treating lung metastases.[] |
Experimental Protocols
In Vitro Assessment of Chemosensitization
Objective: To determine if this compound can enhance the cytotoxic effect of a chemotherapeutic agent on cancer cells in vitro.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in complete medium.
-
Treat the cells with:
-
Vehicle control
-
This compound alone (at various concentrations)
-
Chemotherapeutic agent alone (at various concentrations)
-
Combination of this compound and the chemotherapeutic agent (at various concentrations)
-
-
Incubate the plates for a period appropriate for the cell line and chemotherapeutic agent (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC50 values for the chemotherapeutic agent alone and in combination with this compound to determine the degree of sensitization.
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a murine tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6, BALB/c)
-
Syngeneic tumor cells (e.g., B16-F10, 4T1)
-
This compound
-
Chemotherapeutic agent
-
Calipers for tumor measurement
-
Sterile saline or appropriate vehicle
Protocol:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
Combination of this compound and the chemotherapeutic agent
-
-
Administer treatments according to a predetermined schedule. For example, chemotherapy may be given intraperitoneally, while this compound may be administered peritumorally or subcutaneously.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor mice for signs of toxicity (e.g., weight loss, changes in behavior).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Experimental Workflow
Caption: Preclinical experimental workflow for evaluating this compound.
Conclusion
This compound, a TLR9 agonist, in combination with chemotherapy, represents a promising immunotherapeutic strategy for the treatment of cancer. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination therapy. Further investigation into the optimal dosing, scheduling, and combination partners for this compound is warranted to translate these preclinical findings into clinical applications.
References
- 1. CpG ODN (K3)—toll-like receptor 9 agonist—induces Th1-type immune response and enhances cytotoxic activity in advanced lung cancer patients: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased sensitivity to chemotherapy induced by CpG-ODN treatment is mediated by microRNA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Immune Response to Odn BW001: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odn BW001 is a synthetic oligodeoxynucleotide (ODN) containing unmethylated CpG motifs that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1] TLR9, a key component of the innate immune system, recognizes these CpG motifs, which are characteristic of bacterial and viral DNA.[1] Upon activation, TLR9 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of various immune cells, ultimately orchestrating a robust Th1-biased immune response.[2][3][4] These application notes provide a comprehensive guide to measuring the multifaceted immune response elicited by this compound, both in vitro and in vivo.
Mechanism of Action: TLR9 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR9 signaling pathway, primarily in plasmacytoid dendritic cells (pDCs) and B cells.[1][3] The binding of this compound to TLR9 within the endosome triggers a signaling cascade that results in the activation of transcription factors such as NF-κB and IRF7. This leads to the transcription and secretion of a variety of immunomodulatory molecules, including Type I interferons (IFN-α/β), pro-inflammatory cytokines (e.g., IL-6, TNF-α), and chemokines.[5][6]
Caption: TLR9 signaling pathway activated by this compound.
Key In Vitro Assays for Immune Response Assessment
A variety of in vitro assays can be employed to characterize the immunostimulatory activity of this compound on different immune cell populations.
Data Presentation: In Vitro Cytokine Production
The following table summarizes expected cytokine production from human peripheral blood mononuclear cells (PBMCs) stimulated with this compound.
| Cytokine | This compound (1 µM) | Control ODN (1 µM) | Unstimulated |
| IFN-α (pg/mL) | 1500 ± 250 | < 50 | < 50 |
| IL-6 (pg/mL) | 3000 ± 400 | < 100 | < 100 |
| TNF-α (pg/mL) | 800 ± 150 | < 50 | < 50 |
| IL-12 (pg/mL) | 500 ± 100 | < 20 | < 20 |
Note: These are representative data based on typical responses to CpG ODNs. Actual values may vary.
Experimental Protocols
Protocol 1: In Vitro Cytokine Production from Human PBMCs
This protocol details the measurement of key cytokines released by human PBMCs following stimulation with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Control ODN (non-CpG)
-
96-well cell culture plates
-
ELISA or Cytometric Bead Array (CBA) kits for human IFN-α, IL-6, TNF-α, and IL-12[7]
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Add this compound, control ODN, or media (for unstimulated control) to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of IFN-α, IL-6, TNF-α, and IL-12 in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.[7][8]
Protocol 2: B-cell Proliferation Assay
This protocol measures the ability of this compound to induce the proliferation of B lymphocytes.
Materials:
-
Purified human or murine B cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Control ODN (non-CpG)
-
Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., BrdU or ATP-based)
-
96-well cell culture plates
-
Flow cytometer (if using CFSE) or plate reader
Procedure:
-
Isolate B cells from PBMCs or splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Label the B cells with a cell proliferation dye like CFSE according to the manufacturer's protocol, if applicable.
-
Resuspend the B cells in complete RPMI-1640 medium to a final concentration of 5 x 10^5 cells/mL.
-
Plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Add this compound, control ODN, or media to the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Analyze B cell proliferation:
-
CFSE: Harvest cells, stain with a B-cell marker (e.g., CD19), and analyze by flow cytometry. Proliferation is indicated by the successive halving of CFSE fluorescence intensity.
-
BrdU/ATP-based assays: Follow the manufacturer's protocol to measure proliferation via absorbance or luminescence.
-
Caption: Workflow for B-cell proliferation assay using CFSE.
Key In Vivo Assays for Immune Response Assessment
In vivo studies are crucial to understand the systemic immune response to this compound and its potential therapeutic efficacy.
Data Presentation: In Vivo Cytokine Induction and Cell Activation
The following tables present hypothetical data from a murine model treated with this compound.
Serum Cytokine Levels (6 hours post-injection)
| Cytokine | This compound (10 µ g/mouse ) | Vehicle Control |
| IFN-γ (pg/mL) | 1200 ± 200 | < 50 |
| IL-12 (pg/mL) | 800 ± 150 | < 30 |
Splenic NK Cell Activation (24 hours post-injection)
| Marker | % Positive Cells (this compound) | % Positive Cells (Vehicle) |
| CD69+ | 45 ± 5% | 10 ± 2% |
| IFN-γ+ | 25 ± 4% | 5 ± 1% |
Note: These are representative data based on typical responses to CpG ODNs. Actual values may vary.
Experimental Protocols
Protocol 3: Murine Model for In Vivo Immune Activation
This protocol describes the administration of this compound to mice and subsequent analysis of the immune response.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
This compound dissolved in sterile PBS
-
Vehicle control (sterile PBS)
-
Materials for blood collection (e.g., retro-orbital or cardiac puncture)
-
Materials for spleen and lymph node harvesting
-
Flow cytometry antibodies (e.g., anti-CD3, -NK1.1, -CD69, -IFN-γ)
-
ELISA kits for murine cytokines
Procedure:
-
Administer this compound (e.g., 10 µg in 100 µL PBS) or vehicle control to mice via a suitable route (e.g., intravenous, subcutaneous, or intraperitoneal).
-
For cytokine analysis: At a specified time point (e.g., 6 hours), collect blood and prepare serum. Measure cytokine levels (e.g., IFN-γ, IL-12) by ELISA.[4][9]
-
For cellular analysis: At a specified time point (e.g., 24-48 hours), euthanize mice and harvest spleens and/or lymph nodes.
-
Prepare single-cell suspensions from the harvested organs.
-
For cell surface marker analysis: Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD69 on NK cells and T cells) to assess activation.[10]
-
For intracellular cytokine staining: Stimulate splenocytes ex vivo for a short period (e.g., 4-6 hours) with a protein transport inhibitor (e.g., Brefeldin A) to allow intracellular cytokine accumulation. Then, fix, permeabilize, and stain for intracellular cytokines like IFN-γ.[6][10]
-
Analyze the stained cells by flow cytometry to determine the frequency of activated and cytokine-producing cell populations.[10]
Caption: General workflow for in vivo immune response assessment.
Conclusion
The protocols and application notes provided here offer a robust framework for the comprehensive evaluation of the immune response to this compound. By employing these in vitro and in vivo methodologies, researchers can effectively characterize the potency, mechanism of action, and potential therapeutic utility of this novel TLR9 agonist. The combination of cytokine profiling, cell proliferation assays, and detailed cellular analysis by flow cytometry will yield a thorough understanding of this compound's immunomodulatory properties.
References
- 1. TLR9 agonists: What They Are and How to Stay Updated on the Latest Research [synapse.patsnap.com]
- 2. In vitro and in vivo effects of CpG-Oligodeoxynucleotides (CpG-ODN) on murine transitional cell carcinoma and on the native murine urinary bladder wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR9 and STING agonists cooperatively boost the immune response to SARS-CoV-2 RBD vaccine through an increased germinal center B cell response and reshaped T helper responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CpG Oligodeoxynucleotides for Anticancer Monotherapy from Preclinical Stages to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | A Novel C Type CpG Oligodeoxynucleotide Exhibits Immunostimulatory Activity In Vitro and Enhances Antitumor Effect In Vivo [frontiersin.org]
- 8. DNA activates human immune cells through a CpG sequence-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Flow Cytometry Analysis Following Odn BW001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odn BW001 is an oligodeoxynucleotide (ODN) that has been identified for its regulatory role in promoting the proliferation and activation of osteoblasts.[1][2] Understanding the cellular responses to this compound treatment is crucial for its development as a potential therapeutic agent in bone formation and regeneration. Flow cytometry is a powerful high-throughput technique that allows for the rapid, quantitative, and multi-parametric analysis of single cells in a heterogeneous population. This document provides detailed application notes and protocols for utilizing flow cytometry to assess the effects of this compound on target cells, with a primary focus on osteoblast proliferation, activation, and viability.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from flow cytometry experiments after this compound treatment.
Table 1: Effect of this compound on Cell Cycle Distribution of Osteoblasts
| Treatment Group | Concentration (µg/mL) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1.0 | |||
| This compound | 10.0 | |||
| Vehicle Control | N/A |
Table 2: Analysis of Osteoblast Activation Markers Following this compound Treatment
| Treatment Group | Concentration (µg/mL) | % Alkaline Phosphatase (ALP) Positive Cells | % Osteocalcin (OCN) Positive Cells | % Runx2 Positive Cells |
| Untreated Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1.0 | |||
| This compound | 10.0 | |||
| Vehicle Control | N/A |
Table 3: Apoptosis and Viability Assessment of Osteoblasts Treated with this compound
| Treatment Group | Concentration (µg/mL) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1.0 | |||
| This compound | 10.0 | |||
| Staurosporine (Positive Control) | 1 µM | |||
| Vehicle Control | N/A |
Experimental Protocols
Protocol 1: Cell Cycle Analysis to Assess Osteoblast Proliferation
This protocol details the steps for analyzing the cell cycle distribution of osteoblast-like cells (e.g., MG-63) treated with this compound using propidium iodide (PI) staining.
Materials:
-
Osteoblast-like cell line (e.g., MG-63)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed osteoblast-like cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1.0, 10.0 µg/mL) and appropriate controls (untreated, vehicle) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells with PBS. Detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells in a 15 mL conical tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) and a logarithmic scale for the PI fluorescence channel (typically FL2 or PE).
-
Data Analysis: Gate on the single-cell population using FSC-A vs. FSC-H. Analyze the DNA content histogram of the single cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
Protocol 2: Analysis of Osteoblast Activation and Differentiation Markers
This protocol describes the staining of intracellular markers associated with osteoblast activation and differentiation, such as Alkaline Phosphatase (ALP), Osteocalcin (OCN), and the transcription factor Runx2.
Materials:
-
Treated osteoblast-like cells (as in Protocol 1)
-
PBS
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated primary antibodies (e.g., anti-ALP, anti-OCN, anti-Runx2) or unconjugated primary antibodies and corresponding fluorochrome-conjugated secondary antibodies.
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Harvesting and Surface Staining (if applicable): Harvest and wash the treated cells as described in Protocol 1. If surface markers are also being analyzed, perform surface staining according to the antibody manufacturer's protocol before fixation.
-
Fixation and Permeabilization: Resuspend the cell pellet in 250 µL of Fixation/Permeabilization buffer. Incubate for 20 minutes at 4°C.
-
Washing: Wash the cells twice with 1X Permeabilization/Wash Buffer. Centrifuge at 500 x g for 5 minutes between washes.
-
Intracellular Staining: Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated primary antibody (or unconjugated primary antibody) at the manufacturer's recommended concentration. For negative controls, use an isotype control antibody at the same concentration.
-
Incubation: Incubate in the dark for 30-60 minutes at 4°C.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, wash the cells once with Permeabilization/Wash Buffer and then resuspend in 100 µL of buffer containing the appropriate fluorochrome-conjugated secondary antibody. Incubate in the dark for 30 minutes at 4°C.
-
Final Washes: Wash the cells twice with Permeabilization/Wash Buffer.
-
Data Acquisition: Resuspend the final cell pellet in an appropriate sheath fluid or PBS and acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest based on FSC and SSC. Determine the percentage of positive cells for each marker compared to the isotype control.
Protocol 3: Apoptosis and Viability Assay
This protocol uses Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated osteoblast-like cells
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells, including the supernatant which may contain detached apoptotic cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI. Gently vortex.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Data Analysis: Use a dot plot of Annexin V fluorescence versus PI fluorescence to differentiate the cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of osteoblasts after this compound treatment.
Caption: Proposed signaling pathway for this compound-mediated osteoblast proliferation and activation.
References
Application Notes and Protocols: CpG ODN in Cancer Research
Topic: Application of CpG Oligodeoxynucleotides (ODN) in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synthetic oligodeoxynucleotides containing unmethylated CpG motifs (CpG ODNs) are potent immunostimulatory agents that mimic bacterial DNA.[1] They are recognized by Toll-like receptor 9 (TLR9), a key pattern recognition receptor of the innate immune system.[1][2] TLR9 is primarily expressed in the endosomes of immune cells such as B cells and plasmacytoid dendritic cells (pDCs).[1][3] Activation of TLR9 by CpG ODNs triggers a cascade of signaling events, leading to the production of pro-inflammatory cytokines and a robust Th1-type immune response, which is crucial for anti-tumor immunity.[4][5] Consequently, CpG ODNs are extensively investigated as monotherapies and as adjuvants in combination with vaccines, monoclonal antibodies, and other immunotherapies for the treatment of various cancers.[6][7]
Mechanism of Action
CpG ODNs exert their anti-tumor effects by stimulating the innate and adaptive immune systems. Upon administration, CpG ODNs are internalized by TLR9-expressing immune cells into endosomes. The binding of CpG ODN to TLR9 initiates a signaling cascade predominantly through the MyD88-dependent pathway.[3][8] This leads to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of various pro-inflammatory cytokines including IL-6, IL-12, and TNF-α.[5] Furthermore, activation of interferon regulatory factors (IRFs) leads to the production of Type I interferons (IFN-α/β).[3]
This cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, enhances the cytotoxic activity of natural killer (NK) cells, and supports the generation of antigen-specific CD8+ cytotoxic T lymphocytes (CTLs).[1][6] The resulting Th1-polarized immune response is highly effective at recognizing and eliminating tumor cells.
Caption: TLR9 signaling pathway initiated by CpG ODN.
Data Presentation
In Vivo Anti-Tumor Efficacy of CpG ODN
The administration of CpG ODNs has demonstrated significant anti-tumor effects in various preclinical cancer models.
| CpG ODN | Cancer Model | Administration Route | Key Findings | Reference |
| ODN 1826 | CT26 Colon Carcinoma | Intratumoral | 60-67% reduction in tumor growth. | [9] |
| ODN 1826 | B16 Melanoma | Intratumoral | 60-67% reduction in tumor growth; prolonged survival from 18 to 28 days. | [9] |
| CpG-ODN | CT26 Colon Cancer | Systemic | Diminished pulmonary metastasis from primary tumors. | [2] |
| CpG-ODN | B16F10 Melanoma | Systemic | Significant inhibition of pulmonary colonization. | [2] |
| KSK-CpG | B16BL6 Melanoma, EL4 Lymphoma | Not Specified | Prolonged survival span and reduced number of tumor nodules. | [10] |
In Vitro Cytokine Production Induced by CpG ODN
CpG ODNs stimulate immune cells to produce a variety of cytokines critical for the anti-tumor response. The type and amount of cytokines can vary depending on the CpG ODN class and the target cell type.
| CpG ODN | Cell Type | Cytokine Measured | Concentration / Fold Increase | Reference |
| ODN 2216 (Class A) | Ovine PBMC | IFN-α | ~3500 pg/mL (at 2 µg/mL ODN) | [8] |
| ODN 2007 (Class B) | Ovine PBMC | IFN-α | ~500 pg/mL (at 2 µg/mL ODN) | [8] |
| CpG ODN (soluble) | Murine BMDCs | IL-10 | ~2500 pg/mL (at 2.5 µg/mL ODN) | [11] |
| CpG ODN (soluble) | Murine BMDCs | IL-12p70 | ~150 pg/mL (at 2.5 µg/mL ODN) | [11] |
| ODN 1826 (Class B) | RAW 264.7 Macrophages | TNF-α | ~1000 pg/mL (at 1 µg/mL ODN) | [1] |
| ODN 1826 (Class B) | RAW 264.7 Macrophages | IL-6 | ~150 pg/mL (at 1 µg/mL ODN) | [1] |
Experimental Protocols
Protocol 1: In Vivo Murine Syngeneic Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of CpG ODN in a syngeneic mouse model, such as CT26 colon carcinoma in BALB/c mice.
Caption: Workflow for an in vivo anti-tumor study using CpG ODN.
Methodology:
-
Cell Culture: Culture CT26.WT colon carcinoma cells (ATCC CRL-2638) in RPMI-1640 medium supplemented with 10% fetal bovine serum. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Tumor Inoculation: Harvest CT26.WT cells and resuspend in sterile PBS at a concentration of 1x10^6 cells/mL. Subcutaneously inject 100 µL (1x10^5 cells) into the right flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor mice daily for tumor growth. Start measurements when tumors become palpable using a digital caliper. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Treatment: When tumors reach a diameter of approximately 1 cm, randomize mice into treatment groups (e.g., n=5-8 mice per group).[1]
-
Efficacy Evaluation:
-
Measure tumor dimensions every 2-3 days.
-
Monitor animal survival. Euthanize mice if tumors exceed a predetermined size (e.g., 2.0 cm in diameter) or if signs of distress are observed, as per institutional guidelines.[1]
-
-
Endpoint Analysis (Optional): At the end of the study, tumors and spleens can be harvested for immunological analysis, such as flow cytometry to quantify tumor-infiltrating lymphocytes (CD8+ T cells, NK cells) or immunohistochemistry.[1]
Protocol 2: In Vitro Dendritic Cell (DC) Activation and Analysis
This protocol outlines the generation of bone marrow-derived dendritic cells (BMDCs) and their activation with CpG ODN, followed by analysis of maturation markers and cytokine production.
Caption: Workflow for in vitro activation of dendritic cells.
Methodology:
-
BMDC Generation:
-
Harvest bone marrow from the femurs and tibias of 6-8 week old C57BL/6 mice.
-
Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 20 ng/mL IL-4.[5]
-
On day 3, add fresh medium with cytokines. On day 6, collect the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
BMDC Stimulation:
-
Plate the immature BMDCs at a density of 1x10^6 cells/mL in a 24-well plate.
-
Add CpG ODN (e.g., ODN 2216 or ODN 1826) at a final concentration of 1-5 µg/mL. Use a non-CpG ODN or medium alone as a negative control.
-
Incubate for 24-48 hours at 37°C.
-
-
Analysis of DC Maturation by Flow Cytometry:
-
After 24 hours of stimulation, harvest the cells.
-
Stain with fluorescently-conjugated antibodies against surface markers of DC maturation, such as anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86, and anti-CD40.
-
Analyze the cells using a flow cytometer, gating on the CD11c+ population to assess the expression levels of maturation markers.[5]
-
-
Analysis of Cytokine Production by ELISA:
Protocol 3: In Vitro Macrophage Polarization
This protocol details the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization towards an M1-like phenotype using CpG ODN.
Methodology:
-
BMDM Generation:
-
Isolate bone marrow cells as described in Protocol 2.
-
Culture the cells in DMEM supplemented with 10% FBS and 100 ng/mL M-CSF for 6-7 days to differentiate them into macrophages (M0).[13]
-
-
Macrophage Polarization:
-
Plate the M0 macrophages at 1x10^6 cells/well in a 6-well plate.
-
Remove the differentiation medium and replace it with fresh medium containing the polarizing stimuli:
-
M1 Control: 1 µg/mL LPS.
-
M2 Control: 20 U/mL IL-4.
-
Test Condition: 5 µM CpG ODN 1826.
-
Negative Control: Medium alone.
-
-
Incubate for 24 hours.
-
-
Analysis of M1/M2 Markers:
-
Gene Expression (qRT-PCR): After 6-24 hours of stimulation, lyse the cells and extract total RNA. Perform quantitative real-time PCR to analyze the expression of M1 markers (e.g., Nos2, Tnfα) and M2 markers (e.g., Arg1).[14]
-
Nitric Oxide Production (Griess Assay): After 24 hours, collect the culture supernatant. Measure the concentration of nitrite (a stable product of NO) using a Griess reagent kit as an indicator of iNOS activity (an M1 marker).[15]
-
Surface Marker Expression (Flow Cytometry): Harvest the cells and stain for M1/M2 surface markers. Analyze by flow cytometry.
-
References
- 1. researchgate.net [researchgate.net]
- 2. CpG-ODN-based immunotherapy is effective in controlling the growth of metastasized tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. The effects of DNA containing CpG motif on dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adjuvant activity of CpG DNA requires T-bet expression in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel complex combination of alum, CpG ODN and HH2 as adjuvant in cancer vaccine effectively suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innate immune responses induced by CpG oligodeoxyribonucleotide stimulation of ovine blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intra-tumoral injection of CpG results in the inhibition of tumor growth in murine Colon-26 and B-16 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer immunotherapeutic effects of novel CpG ODN in murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of combined IL10 siRNA and CpG ODN as pathogen-mimicking microparticles on Th1/Th2 cytokine balance in dendritic cells and protective immunity against B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. CpG ODN activates NO and iNOS production in mouse macrophage cell line (RAW 264·7) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Odn BW001 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of Odn BW001. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic oligodeoxynucleotide. In vitro studies have shown that it promotes the proliferation and activation of osteoblasts, the cells responsible for bone formation.[1] The sequence of a functionally similar, if not identical, oligodeoxynucleotide, ODN MT01, has been identified as 5′-ACC CCC TCT ACC CCC TCT ACC CCC TCT-3′.
The proposed mechanism of action involves the upregulation of key osteogenic transcription factors and proteins. Specifically, treatment of human osteoblast-like cells with a similar oligodeoxynucleotide led to increased expression of Sp7, Runx-2, collagen-I, and osteoprotegerin (OPG), while simultaneously decreasing the expression of RANK ligand (RANKL). This shift in the OPG/RANKL ratio is indicative of a pro-osteogenic and anti-osteoclastogenic effect. Further research has elucidated that this process is mediated through the activation of the ERK1/2 and p38 MAPK signaling pathways.[2][3]
Q2: What is the recommended in vivo starting dosage for this compound?
A2: To date, there is no publicly available literature detailing specific in vivo dosage studies for this compound. However, based on preclinical studies of other phosphorothioate oligonucleotides in mice, a starting dose for a dose-range-finding study can be cautiously extrapolated. Single-dose pharmacokinetic studies in mice with other phosphorothioate oligonucleotides have used doses around 30 mg/kg, while repeated-dose toxicity studies have gone up to 100 mg/kg administered either intravenously or intraperitoneally.[4][5] Therefore, a conservative starting dose of 10-30 mg/kg for a dose-escalation study in mice is a reasonable starting point. It is critical to perform a thorough dose-range-finding study to determine the optimal and safe dose for your specific animal model and experimental endpoint.
Q3: What administration routes are suitable for this compound in vivo?
A3: For systemic delivery of oligonucleotides, intravenous (IV) and intraperitoneal (IP) injections are common routes of administration used in preclinical studies.[5] Subcutaneous (SC) injection is another viable option that may offer a more sustained release profile.[6] The choice of administration route will depend on the desired pharmacokinetic profile and the specific goals of the study. For targeted delivery to bone, which is the primary site of action for this compound's effects on osteoblasts, systemic administration has been shown to result in oligonucleotide accumulation in the bone marrow.[7]
Q4: What are the expected pharmacokinetic properties of this compound?
A4: While specific pharmacokinetic data for this compound are not available, phosphorothioate oligonucleotides, in general, exhibit a biphasic plasma elimination profile after intravenous administration.[6][8] This is characterized by an initial rapid distribution phase out of the plasma, with a half-life of 15-25 minutes, followed by a much slower elimination phase, with a half-life of 20-50 hours.[6][8] They are known to distribute broadly to various tissues, with the highest concentrations typically found in the liver and kidneys.[6] Due to their phosphorothioate backbone, they are more resistant to nuclease degradation compared to unmodified oligonucleotides, leading to a longer half-life in vivo.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Insufficient dosage | Perform a dose-escalation study to identify the optimal dose. |
| Poor bioavailability | Consider a different administration route (e.g., IV instead of IP). | |
| Inappropriate animal model | Ensure the chosen animal model is relevant to the research question. | |
| Degradation of this compound | Verify the integrity of the supplied this compound. Store as recommended. | |
| Unexpected Toxicity | Dosage is too high | Reduce the dosage and/or the frequency of administration. |
| Immunogenicity | Monitor for signs of an immune response. Consider using a less immunogenic formulation if available. | |
| Off-target effects | Evaluate potential off-target effects through comprehensive toxicological analysis. | |
| Administration Issues | Difficulty in dissolving this compound | Follow the manufacturer's instructions for reconstitution. Gentle warming and vortexing may help. |
| Injection site reaction | Dilute the this compound solution further or consider a different administration route. |
Experimental Protocols
Dose-Range-Finding Study for this compound in Mice
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of safe and biologically active doses of this compound for further efficacy studies.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline for injection
-
8-10 week old mice (e.g., C57BL/6 strain), both male and female
-
Standard animal housing and care facilities
-
Equipment for intravenous or intraperitoneal injections
-
Tools for blood collection and tissue harvesting
Methodology:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the study.
-
Dose Preparation: On the day of dosing, reconstitute this compound in sterile PBS or saline to the desired stock concentration. Prepare serial dilutions to obtain the final dosing concentrations.
-
Dose Groups: Divide the mice into several dose groups (n=3-5 per group), including a vehicle control group (receiving only PBS or saline). Suggested starting dose groups based on literature for similar compounds could be: 10 mg/kg, 30 mg/kg, and 100 mg/kg.
-
Administration: Administer a single dose of this compound or vehicle via the chosen route (e.g., intravenous tail vein injection).
-
Monitoring: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days. Record observations such as changes in body weight, food and water consumption, activity levels, and any adverse reactions.
-
Endpoint Analysis: At the end of the observation period, euthanize the animals. Collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs (liver, kidneys, spleen, etc.) for histopathological examination.
-
Data Analysis: Analyze the data to determine the MTD, which is the highest dose that does not cause unacceptable toxicity. Use the results to select dose levels for subsequent efficacy studies.
Quantitative Data Summary
Table 1: In Vitro Activity of a Functionally Similar Oligodeoxynucleotide (ODN MT01)
| Parameter | Cell Line | Concentration | Result | Reference |
| Cell Proliferation | Human Osteoblast-like (MG-63) | 1.0 µg/mL | Increased cell viability | [9] |
| Gene Expression | Human Osteoblast-like (MG-63) | 1.0 µg/mL | Upregulation of Sp7, Runx-2, Collagen-I, OPG; Downregulation of RANKL | [9] |
| Signaling Pathway | Human Osteoblast-like (MG-63) | Not specified | Activation of ERK1/2 and p38 MAPK | [2][3] |
Table 2: Representative In Vivo Dosages of Other Phosphorothioate Oligonucleotides in Mice
| Oligonucleotide Type | Animal Model | Administration Route | Dosage Range | Outcome | Reference |
| Phosphorothioate | Mice | Intravenous/Intraperitoneal | 30 mg/kg (single dose) | Pharmacokinetic profiling | [5] |
| Phosphorothioate | Mice | Intraperitoneal/Subcutaneous | 100 mg/kg (daily for 14 days) | No observable toxicity | [5] |
Visualizations
Caption: Proposed signaling pathway of this compound in osteoblasts.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Logical decision tree for determining the starting dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A specific oligodeoxynucleotide promotes the differentiation of osteoblasts via ERK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Specific Oligodeoxynucleotide Promotes the Differentiation of Osteoblasts via ERK and p38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, biodistribution, and stability of oligodeoxynucleotide phosphorothioates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delivery of oligonucleotides to bone marrow to modulate ferrochelatase splicing in a mouse model of erythropoietic protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo studies with phosphorothioate oligonucleotides: pharmacokinetics prologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Odn BW001 stability and storage conditions
This technical support center provides guidance on the stability and storage of Odn BW001, an oligodeoxynucleotide (ODN) that has been shown to play a regulatory role in the proliferation and activation of osteoblasts. While specific stability studies for this compound are not publicly available, this guide is based on established best practices for handling and storing synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
For long-term storage, lyophilized oligonucleotides like this compound should be stored at -20°C. Storing them in a desiccated environment can further enhance stability. For short-term storage, 4°C is acceptable.
Q2: What is the best way to dissolve lyophilized this compound?
It is recommended to dissolve lyophilized this compound in a nuclease-free, buffered solution, such as TE buffer (Tris-EDTA, pH 7.5-8.0). Using a buffered solution will help maintain a stable pH, which is crucial for oligonucleotide stability. Briefly vortex and centrifuge the vial to ensure the entire pellet is dissolved.
Q3: How should I store this compound once it is in solution?
This compound in solution should be stored at -20°C for long-term storage. For frequent use, small aliquots can be stored at 4°C for a short period to minimize freeze-thaw cycles. Oligonucleotide solutions at a neutral pH, when stored at approximately 5°C, are generally expected to undergo minimal degradation over extended periods.[1]
Q4: How many times can I freeze and thaw my this compound solution?
Repeated freeze-thaw cycles can lead to degradation of oligonucleotides. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid more than 3-5 freeze-thaw cycles.
Q5: Is this compound sensitive to light?
While not explicitly stated for this compound, some modified oligonucleotides can be sensitive to light. As a general precaution, it is best to store this compound solutions in amber or opaque tubes and avoid prolonged exposure to direct light.
Q6: What are the signs of this compound degradation?
Degradation of this compound can result in reduced efficacy in your experiments. This might manifest as decreased osteoblast proliferation or activation. Analytical methods like High-Performance Liquid Chromatography (HPLC) or gel electrophoresis can be used to assess the integrity of the oligonucleotide.
Q7: The product sheet mentions "Room temperature in continental US; may vary elsewhere." Can I store it at room temperature?
This recommendation likely pertains to the short-term stability during shipping. For long-term storage and to ensure maximal efficacy, it is crucial to adhere to the recommended storage conditions of -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity in experiments. | Oligonucleotide degradation due to improper storage or handling. | 1. Verify that the this compound has been stored at the correct temperature (-20°C for long-term).2. Ensure that nuclease-free solutions and labware were used for reconstitution and dilution.3. Avoid excessive freeze-thaw cycles by preparing single-use aliquots.4. If possible, check the integrity of the this compound using gel electrophoresis or HPLC. |
| Difficulty dissolving the lyophilized pellet. | The pellet may be very small and not easily visible. | 1. Before opening, centrifuge the vial to ensure the pellet is at the bottom.2. Add the recommended volume of nuclease-free buffer.3. Vortex briefly and let it sit at room temperature for a few minutes before vortexing again. |
| Inconsistent results between experiments. | Inconsistent concentration due to incomplete solubilization or unequal aliquoting. | 1. Ensure the this compound is completely dissolved before aliquoting.2. Use calibrated pipettes for accurate measurements.3. Use fresh aliquots for each experiment to avoid issues from multiple freeze-thaw cycles. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C | Long-term (> 1 year) | Store in a dry, dark place. |
| 4°C | Short-term (< 1 year) | Store in a dry, dark place. | |
| In Solution | -20°C | Long-term (> 6 months) | Aliquot to avoid freeze-thaw cycles. Use nuclease-free, buffered solutions. |
| 4°C | Short-term (days to weeks) | For working solutions. Protect from light. |
Experimental Protocols
Protocol: Assessment of this compound Integrity by HPLC
This protocol provides a general method for assessing the purity and integrity of this compound using High-Performance Liquid Chromatography (HPLC), a common technique for oligonucleotide analysis.[2]
1. Materials:
- This compound sample
- Nuclease-free water
- HPLC system with a UV detector
- Anion-exchange or reverse-phase HPLC column suitable for oligonucleotides
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Aqueous buffer (e.g., triethylammonium acetate)
2. Sample Preparation:
- Prepare a solution of this compound in nuclease-free water at a concentration of approximately 10-20 µM.
3. HPLC Analysis:
- Equilibrate the HPLC column with the starting mobile phase conditions.
- Inject the this compound sample onto the column.
- Run a linear gradient of increasing Mobile Phase A to elute the oligonucleotide.
- Monitor the elution profile at 260 nm.
- A pure, intact this compound sample should appear as a single major peak. The presence of multiple smaller peaks may indicate degradation products or impurities.
Visualizations
Signaling Pathway of this compound (MT01) in Osteoblasts
Research has indicated that this compound, also referred to as MT01 in scientific literature, promotes the differentiation of osteoblasts through the activation of the ERK1/2 and p38 MAPK signaling pathways, leading to the phosphorylation of the Runx2 transcription factor.[3]
Caption: Signaling cascade initiated by this compound in osteoblasts.
Experimental Workflow: Assessing this compound Stability
The following diagram outlines a typical workflow for evaluating the stability of an oligonucleotide like this compound under different conditions.
Caption: Workflow for a time-course stability study of this compound.
References
Troubleshooting Odn BW001 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Odn BW001 in their experiments. The information is tailored for scientists and professionals in the field of drug development and cellular research, with a focus on osteoblast proliferation and differentiation assays.
Frequently Asked Questions (FAQs)
Q1: What is the sequence of this compound?
A1: The sequence for this compound, also referred to in literature as MT01, is 5′-ACC CCC TCT ACC CCC TCT ACC CCC TCT-3′.[1]
Q2: What is the expected biological effect of this compound on osteoblasts?
A2: this compound is designed to promote the proliferation and activation of osteoblasts.[2][3] Experimental evidence shows it can increase osteoblast viability and enhance alkaline phosphatase (ALP) activity, a key marker of osteogenic differentiation.[2] Furthermore, it has been shown to upregulate the expression of critical osteogenic transcription factors and proteins such as Runx2, Sp7, and Collagen-I, while decreasing the expression of RANKL, a key factor in bone resorption.[2]
Q3: My this compound treatment shows no effect on osteoblast proliferation in an MTT assay. What are the possible causes?
A3: There are several potential reasons for a lack of effect. First, verify the integrity and concentration of your this compound stock. Oligonucleotides can degrade if not stored properly; they should be stored at -20°C or below. Second, ensure you are using the optimal concentration, which has been reported to be effective at 1.0 µg/mL.[2][3] Third, check the health and passage number of your osteoblast cell line. Cells that are unhealthy, have been passaged too many times, or are not in the logarithmic growth phase may not respond optimally. Finally, confirm the incubation time is sufficient, as effects on proliferation are typically observed after 72 hours of treatment.[2]
Q4: I am observing inconsistent results in my Alkaline Phosphatase (ALP) activity assays. What could be the issue?
A4: Inconsistent ALP activity results can stem from several factors. Ensure that your cell seeding density is consistent across all wells, as ALP activity can be cell density-dependent.[4] Also, be mindful of the incubation time with this compound; in the foundational study, ALP activity was measured at 24, 48, and 72 hours, with significant increases seen at the later time points.[2] The quality of your fetal bovine serum (FBS) can also impact ALP activity, as different lots of FBS can have varying levels of endogenous alkaline phosphatase.[5][6] Lastly, ensure proper cell lysis to release the enzyme for measurement; incomplete lysis will lead to artificially low readings.[7]
Q5: Should I use a specific control for my this compound experiments?
A5: Yes, a negative control is crucial. The most appropriate negative control is a vehicle control, which would be the same culture medium with the solvent used to dissolve this compound (e.g., sterile PBS) added in the same volume as the this compound treatment.[2] This accounts for any effects of the solvent on the cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cell Viability in Control Wells | Cell culture contamination (mycoplasma, bacteria, fungi) | Test for mycoplasma contamination. Practice sterile cell culture techniques. Discard contaminated cells and start with a fresh vial. |
| Sub-optimal cell culture conditions (e.g., incorrect CO2, temperature, humidity) | Ensure incubator is properly calibrated and maintained. Use appropriate growth medium for your cell line. | |
| High cell seeding density leading to nutrient depletion and cell death | Optimize cell seeding density for the duration of your experiment. | |
| High Variability Between Replicate Wells | Inconsistent cell seeding | Ensure thorough mixing of cell suspension before plating. Use a multichannel pipette for seeding and ensure it is calibrated correctly. |
| Edge effects in the microplate | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Incomplete mixing of reagents | Ensure thorough but gentle mixing of this compound and assay reagents in each well. | |
| Unexpected Decrease in Cell Proliferation with this compound Treatment | This compound concentration is too high, leading to cytotoxicity | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Contamination of this compound stock | Ensure your this compound stock is sterile. Filter-sterilize if necessary. | |
| Low Signal in Alkaline Phosphatase (ALP) Assay | Insufficient incubation time with this compound | Optimize the incubation time. Effects on ALP activity may be more pronounced at later time points (e.g., 72 hours).[2] |
| Inefficient cell lysis | Use a lysis buffer compatible with your ALP assay kit and ensure complete cell lysis. Freeze-thaw cycles can aid in lysis.[4] | |
| Low passage number or undifferentiated state of osteoblasts | Ensure you are using osteoblasts at an appropriate passage number and differentiation state for your experiment. |
Data Presentation
Table 1: Effect of this compound on Osteoblast Proliferation (MTT Assay)
| Treatment | Concentration (µg/mL) | Incubation Time (hours) | Cell Viability (% of Control) |
| Control (PBS) | - | 72 | 100% |
| This compound (MT01) | 1.0 | 72 | ~125% [2] |
Table 2: Effect of this compound on Osteoblast Differentiation (ALP Activity)
| Treatment | Concentration (µg/mL) | Incubation Time (hours) | ALP Activity (OD405) - Relative to Control |
| Control (PBS) | - | 72 | 1.0 |
| This compound (MT01) | 1.0 | 72 | ~1.4 [2] |
Table 3: Effect of this compound on Osteogenic Gene Expression (qPCR)
| Gene | Treatment | Concentration (µg/mL) | Incubation Time | Fold Change in mRNA Expression (Relative to Control) |
| Sp7 | This compound (MT01) | 1.0 | 72 hours | ~1.8[2] |
| Runx2 | This compound (MT01) | 1.0 | 72 hours | ~1.6[2] |
| Collagen-I | This compound (MT01) | 1.0 | 7 days | ~2.0[2] |
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed human osteoblast-like MG 63 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: After 24 hours, replace the medium with fresh medium containing either this compound at a final concentration of 1.0 µg/mL or an equivalent volume of PBS as a control.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Alkaline Phosphatase (ALP) Activity Assay
-
Cell Seeding and Treatment: Seed and treat the MG 63 cells as described in the MTT assay protocol.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
Cell Lysis: Wash the cells with PBS and lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
ALP Reaction: Transfer the cell lysate to a new 96-well plate. Add p-nitrophenyl phosphate (pNPP) substrate solution according to the manufacturer's instructions of your ALP assay kit.
-
Incubation and Measurement: Incubate at 37°C for an appropriate time (e.g., 30 minutes) and measure the absorbance at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay.
Visualizations
Caption: Signaling pathway of this compound in osteoblasts.
Caption: General experimental workflow for this compound.
References
- 1. A Specific Oligodeoxynucleotide Promotes the Differentiation of Osteoblasts via ERK and p38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Oligodeoxynucleotide with Promising Modulation Activity for the Proliferation and Activation of Osteoblast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of Odn BW001
Disclaimer: Information regarding specific off-target effects of Odn BW001 is not publicly available. This technical support center provides a framework based on potential off-target effects common to oligonucleotide therapeutics. The data presented here is hypothetical and for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
While specific data for this compound is unavailable, oligonucleotide-based therapies can potentially exhibit two main types of off-target effects:
-
Hybridization-dependent off-target effects: These occur when the oligonucleotide binds to unintended mRNA sequences with partial complementarity, leading to the undesired modulation of non-target gene expression.
-
Hybridization-independent off-target effects: These are sequence- and chemistry-dependent effects that are not related to Watson-Crick base pairing. A common example is the activation of innate immune responses through receptors like Toll-like receptors (TLRs). For instance, unmethylated CpG motifs in an oligonucleotide sequence can be recognized by TLR9, leading to an inflammatory response.
Q2: We are observing an unexpected inflammatory response in our cell cultures treated with this compound. What could be the cause?
An unexpected inflammatory response could be a hybridization-independent off-target effect. Oligonucleotides, particularly those containing CpG motifs, can activate TLR9, leading to the production of pro-inflammatory cytokines. We recommend assessing the levels of cytokines such as TNF-α and IL-6 in your culture supernatant.
Q3: How can we mitigate potential TLR9 activation by this compound?
If TLR9 activation is suspected, several strategies can be employed:
-
Sequence modification: If possible, modify the oligonucleotide sequence to remove or alter CpG motifs.
-
Use of TLR inhibitors: Co-treatment with a TLR9 antagonist, such as chloroquine or a specific TLR9 inhibitory oligonucleotide, can help confirm if the observed effect is TLR9-mediated.
-
Cell line selection: Use cell lines that have low or no expression of TLR9 to minimize this effect.
Troubleshooting Guides
Issue: Inconsistent results or unexpected cell death at high concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Cytotoxicity | 1. Perform a dose-response curve to determine the IC50 of this compound in your cell line. 2. Use a concentration well below the cytotoxic threshold for your experiments. 3. Include a scrambled oligonucleotide control with a similar length and chemistry to differentiate sequence-specific effects from general oligonucleotide toxicity. |
| Off-target gene modulation | 1. Perform a transcriptome analysis (e.g., RNA-seq) to identify unintended changes in gene expression. 2. Use bioinformatics tools to predict potential off-target binding sites for the this compound sequence. 3. Validate any identified off-target gene modulation using qPCR. |
Hypothetical Data on Off-Target Effects
The following tables present hypothetical data for illustrative purposes.
Table 1: Cytokine Profiling in Splenocytes Treated with this compound
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| Untreated Control | 15.2 | 8.5 | 5.1 |
| Scrambled Control (1 µM) | 18.9 | 10.2 | 6.3 |
| This compound (1 µM) | 250.6 | 180.4 | 95.7 |
| This compound (1 µM) + TLR9 Inhibitor | 25.3 | 15.8 | 10.2 |
Table 2: Off-Target Gene Regulation by this compound in Hepatocytes (Hypothetical RNA-seq data)
| Gene | Function | Fold Change | p-value |
| Gene X | Apoptosis Regulator | 2.5 | 0.001 |
| Gene Y | Cell Cycle Checkpoint | -3.1 | < 0.0001 |
| Gene Z | Metabolic Enzyme | 1.8 | 0.02 |
Experimental Protocols
Protocol 1: Quantification of Cytokine Induction by ELISA
-
Cell Seeding: Plate primary splenocytes at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Treatment: Add this compound, a scrambled control, or a positive control (e.g., CpG ODN 2395) at the desired concentrations. For inhibition experiments, pre-incubate cells with a TLR9 inhibitor for 1 hour before adding this compound.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α, IL-6, and IL-12 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Assessment of Off-Target Gene Expression by RNA-Sequencing
-
Cell Treatment: Treat hepatocytes with this compound or a scrambled control at a non-toxic concentration for 48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a standard library preparation kit (e.g., TruSeq Stranded mRNA).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound compared to the scrambled control.
Visualizations
Caption: Hypothetical TLR9 signaling pathway activation by this compound.
Caption: Troubleshooting workflow for unexpected inflammatory responses.
Technical Support Center: Managing Cytotoxicity of Odn BW001 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Odn BW001. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a synthetic oligodeoxynucleotide (ODN) containing unmethylated CpG motifs. Such CpG ODNs are known to be recognized by Toll-like receptor 9 (TLR9), which can trigger an immune response.[1][2][] In the context of bone biology, this compound has been shown to play a regulatory role in the proliferation and activation of osteoblasts.[4] Specifically, it can influence the expression of key cell cycle regulatory proteins.
Q2: What are the expected effects of this compound on osteoblast-like cells?
A2: In murine osteoblast-like MC3T3-E1 cells, this compound has been observed to promote differentiation.[4] It influences the expression of cyclin D1, p27Kip1, and Runx2, proteins that are critical for cell cycle progression and osteoblast differentiation.[4] The precise effect, whether promoting proliferation or inducing cytotoxicity, can be dose-dependent.
Q3: What are the potential causes of cytotoxicity with this compound?
A3: Cytotoxicity associated with oligodeoxynucleotides like this compound can arise from several factors:
-
On-target effects: The intended biological activity, if potent, can lead to cell cycle arrest or apoptosis in a dose-dependent manner.
-
Off-target effects: ODNs can sometimes interact with unintended cellular components, leading to toxicity.[1] For CpG ODNs, this can involve sequence-dependent interactions with proteins other than TLR9.
-
Delivery method: The reagents used for transfection can have their own cytotoxic effects.[5]
-
Impurity of the oligonucleotide preparation: Contaminants from the synthesis process can contribute to cellular stress.
Q4: How can I minimize cytotoxicity when working with this compound?
A4: To minimize cytotoxicity, consider the following strategies:
-
Optimize concentration: Perform a dose-response experiment to determine the optimal concentration that provides the desired biological effect with minimal toxicity.
-
Choose an appropriate delivery method: If using a transfection reagent, select one known for low cytotoxicity in your cell line and optimize the reagent-to-ODN ratio.
-
Use proper controls: Always include scrambled or mismatch ODN sequences as negative controls to distinguish sequence-specific effects from general oligonucleotide-related toxicity.
-
Ensure high purity of this compound: Use highly purified ODN to avoid artifacts from synthesis contaminants.
Troubleshooting Guides
High Levels of Cell Death Observed Post-Transfection
| Potential Cause | Troubleshooting Steps |
| Transfection reagent toxicity | 1. Reduce the concentration of the transfection reagent. 2. Increase the cell density at the time of transfection. 3. Change to a different, less toxic transfection reagent.[5] 4. Ensure the transfection complex is not incubated with the cells for an excessive amount of time. |
| High concentration of this compound | 1. Perform a dose-response curve to determine the IC50 value (see "Data Presentation" section). 2. Use the lowest effective concentration of this compound. |
| Cell line sensitivity | 1. Ensure the cell line is healthy and in the logarithmic growth phase before transfection. 2. Consider using a more robust cell line if possible. |
| Contamination | 1. Check for mycoplasma contamination in your cell cultures. 2. Use sterile techniques and reagents throughout the experiment. |
Inconsistent or Non-Reproducible Cytotoxicity Results
| Potential Cause | Troubleshooting Steps |
| Variability in cell health and density | 1. Standardize the cell seeding density and ensure cells are at a consistent confluency at the start of each experiment. 2. Passage cells a consistent number of times to avoid issues with older cell cultures. |
| Inconsistent preparation of this compound/transfection reagent complexes | 1. Prepare fresh dilutions of this compound and the transfection reagent for each experiment. 2. Ensure thorough but gentle mixing of the ODN and reagent. 3. Maintain a consistent incubation time for complex formation. |
| Assay-related issues (e.g., MTT assay) | 1. Ensure complete solubilization of formazan crystals in the MTT assay. 2. Check for any interference of this compound or the transfection reagent with the assay itself by running controls without cells.[6] |
| Edge effects in multi-well plates | 1. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. 2. Ensure proper humidification in the incubator. |
Data Presentation
Disclaimer: The following tables present hypothetical data for illustrative purposes, as specific IC50 values and dose-response data for this compound are not widely available in published literature. Researchers should generate their own data for their specific cell lines and experimental conditions.
Table 1: Hypothetical Dose-Dependent Cytotoxicity of this compound in Different Osteoblast-like Cell Lines (72h Treatment)
| Cell Line | IC50 (µg/mL) |
| MG-63 | 5.8 |
| MC3T3-E1 | 8.2 |
| hFOB 1.19 | > 20 |
Table 2: Hypothetical Apoptosis Induction by this compound in MG-63 Cells (48h Treatment)
| This compound Concentration (µg/mL) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 1.0 | 5.3 ± 1.1 | 2.8 ± 0.6 |
| 5.0 | 15.8 ± 2.4 | 8.9 ± 1.5 |
| 10.0 | 28.4 ± 3.1 | 15.2 ± 2.2 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxicity of oligonucleotides.
Materials:
-
96-well tissue culture plates
-
This compound
-
Appropriate cell line (e.g., MG-63, MC3T3-E1)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
This compound
-
Appropriate cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
96-well, opaque-walled plates
-
This compound
-
Appropriate cell line
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat cells with various concentrations of this compound and incubate for the desired duration.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Visualizations
Caption: Proposed signaling pathway of this compound in osteoblasts.
Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Simplified overview of potential caspase-mediated apoptosis induced by this compound.
References
- 1. CpG ODN (K3)—toll-like receptor 9 agonist—induces Th1-type immune response and enhances cytotoxic activity in advanced lung cancer patients: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CpG Oligodeoxynucleotides for Anticancer Monotherapy from Preclinical Stages to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Runx2 protein expression utilizes the Runx2 P1 promoter to establish osteoprogenitor cell number for normal bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Variability in Immune Response to Odn BW001
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Odn BW001. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Analysis of this compound
This compound is a synthetic oligodeoxynucleotide with the sequence 5'-T-C-G-T-C-G-G-G-T-G-C-G-A-C-G-T-C-G-C-A-G-G-G-G-G-G-3' and a phosphorothioate backbone. Based on its sequence and structural characteristics, this compound can be classified as a B-C class-like CpG oligodeoxynucleotide (ODN). It contains multiple "TCG" CpG motifs, which are known to be highly stimulatory for human TLR9. The phosphorothioate backbone provides resistance to nuclease degradation. As a B-C class-like ODN, it is expected to be a potent activator of B cells and plasmacytoid dendritic cells (pDCs), leading to the production of pro-inflammatory cytokines and type I interferons.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a Toll-like receptor 9 (TLR9) agonist. TLR9 is an endosomal receptor primarily expressed by immune cells such as B cells and plasmacytoid dendritic cells (pDCs)[1][2]. Upon binding of this compound to TLR9, a signaling cascade is initiated through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and type I interferons (e.g., IFN-α)[1][3].
Q2: What are the expected in vitro immune responses to this compound stimulation?
A2: Stimulation of peripheral blood mononuclear cells (PBMCs) with this compound is expected to induce:
-
B cell activation: Proliferation and differentiation of B cells, and upregulation of activation markers such as CD69 and CD86.
-
Plasmacytoid dendritic cell (pDC) activation: Production of high levels of Type I interferons (IFN-α).
-
Monocyte activation: Production of pro-inflammatory cytokines like IL-6 and TNF-α.
-
NK cell activation: Indirect activation through cytokines produced by pDCs and other cells.
Q3: Why am I observing high variability in the immune response between different donors?
A3: Significant inter-individual variability in the response to CpG ODNs is a well-documented phenomenon. This can be attributed to several factors:
-
Genetic differences: Polymorphisms in the TLR9 gene and other genes involved in the TLR9 signaling pathway can affect the magnitude of the response.
-
Baseline immune status: The pre-existing activation state of the donor's immune cells can influence their responsiveness to stimulation.
-
Cell composition of PBMCs: The percentage of TLR9-expressing cells (B cells and pDCs) can vary considerably between individuals, directly impacting the overall response.
-
Environmental factors: Previous infections and other environmental exposures can shape an individual's immune reactivity.
Q4: Can the formulation and handling of this compound affect experimental outcomes?
A4: Yes, proper handling and formulation are critical. This compound should be reconstituted in sterile, endotoxin-free water or buffer. It is important to avoid repeated freeze-thaw cycles, which can lead to degradation of the oligonucleotide. Store the reconstituted solution at -20°C or below. Aggregation of the ODN can also affect its activity, so ensure it is fully dissolved before use.
Troubleshooting Guides
Issue 1: Low or No Cytokine Production (e.g., IFN-α, IL-6)
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. A typical starting range is 0.1 to 10 µg/mL. |
| Low Viability of Cells | Check cell viability before and after the experiment using a method like trypan blue exclusion or a viability dye for flow cytometry. Ensure proper cell handling and culture conditions. |
| Incorrect Stimulation Time | Cytokine production kinetics vary. For IFN-α from pDCs, peak production is often observed between 24 and 48 hours. For IL-6 from monocytes and B cells, earlier time points (6-24 hours) may be optimal. Perform a time-course experiment to identify the peak response time. |
| Low Percentage of Responding Cells (pDCs, B cells) | Quantify the percentage of pDCs and B cells in your PBMC population using flow cytometry. If the percentages are consistently low, consider enriching for these cell types. |
| Inactivated this compound | Ensure the this compound has been stored and handled correctly. Avoid multiple freeze-thaw cycles. Test a fresh aliquot of the reagent. |
| Presence of Inhibitory Factors in Serum | If using autologous or fetal bovine serum, it may contain inhibitory factors. Test different batches of serum or use serum-free media if possible. |
Issue 2: High Variability Between Replicates or Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Numbers | Ensure accurate cell counting and consistent seeding density across all wells and experiments. Use a reliable cell counting method. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize volume variations. For small volumes, use of a master mix for reagents is recommended. |
| Edge Effects in Culture Plates | To minimize edge effects, avoid using the outer wells of the culture plate for experimental samples. Fill them with sterile media or PBS instead. |
| Inconsistent Incubation Conditions | Ensure consistent temperature, CO2 levels, and humidity in the incubator for all experiments. |
| Variability in Donor PBMCs | When possible, use PBMCs from the same donor for comparative experiments. If using multiple donors, be prepared for inherent biological variability and increase the number of donors to achieve statistical power. |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound
-
Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Seeding: Wash the isolated PBMCs and resuspend in complete RPMI-1640 medium. Count the cells and assess viability. Seed the cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of media.
-
Stimulation: Prepare a working solution of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound solution to the wells to achieve the desired final concentration (e.g., 1 µg/mL). For a negative control, add 100 µL of medium alone.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24 or 48 hours).
-
Harvest Supernatants: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatants for cytokine analysis and store at -80°C. The cell pellets can be used for flow cytometry analysis.
Protocol 2: Measurement of Cytokine Production by ELISA
-
Coat Plate: Dilute the capture antibody for the cytokine of interest (e.g., anti-human IFN-α or IL-6) in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the plate by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Add Samples and Standards: Wash the plate three times. Prepare a standard curve using recombinant cytokine. Add 100 µL of standards and experimental supernatants (diluted if necessary) to the wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate three times. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Add Enzyme Conjugate: Wash the plate three times. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Add Substrate and Stop Solution: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed. Stop the reaction by adding 50 µL of stop solution (e.g., 1 M H2SO4).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 3: Flow Cytometry Analysis of B Cell Activation Markers
-
Cell Preparation: After stimulation with this compound (as in Protocol 1), gently resuspend the cell pellets in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc Receptor Blocking: Add Fc block to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Surface Staining: Add a cocktail of fluorescently labeled antibodies against B cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86) to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer by centrifugation at 400 x g for 5 minutes.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the acquired data using appropriate software. Gate on the CD19+ B cell population and quantify the expression of CD69 and CD86.
Visualizations
Caption: TLR9 signaling pathway activated by this compound.
Caption: General experimental workflow for assessing immune response to this compound.
Caption: Troubleshooting logic for low cytokine production.
References
Technical Support Center: Oligonucleotide Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of oligodeoxynucleotides (ODNs) to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ODN degradation?
A1: The main culprits behind ODN degradation are enzymatic activity (nucleases), chemical hydrolysis (depurination and phosphodiester bond cleavage), and physical damage. Nucleases, which are enzymes that break down nucleic acids, are ubiquitous in laboratory environments. Chemical degradation can be catalyzed by acidic conditions (depurination) or, for RNA, by alkaline conditions (hydrolysis).[1] Physical damage can occur from repeated freeze-thaw cycles, although this is less of a concern for short oligonucleotides compared to large genomic DNA.[1]
Q2: How should I store my ODN for long-term stability?
A2: For long-term storage, it is best to store ODNs frozen at -20°C or -80°C.[2][3] They can be stored either lyophilized (dry) or resuspended in a suitable buffer.[2] While dry storage is effective, resuspending in a TE (Tris-EDTA) buffer at a slightly alkaline pH (around 8.0) offers the best protection against degradation, as it chelates divalent cations required by many nucleases and maintains a pH that minimizes acid-catalyzed depurination.[1][4][5]
Q3: Is it acceptable to store my ODN in nuclease-free water?
A3: While nuclease-free water is a common solvent, it is not ideal for long-term storage. Laboratory-grade water can have a slightly acidic pH, which can lead to gradual depurination of the ODN. For short-term storage, it is acceptable, but for periods longer than a few weeks, TE buffer is the superior choice for maintaining stability.[4][5]
Q4: How many times can I freeze and thaw my ODN sample?
A4: Studies have shown that for oligonucleotides, up to 30 freeze-thaw cycles have no significant impact on their stability or function.[4][5] However, each time a sample is thawed, it is exposed to potential contamination with nucleases. To minimize this risk, it is highly recommended to aliquot your ODN stock solution into smaller, single-use volumes.[2][4]
Q5: My ODN has chemical modifications. Does this affect its stability?
A5: Oligonucleotides with modifications generally have similar stability profiles to their unmodified counterparts and should be stored under the same recommended conditions.[4][5] In fact, some modifications are specifically designed to enhance stability. For instance, phosphorothioate (PS) bonds can be incorporated to make the ODN more resistant to nuclease degradation.[6] If your ODN has a fluorescent label, it is crucial to store it in the dark to prevent photobleaching.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of experimental signal (e.g., low PCR yield, poor hybridization) | ODN degradation due to nuclease contamination. | - Use nuclease-free water, buffers, and tips. - Work in a clean environment, and consider using a dedicated workspace for RNA work. - Aliquot stock solutions to prevent contamination of the entire batch. |
| ODN degradation due to improper storage. | - Resuspend ODNs in TE buffer (pH 8.0) for long-term storage. - Store aliquots at -20°C or -80°C. | |
| Appearance of unexpected shorter bands on a gel | Chemical degradation (e.g., depurination) or enzymatic degradation. | - Ensure storage buffer is at the correct pH (slightly alkaline for DNA). - Check all reagents for nuclease contamination. - For in-cell experiments, consider using nuclease-resistant modifications like phosphorothioate bonds.[6] |
| Inconsistent results between experiments | Inaccurate quantification due to evaporation or multiple freeze-thaw cycles of the working solution. | - Aliquot ODNs into single-use volumes. - Briefly centrifuge tubes before opening to collect all liquid at the bottom. - Re-quantify your ODN solution if it has been stored for a long time or subjected to conditions that might favor evaporation. |
| Decreased fluorescence of a labeled probe | Photobleaching. | - Store fluorescently-labeled ODNs in the dark. - Minimize exposure to light during experimental procedures. |
Data Summary: ODN Stability under Different Storage Conditions
The following table summarizes the relative stability of a standard DNA oligonucleotide under various storage conditions.
| Storage Condition | Temperature | Storage Medium | Relative Stability (Long-Term) | Key Considerations |
| Optimal | -20°C or -80°C | TE Buffer (pH 8.0) | Excellent | Recommended for long-term storage. Minimizes both chemical and enzymatic degradation.[3][4][5] |
| Good | -20°C or -80°C | Nuclease-free Water | Good | Acceptable, but less stable than TE buffer due to potential for acidic pH.[1][4] |
| Good | -20°C or -80°C | Lyophilized (Dry) | Good | Water is still present and can cause damage over time.[2][4] Resuspension introduces a chance for contamination. |
| Acceptable (Short-term) | 4°C | TE Buffer (pH 8.0) | Fair | Suitable for working solutions for up to a few weeks. |
| Not Recommended | 4°C | Nuclease-free Water | Poor | Increased risk of degradation compared to TE buffer. |
| Not Recommended | Room Temperature | Any | Very Poor | Significant degradation can occur in a short period. |
| Stress Condition | 37°C | TE Buffer (pH 8.0) | Moderate (weeks) | Demonstrates the protective effect of TE buffer even at elevated temperatures.[2][4] |
| Stress Condition | 37°C | Nuclease-free Water | Low (weeks) | Shows the least stability among tested aqueous storage at elevated temperatures.[4][5] |
Experimental Protocols
Protocol 1: Assessment of ODN Integrity by Gel Electrophoresis
This protocol provides a basic method to visualize the integrity of your ODN.
Materials:
-
ODN sample
-
Nuclease-free water
-
TBE or TAE buffer
-
Polyacrylamide or high-resolution agarose gel
-
Gel loading dye
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel electrophoresis system and power supply
-
UV transilluminator or gel imaging system
Procedure:
-
Prepare a polyacrylamide gel (e.g., 15-20%) or a high-resolution agarose gel (e.g., 3-4%), depending on the size of your ODN.
-
Dilute a small amount of your ODN sample in nuclease-free water.
-
Mix the diluted ODN with gel loading dye.
-
Load the sample into a well of the gel. Include a lane with a low molecular weight ladder for size reference.
-
Run the gel according to the manufacturer's instructions until the dye front has migrated an appropriate distance.
-
Stain the gel with a nucleic acid stain.
-
Visualize the gel on a UV transilluminator. A single, sharp band at the expected molecular weight indicates an intact ODN. Smearing or the presence of lower molecular weight bands suggests degradation.
Visualizations
Decision Tree for ODN Storage
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Stability and Storage of Oligonucleotides [biosyn.com]
- 3. idtdna.com [idtdna.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 6. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Interpreting Variable Results with Odn BW001
Disclaimer: Extensive searches for "Odn BW001" in scientific literature and technical databases did not yield specific information on a molecule or substance with this designation. The following troubleshooting guide is based on general principles for working with synthetic oligonucleotides (ODNs) and may not be specific to "this compound". Researchers should always refer to the manufacturer's specific product information and protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our experimental results with this compound. What are the potential causes?
High variability in experiments involving oligonucleotides can stem from several factors, broadly categorized as issues with the reagent itself, experimental procedure inconsistencies, or biological variations. It is crucial to systematically investigate each of these areas to pinpoint the source of the inconsistency.
Q2: How can we ensure the quality and integrity of our this compound stock?
Proper handling and storage of oligonucleotide reagents are critical for maintaining their activity and ensuring reproducible results. Key considerations include:
-
Reconstitution: Use nuclease-free water or a buffer recommended by the manufacturer. Ensure the ODN is fully dissolved.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Quality Control: If possible, verify the integrity of the ODN using techniques like gel electrophoresis to check for degradation.
Q3: What are the critical steps in the experimental protocol that can introduce variability?
Inconsistencies in the experimental workflow are a common source of variable outcomes. Pay close attention to the following:
-
Cell Culture Conditions: Ensure consistent cell density, passage number, and growth conditions across experiments.
-
Transfection/Delivery: Optimize and standardize the method used to deliver the ODN to the cells. Transfection efficiency can be a major source of variability.
-
Timing: Adhere strictly to incubation times for treatment and subsequent assays.
-
Pipetting: Calibrate pipettes regularly and use proper techniques to ensure accurate and consistent reagent delivery.
Troubleshooting Guide
The following table outlines common issues leading to variable results with ODNs and provides a structured approach to troubleshooting.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent biological response (e.g., cytokine levels, gene expression) | Degradation of this compound | - Run a sample on a denaturing polyacrylamide gel to check for integrity.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use fresh dilutions for each experiment. |
| Low or variable transfection/uptake efficiency | - Optimize the transfection reagent-to-ODN ratio.- Monitor transfection efficiency using a fluorescently labeled control ODN.- Ensure consistent cell confluency at the time of transfection. | |
| Contamination (e.g., endotoxin) | - Use endotoxin-free reagents and consumables.- Test the this compound stock for endotoxin contamination. | |
| High background in negative controls | Contamination of reagents or cell culture | - Use fresh, sterile reagents.- Regularly test cell cultures for mycoplasma contamination. |
| Non-specific effects of the delivery vehicle | - Include a "delivery vehicle only" control in your experiments. | |
| Complete loss of activity | Incorrect storage or handling | - Review storage conditions and handling procedures.- Prepare fresh dilutions from a new aliquot or vial. |
| Inactivation by nucleases | - Use nuclease-free water and consumables.- Work in a clean environment to minimize nuclease contamination. |
Experimental Protocols
While a specific protocol for "this compound" is not available, a general workflow for assessing the effect of an ODN on target gene expression in cell culture is provided below.
General Experimental Workflow for ODN Treatment
Caption: General workflow for cell-based ODN experiments.
Signaling Pathways
Without specific information on the mechanism of action for "this compound," a relevant signaling pathway cannot be depicted. ODNs are known to interact with various cellular components, including Toll-like receptors (TLRs), which can initiate downstream signaling cascades. A generalized TLR signaling pathway is presented below for illustrative purposes.
Generalized Toll-Like Receptor (TLR) Signaling
Caption: A simplified TLR signaling pathway.
Logical Troubleshooting Flow
When encountering variable results, a logical and systematic approach is essential to identify the root cause efficiently.
Troubleshooting Logic for Inconsistent ODN Results
Caption: A decision tree for troubleshooting ODN variability.
Technical Support Center: Odn BW001 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Odn BW001. Our goal is to help you optimize your dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic oligodeoxynucleotide (ODN).[1] While its specific role in all cell types is under investigation, it has been shown to play a regulatory role in the proliferation and activation of osteoblasts.[1] In the context of immunology, synthetic ODNs often act as agonists for Toll-like Receptors (TLRs), particularly TLR9, which recognizes unmethylated CpG motifs found in bacterial and viral DNA. This activation triggers downstream signaling cascades, leading to the activation of immune cells and the production of cytokines.[2][3]
Q2: What is a dose-response curve and why is it important for my this compound experiments?
A2: A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug or stimulus, like this compound, and the magnitude of the biological response.[4] This is a critical tool for determining key parameters such as the potency (EC50 - the concentration that elicits 50% of the maximal response) and the maximal efficacy (Emax) of this compound in your experimental system.[4]
Q3: What are the key parameters to consider when designing a dose-response experiment for this compound?
A3: Several factors are crucial for a successful dose-response experiment. These include selecting a relevant cell model that expresses TLR9[5][6], optimizing the cell seeding density, determining the appropriate range of this compound concentrations, choosing a suitable incubation time, and selecting a robust assay to measure the biological response (e.g., cytokine secretion, cell proliferation).[7][8]
Q4: How do I select the appropriate concentration range for my this compound dose-response curve?
A4: To determine the optimal concentration range, it is advisable to perform a pilot experiment with a broad range of this compound concentrations, for example, from picomolar to micromolar. This will help you identify the concentrations that produce a minimal, partial, and maximal response, allowing you to select a more focused range for your definitive experiments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the microplate or fill them with sterile media/PBS. |
| No response or very weak response to this compound | - Low or no TLR9 expression in the chosen cell line- Inefficient cellular uptake of this compound- Degraded this compound- Inappropriate assay endpoint | - Verify TLR9 expression in your cell model using techniques like qPCR or flow cytometry.- Consider using a transfection reagent to enhance oligonucleotide delivery.[6]- Ensure proper storage and handling of this compound.- Select an assay that measures a downstream effect of TLR9 activation relevant to your cells (e.g., IL-6, TNF-α, or IFN-α secretion). |
| Unusual or non-sigmoidal dose-response curve shape | - Cytotoxicity at high concentrations of this compound- Off-target effects- Complex biological response (e.g., hormesis) | - Perform a cell viability assay in parallel with your functional assay to assess toxicity.[9]- Test control oligonucleotides (e.g., a scrambled sequence) to rule out non-specific effects.[9]- Consider using a more complex curve-fitting model that can accommodate non-standard dose-response relationships.[10] |
| Batch-to-batch variability in results | - Inconsistent quality of this compound- Variation in cell culture conditions (e.g., passage number, media) | - Obtain a certificate of analysis for each new batch of this compound.- Maintain consistent cell culture practices and use cells within a defined passage number range.[8] |
Experimental Protocols
Protocol 1: In Vitro Cell Stimulation with this compound
-
Cell Seeding:
-
Culture your chosen TLR9-expressing cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7) to the desired confluency.
-
Harvest and count the cells, then resuspend them in fresh culture medium to the appropriate density.
-
Seed the cells into a 96-well tissue culture plate at the optimized density and allow them to adhere overnight if necessary.
-
-
This compound Preparation and Stimulation:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or buffer.
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations for your dose-response curve.
-
Carefully add the different concentrations of this compound to the appropriate wells of the cell culture plate. Include a vehicle control (the buffer used to dilute this compound).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for a predetermined time (e.g., 24-48 hours). The optimal incubation time should be determined in preliminary experiments.
-
-
Endpoint Analysis:
-
After incubation, collect the cell culture supernatants to measure cytokine production using an ELISA kit (e.g., for IL-6 or TNF-α).
-
Alternatively, you can measure changes in gene expression via qPCR or assess cell proliferation using a suitable assay.
-
Visualizations
Caption: this compound signaling pathway via TLR9 activation.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Troubleshooting logic for dose-response curve issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Toll-like receptor 9 agonists and combination therapies: strategies to modulate the tumour immune microenvironment for systemic anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 5. international-biopharma.com [international-biopharma.com]
- 6. ncardia.com [ncardia.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. youtube.com [youtube.com]
- 9. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: Odn BW001 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Odn BW001. Our goal is to help you navigate potential challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic oligodeoxynucleotide (ODN) containing unmethylated CpG motifs. These motifs are recognized by Toll-like receptor 9 (TLR9), an endosomal receptor primarily expressed by immune cells such as B cells and plasmacytoid dendritic cells (pDCs).[1][2] The binding of this compound to TLR9 triggers a signaling cascade that leads to the activation of innate immune responses.[1]
Q2: What are the different classes of CpG ODNs and how do they differ?
A2: CpG ODNs are categorized into three main classes based on their structure and biological activity:
-
Class A (or Type D): Characterized by a phosphodiester central CpG-containing palindromic motif and a phosphorothioate 3' poly-G string. They are potent inducers of type I interferons (IFN-α) from pDCs.[1][3]
-
Class B (or Type K): Contain a full phosphorothioate backbone and are strong activators of B cells and stimulate IL-6 production.[3][4]
-
Class C: Combine features of both Class A and B, inducing both IFN-α and B cell activation.[5]
Q3: Why is it crucial to use a control ODN in my experiments?
A3: A control ODN is essential to demonstrate that the observed immune stimulation is a direct result of the specific CpG motifs in this compound and not due to non-specific effects of the oligonucleotide backbone or potential contaminants like endotoxins. A proper control ODN should have a similar length and backbone modification but lack the stimulatory CpG motifs.[1][6] For example, a control ODN might contain GpC motifs instead of CpG motifs.
Q4: How can I be sure my this compound is not contaminated with endotoxin?
A4: Endotoxin contamination is a critical concern as it can lead to non-specific immune activation through TLR4. It is imperative to source high-purity, endotoxin-free this compound.[1][7] Reputable vendors will provide a certificate of analysis indicating the endotoxin levels, which should be very low (e.g., < 0.5 EU/mg).[3]
Troubleshooting Guide
Issue 1: No or Low Immune Activation Observed
If you are not observing the expected immune response (e.g., cytokine production, cell activation) after treating your cells with this compound, consider the following potential causes and solutions.
| Potential Cause | Suggested Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Concentrations can range from 0.05 to 20 µg/ml.[8][9] |
| Poor Cellular Uptake | Ensure your cells are capable of endocytosis. For cell lines with low uptake efficiency, consider using a transfection reagent optimized for oligonucleotides. |
| Inhibition of Endosomal Acidification | The activation of TLR9 by CpG ODNs requires endosomal acidification.[8] Avoid using agents that disrupt this process, such as chloroquine, unless it is part of an intentional control experiment. |
| Degradation of this compound | Ensure proper storage of this compound (typically at -20°C). Avoid repeated freeze-thaw cycles. Use nuclease-free water and reagents for dilutions. |
| Incorrect Cell Type | Confirm that your target cells express TLR9. TLR9 expression is primarily found in B cells and pDCs.[1] |
Issue 2: High Background or Non-Specific Activation in Control Group
High background in your negative control group can mask the specific effects of this compound.
| Potential Cause | Suggested Troubleshooting Step |
| Endotoxin Contamination | Use a different lot of this compound and control ODN that is certified endotoxin-free. Test your reagents and media for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. |
| Improper Control ODN | Verify that your control ODN is genuinely non-stimulatory for your specific assay and cell type. The sequence should not contain any CpG motifs that could be recognized by TLR9. |
| Aggregation of ODNs | Some ODNs, particularly A/D-type, can form aggregates that may lead to non-specific cellular responses.[5] Aggregation can be influenced by salt concentration; consider preparing the ODN in different buffers to test for this effect.[5] |
Experimental Protocols & Visualizations
General Workflow for In Vitro Cell Stimulation
This workflow outlines the basic steps for treating cells with this compound and a control ODN to measure immune activation.
This compound Signaling Pathway
This compound initiates an immune response through the TLR9 signaling pathway.
Troubleshooting Logic Diagram
A logical approach to troubleshooting common issues with this compound experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. TLR agonist that can effectively activate pDCs B cells | TLR9 Agonist D35/K3 (CpG-ODN) | フナコシ [funakoshi.co.jp]
- 4. TLR9-Activating CpG-B ODN but Not TLR7 Agonists Triggers Antibody Formation to Factor IX in Muscle Gene Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of A/D type CpG-ODN aggregates to a suitable size for induction of strong immunostimulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CpG ODNs - Creative Biogene [creative-biogene.com]
- 8. CpG ODN activates NO and iNOS production in mouse macrophage cell line (RAW 264·7) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mitigating inflammatory side effects of Odn BW001
Welcome to the Technical Support Center for Odn BW001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the inflammatory side effects of this compound, a CpG oligodeoxynucleotide (ODN). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Understanding this compound and Inflammatory Responses
This compound is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs. These motifs are recognized by Toll-like receptor 9 (TLR9) in immune cells, leading to a cascade of downstream signaling events that can result in both desired immunostimulatory effects and potentially adverse inflammatory side effects. The intensity of this response is dependent on the specific class of the CpG ODN, its concentration, and the experimental model being used.
Frequently Asked Questions (FAQs)
Q1: What are the primary inflammatory side effects associated with this compound?
A1: this compound, as a CpG ODN, can induce a range of inflammatory responses. Common in vitro observations include the significant release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). In vivo studies may reveal systemic inflammation, characterized by elevated plasma levels of these cytokines. The specific profile and intensity of the cytokine response can vary depending on the class of the CpG ODN (A, B, or C) being used.
Q2: How does this compound induce an inflammatory response?
A2: this compound activates the innate immune system through its interaction with TLR9, which is primarily expressed in the endosomes of immune cells like B cells and plasmacytoid dendritic cells (pDCs). This binding initiates a signaling cascade, predominantly through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding various pro-inflammatory cytokines and chemokines.
Q3: Are there different classes of this compound, and how do they differ in their inflammatory potential?
A3: Yes, CpG ODNs are categorized into three main classes: A, B, and C, each with distinct structural features and immunological effects.
-
Class A (e.g., ODN 2216): Potent inducers of Type I interferons (IFN-α) from pDCs, but are weaker stimulators of B cell activation and TNF-α secretion.[1]
-
Class B (e.g., ODN 2006): Strong activators of B cells and monocytes, leading to robust production of pro-inflammatory cytokines like IL-6 and TNF-α, but induce very little IFN-α.[2][3]
-
Class C: Possess a combination of the properties of Class A and B, stimulating both IFN-α and B-cell proliferation.[2]
The choice of class will significantly impact the inflammatory side effect profile.
Q4: Can this compound have anti-inflammatory effects?
A4: Interestingly, under certain conditions, CpG ODNs can also promote the production of the anti-inflammatory cytokine IL-10. This can occur, for example, after prolonged exposure of macrophages to CpG ODNs. The induction of IL-10 can serve as a negative feedback mechanism to control the pro-inflammatory response.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Lower-than-Expected Immunostimulation (e.g., low cytokine release) | 1. Low or Absent TLR9 Expression: The cell line used may have low or no expression of TLR9.[4][5] 2. ODN Degradation: Natural phosphodiester ODNs can be degraded by nucleases in serum-containing media. 3. Suboptimal ODN Concentration: The concentration of this compound may be too low to elicit a strong response. 4. Incorrect ODN Class for Desired Readout: Using a Class A ODN when expecting high IL-6, or a Class B when measuring IFN-α. | 1. Verify TLR9 Expression: Confirm TLR9 mRNA or protein expression in your cell line using RT-qPCR or Western blot/flow cytometry. Consider using primary cells known to express TLR9, such as PBMCs, or a different cell line.[6] 2. Use Phosphorothioate-Modified ODNs: These have a modified backbone that is resistant to nuclease degradation, ensuring stability in culture. 3. Perform a Dose-Response Experiment: Titrate this compound over a range of concentrations (e.g., 0.1 to 10 µg/mL) to determine the optimal concentration for your specific cell type and assay. 4. Select the Appropriate ODN Class: Refer to the literature to choose the CpG ODN class that aligns with your expected cytokine profile. |
| Unexpectedly High Cytotoxicity or Cell Death | 1. Apoptosis Induction: Some CpG ODNs can directly induce apoptosis in certain tumor cell lines in a TLR9-dependent manner.[7] 2. Excessive Inflammatory Response: High concentrations of pro-inflammatory cytokines, particularly TNF-α, can be cytotoxic to some cell types. 3. Contamination: Microbial contamination (e.g., bacteria, mycoplasma) can cause cell death and may also potentiate the inflammatory response. 4. High Concentration of ODN: Very high concentrations of this compound may be directly toxic to cells. | 1. Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the observed cell death is due to apoptosis. If so, consider using a lower concentration of this compound or a different cell line. 2. Neutralize Key Cytokines: Add neutralizing antibodies for cytokines like TNF-α to your culture to see if this reduces cytotoxicity. 3. Check for Contamination: Regularly test your cell cultures for microbial contamination. 4. Titrate ODN Concentration: Perform a dose-response curve to identify a non-toxic, yet effective, concentration of this compound. |
| High Variability Between Experimental Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inadequate Mixing of Reagents: Uneven distribution of this compound in the culture wells. 3. Edge Effects in Culture Plates: Wells on the periphery of the plate may experience different temperature and humidity conditions. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a consistent number of cells per well. 2. Proper Reagent Mixing: Gently mix the plate after adding this compound to ensure even distribution. 3. Minimize Edge Effects: Avoid using the outer wells of the culture plate for experimental samples. Fill them with sterile PBS or media instead. |
Quantitative Data on Cytokine Induction
The following tables summarize the typical cytokine responses to different classes and concentrations of CpG ODNs in human peripheral blood mononuclear cells (PBMCs). Values are illustrative and can vary based on donor variability and specific experimental conditions.
Table 1: Cytokine Profile of Different CpG ODN Classes in Human PBMCs
| CpG ODN Class | Concentration (µM) | IFN-α (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Class A (ODN 2216) | 1.0 | > 5000 | < 500 | < 200 |
| Class B (ODN 2006) | 1.0 | < 100 | > 3000 | > 1000 |
| Class C (ODN 2395) | 1.0 | > 3000 | > 2000 | > 800 |
| Control (non-CpG) | 1.0 | < 50 | < 100 | < 50 |
Data compiled from multiple sources indicating relative potency.[1][2]
Table 2: Dose-Dependent Induction of IL-6 and TNF-α by Class B CpG ODN (ODN 2006) in Human PBMCs
| Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| 0.1 | 500 - 1000 | 200 - 400 |
| 0.5 | 1500 - 2500 | 600 - 1000 |
| 1.0 | > 3000 | > 1000 |
| 5.0 | > 4000 | > 1500 |
Data represents typical ranges observed in published studies.[3]
Experimental Protocols
Protocol 1: In Vitro Stimulation of PBMCs with this compound and Cytokine Measurement by ELISA
Objective: To quantify the production of a specific cytokine (e.g., IL-6) from human PBMCs following stimulation with this compound.
Materials:
-
Ficoll-Paque
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (and a non-CpG control ODN)
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
Phosphate Buffered Saline (PBS)
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in a final volume of 200 µL.
-
Stimulation: Add this compound to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Include wells with a non-CpG control ODN at the highest concentration and an unstimulated control (media only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the cytokine of interest.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.
-
ELISA: Quantify the concentration of the target cytokine (e.g., IL-6) in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Protocol 2: Assessment of this compound-Induced Cytotoxicity using an MTT Assay
Objective: To determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest (e.g., a macrophage or B-cell line)
-
Complete growth medium for the cell line
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells per well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound (CpG ODN) Signaling Pathway
References
- 1. Innate immune responses induced by CpG oligodeoxyribonucleotide stimulation of ovine blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel C Type CpG Oligodeoxynucleotide Exhibits Immunostimulatory Activity In Vitro and Enhances Antitumor Effect In Vivo [frontiersin.org]
- 3. DNA activates human immune cells through a CpG sequence-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR9 Downregulation in Breast Cancer: Its Role in Tumor Immunity, Inflammatory Response, and Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Toll-Like Receptor 9 Can Be Expressed at the Cell Surface of Distinct Populations of Tonsils and Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Intravesical Immunotherapies: BCG vs. Investigational Toll-Like Receptor Agonists for Non-Muscle Invasive Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
Intravesical instillation of Bacillus Calmette-Guérin (BCG), a live attenuated strain of Mycobacterium bovis, has been the gold standard for treating non-muscle invasive bladder cancer (NMIBC) for decades. Its efficacy is largely attributed to its ability to induce a robust, albeit nonspecific, inflammatory response within the bladder, leading to tumor cell death. However, a significant portion of patients experience treatment failure or intolerable side effects, necessitating the exploration of alternative therapeutic strategies. This guide provides a comparative overview of BCG and investigational Toll-Like Receptor (TLR) agonists, which represent a promising class of immunotherapeutic agents for NMIBC.
While direct clinical comparisons are limited, this document synthesizes available preclinical and early clinical data for CpG Oligodeoxynucleotides (ODN), Polyinosinic:polycytidylic acid (Poly(I:C)), and Imiquimod, alongside the well-established profile of BCG.
Mechanism of Action: A Tale of Two Immune Responses
Bacillus Calmette-Guérin (BCG): The Incumbent Standard
BCG's anti-tumor activity is complex and not fully elucidated, but it is known to engage multiple components of the innate and adaptive immune systems. Upon instillation into the bladder, BCG is internalized by urothelial and tumor cells. This process is believed to trigger a cascade of events, including the activation of Toll-like receptors 2 and 4 (TLR2 and TLR4) on various immune cells.[1] This leads to the production of a wide array of cytokines and chemokines, attracting neutrophils, macrophages, natural killer (NK) cells, and T lymphocytes to the tumor site, ultimately resulting in tumor cell destruction.[1]
Investigational Toll-Like Receptor (TLR) Agonists: A More Targeted Approach
TLR agonists are synthetic molecules designed to activate specific TLRs, offering the potential for a more targeted and potentially less toxic immunotherapeutic approach.
-
CpG Oligodeoxynucleotides (CpG ODN): These synthetic oligonucleotides mimic bacterial DNA and are potent agonists of TLR9.[2][3] Activation of TLR9 on dendritic cells and B cells leads to a strong Th1-biased immune response, characterized by the production of pro-inflammatory cytokines like IL-12 and IFN-γ, which are crucial for anti-tumor immunity.[2][4] Some studies suggest CpG ODNs may also have direct cytotoxic effects on bladder cancer cells.[5]
-
Polyinosinic:polycytidylic acid (Poly(I:C)): This synthetic analog of double-stranded RNA activates TLR3.[6] TLR3 activation in urothelial and immune cells can induce apoptosis in tumor cells and stimulate the production of type I interferons and other pro-inflammatory cytokines, enhancing the anti-tumor immune response.[6][7]
-
Imiquimod: This small molecule is an agonist of TLR7.[8] Activation of TLR7, primarily on plasmacytoid dendritic cells, leads to the production of type I interferons and the activation of NK cells and cytotoxic T lymphocytes.[9]
Comparative Efficacy: Preclinical and Early Clinical Insights
Direct head-to-head clinical trial data comparing BCG with these specific TLR agonists is largely unavailable. The following tables summarize findings from preclinical studies, primarily in murine bladder cancer models, and early-phase human clinical trials.
Table 1: Preclinical Efficacy of BCG vs. Investigational TLR Agonists in Murine Bladder Cancer Models
| Treatment | Model | Key Efficacy Findings | Citation(s) |
| BCG | Orthotopic MB49 | Reduced tumor growth, but often with significant local inflammation. | [10][11] |
| CpG ODN | Orthotopic MB49 | Superior to BCG in reducing tumor burden and inducing complete responses. Generated long-lasting, tumor-specific immunity. | [2][10][11] |
| Poly(I:C) | MBT-2 | As a single agent, showed anti-proliferative and cytotoxic effects. In combination with BCG, it was significantly more effective in reducing tumor growth than either agent alone, curing 29% of mice. | [6] |
| Imiquimod | Fischer-344 rat | Decreased bladder tumorigenesis, reduced cell proliferation, and increased apoptosis. | [8] |
Table 2: Clinical Data for Investigational TLR Agonists in Bladder Cancer
| Treatment | Phase | Patient Population | Key Efficacy Findings | Citation(s) |
| CpG ODN | - | - | Limited clinical trial data available for intravesical use in bladder cancer. | - |
| Poly(I:C) | Early Clinical | Transitional Cell Carcinoma | Intravesical administration led to a significant elevation in NK cell cytotoxicity in patients with low baseline activity. | [12] |
| Imiquimod (TMX-101) | Phase 2 | Carcinoma in situ | TMX-101, an intravesical formulation of imiquimod, demonstrated anti-tumor activity. | [13] |
| Imiquimod + Zalifrelimab (UGN-302) | Phase 1 | High-grade NMIBC | Currently under investigation. | [14] |
Safety and Toxicity Profile
BCG: While effective, BCG therapy is associated with a considerable rate of adverse events, including cystitis, hematuria, fever, and flu-like symptoms. Severe complications, though rare, can occur.[15]
Investigational TLR Agonists: Data on the safety of intravesical administration of these agents in humans is still emerging. Preclinical studies and early trials suggest that localized inflammatory reactions are the most common side effects. A more targeted approach with specific TLR agonists could potentially lead to a more favorable safety profile compared to the broad inflammatory response induced by BCG.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are generalized methodologies often employed in the preclinical evaluation of these immunotherapies.
Orthotopic Murine Bladder Cancer Model:
-
Cell Culture: Murine bladder cancer cell lines (e.g., MB49, MBT-2) are cultured under standard conditions.
-
Tumor Implantation: Anesthetized female mice undergo transurethral catheterization. The bladder is often pre-treated with a mild acid or enzymatic solution to facilitate tumor cell adhesion. A suspension of tumor cells is then instilled into the bladder.
-
Treatment Administration: At a specified time point after tumor implantation, intravesical treatment with BCG, TLR agonists, or a control substance (e.g., PBS) is initiated. Treatment schedules can vary, involving single or multiple instillations.
-
Efficacy Assessment: Tumor growth is monitored by various methods, including bladder weight measurement, histological analysis of bladder sections, or in vivo imaging. Survival is also a key endpoint.
-
Immunological Analysis: At the end of the study, bladders, spleens, and lymph nodes may be harvested for immunological analysis, such as flow cytometry to characterize immune cell infiltrates and cytokine profiling of tissue homogenates or serum.
In Vitro Cytotoxicity and Apoptosis Assays:
-
Cell Culture: Human or murine bladder cancer cell lines are seeded in multi-well plates.
-
Treatment: Cells are treated with varying concentrations of the TLR agonist or BCG.
-
Viability/Cytotoxicity Assessment: Cell viability can be measured using assays such as MTS or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Apoptosis Assessment: Apoptosis can be detected by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. Toll-like receptors: The role in bladder cancer development, progression and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CpG oligonucleotide therapy cures subcutaneous and orthotopic tumors and evokes protective immunity in murine bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunostimulatory CpG oligonucleotides reduce tumor burden after intravesical administration in an orthotopic murine bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo effects of CpG-Oligodeoxynucleotides (CpG-ODN) on murine transitional cell carcinoma and on the native murine urinary bladder wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CpG Oligodeoxynucleotide Promotes Apoptosis of Human Bladder Cancer T24 Cells Via Inhibition of the Antiapoptotic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(I:C) potentiates Bacillus Calmette-Guérin immunotherapy for bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly(I:C) potentiates Bacillus Calmette–Guérin immunotherapy for bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravesical Immunomodulatory Imiquimod Enhances Bacillus Calmette-Guérin Downregulation of Nonmuscle-invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. CpG therapy is superior to BCG in an orthotopic bladder cancer model and generates CD4+ T-cell immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Treatment of patients with transitional cell carcinoma of the urinary bladder with intravesical poly I: Poly C effects on natural killer function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imiquimod + zalifrelimab by UroGen Pharma for Non Muscle Invasive Bladder Cancer (NMIBC) (Superficial Bladder Cancer): Likelihood of Approval [pharmaceutical-technology.com]
- 15. TreatmentGPS [treatmentgps.com]
Efficacy of Odn BW001 compared to other TLR agonists
A Comparative Guide to the Efficacy of Odn BW001 (CpG ODN) and Other Toll-Like Receptor Agonists
This guide provides a comprehensive comparison of the efficacy of this compound, a CpG oligodeoxynucleotide (ODN) targeting Toll-like receptor 9 (TLR9), with other prominent TLR agonists. The comparison focuses on agonists for TLR3 (Poly(I:C)), TLR4 (LPS), and TLR7/8 (R848), offering researchers, scientists, and drug development professionals a detailed overview of their respective immunological activities. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using diagrams created with Graphviz.
Introduction to TLR Agonists
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1] Activation of TLRs triggers signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity.[1] TLR agonists are molecules that bind to and activate TLRs, making them potent immunomodulators with applications as vaccine adjuvants and in cancer immunotherapy.[1][2] This guide focuses on comparing the CpG ODN "this compound" (a TLR9 agonist) with agonists for TLR3, TLR4, and TLR7/8.
Comparative Efficacy of TLR Agonists
The efficacy of TLR agonists can be evaluated by their ability to induce the secretion of various cytokines and to stimulate different immune cell populations. The following tables summarize the comparative cytokine induction profiles of CpG ODN (representing this compound), Poly(I:C), LPS, and R848.
Table 1: Comparative Cytokine Induction by Different TLR Agonists in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine/Chemokine | CpG ODN (TLR9) | Poly(I:C) (TLR3) | LPS (TLR4) | R848 (TLR7/8) |
| IFN-α | High[3][4] | Moderate[4] | Low[4] | High[3][4] |
| IFN-β | Moderate[5] | High[5][6] | Moderate[5] | Moderate[5] |
| IFN-γ | Moderate[4] | Low[4] | Moderate[4][7] | High[4] |
| IL-1β | Moderate[4][8] | Low[4] | High[4] | High[4] |
| IL-6 | Moderate[5][8] | High[5][9] | High[5] | High[5] |
| IL-10 | Moderate[5] | Low[5] | Moderate[5] | Low[5] |
| IL-12 | High[4][8] | Low[4] | Moderate[4] | High[3][4] |
| TNF-α | Moderate[4][8] | Low[4][9] | High[4] | High[3][4] |
| MCP-1 (CCL2) | High[4] | Moderate[4] | High[4] | High[4] |
| MIP-1β (CCL4) | Low[4] | Moderate[4] | High[4] | High[4] |
Table 2: Predominant Immune Cell Types Activated by Different TLR Agonists
| TLR Agonist | Primary Target Cells |
| CpG ODN (TLR9) | Plasmacytoid Dendritic Cells (pDCs), B cells[10] |
| Poly(I:C) (TLR3) | Dendritic Cells (DCs), Macrophages, Endothelial Cells, Synovial Fibroblasts[9] |
| LPS (TLR4) | Monocytes, Macrophages, Dendritic Cells, Endothelial Cells[11] |
| R848 (TLR7/8) | Myeloid Dendritic Cells, Monocytes, Macrophages (TLR8)[3]; Plasmacytoid Dendritic Cells (TLR7)[3] |
Signaling Pathways
The distinct immunological outcomes of different TLR agonists are a result of the specific signaling pathways they activate. Below are diagrams illustrating the canonical signaling cascades for TLR9, TLR3, TLR4, and TLR7/8.
Caption: TLR9 signaling pathway initiated by CpG ODN.
Caption: TLR3 signaling pathway initiated by Poly(I:C).
Caption: TLR4 signaling pathway initiated by LPS.
Caption: TLR7/8 signaling pathway initiated by R848.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo comparison of TLR agonist efficacy.
In Vitro TLR Agonist Activity Assay
This protocol outlines a method for comparing the in vitro activity of different TLR agonists by measuring cytokine production from human peripheral blood mononuclear cells (PBMCs).[12]
1. Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
2. Cell Stimulation:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the TLR agonists (e.g., CpG ODN, Poly(I:C), LPS, R848) in complete RPMI 1640 medium.
-
Add 100 µL of the diluted TLR agonists to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[13]
3. Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
4. Data Analysis:
-
Calculate the mean cytokine concentrations for each TLR agonist concentration.
-
Plot dose-response curves to compare the potency of the different agonists.
In Vivo Adjuvant Efficacy Study in Mice
This protocol describes a general in vivo method to compare the adjuvant effects of different TLR agonists when co-administered with a model antigen.[14]
1. Animal Immunization:
-
Use 6-8 week old female BALB/c mice.
-
Prepare immunization formulations by mixing a model antigen (e.g., ovalbumin or Hepatitis B surface antigen) with the TLR agonist (e.g., CpG ODN, Poly(I:C), LPS, R848) or a control adjuvant (e.g., alum) in sterile saline.
-
Inject groups of mice (n=5-10 per group) subcutaneously or intramuscularly with the prepared formulations on day 0.
-
Administer a booster immunization on day 14 or 21.
2. Sample Collection:
-
Collect blood samples via retro-orbital or tail bleeding at various time points (e.g., days 14, 28, and 42) to assess the antibody response.
-
At the end of the experiment (e.g., day 42), euthanize the mice and harvest spleens for T-cell response analysis.
3. Antibody Titer Measurement:
-
Prepare serum from the collected blood samples.
-
Measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum using ELISA.
4. T-cell Response Analysis:
-
Prepare single-cell suspensions from the spleens.
-
Re-stimulate the splenocytes in vitro with the model antigen for 48-72 hours.
-
Measure the production of IFN-γ and IL-4 in the culture supernatants by ELISA to assess the Th1/Th2 bias of the T-cell response.
-
Alternatively, perform an ELISpot assay to enumerate antigen-specific IFN-γ producing cells.
5. Data Analysis:
-
Compare the antibody titers and cytokine levels between the different TLR agonist groups and the control group using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the efficacy of different TLR agonists.
Caption: General workflow for comparing TLR agonist efficacy.
Conclusion
The choice of a TLR agonist for a specific application depends on the desired immunological outcome. CpG ODNs like this compound are potent inducers of Th1-type immunity, characterized by high levels of IFN-α and IL-12, and are particularly effective at activating pDCs and B cells.[10][15] In contrast, TLR3 agonists like Poly(I:C) are strong inducers of IFN-β, while TLR4 agonists such as LPS elicit a robust pro-inflammatory response with high levels of TNF-α and IL-1β.[4][9] TLR7/8 agonists like R848 are potent inducers of a broad range of pro-inflammatory cytokines and are effective at activating myeloid cells.[3][4] This guide provides the foundational data and methodologies to aid researchers in selecting the most appropriate TLR agonist for their research and development needs.
References
- 1. invivogen.com [invivogen.com]
- 2. Recent Advances in the Development of Toll-like Receptor Agonist-Based Vaccine Adjuvants for Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-like receptor (TLR) 2-9 agonists-induced Cytokines & Chemokines: I. Comparison with T cell receptor-induced responses. | Meso Scale Discovery [mesoscale.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toll-like receptor 3 agonist poly(I:C)-induced antiviral response in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR2 and TLR4 Stimulation Differentially Induce Cytokine Secretion in Human Neonatal, Adult, and Murine Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of CpG-ODN-Induced TLR9 Signaling Inhibited by Interleukin-37 in U937 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. invivogen.com [invivogen.com]
- 11. portlandpress.com [portlandpress.com]
- 12. In Vitro Evaluation of TLR4 Agonist Activity: Formulation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. TLR agonists as vaccine adjuvants: comparison of CpG ODN and Resiquimod (R-848) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TLR9 Agonists: Odn BW001 and CpG Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Odn BW001 and the well-established classes of CpG oligonucleotides (ODNs), which are potent agonists of Toll-like receptor 9 (TLR9). As the specific sequence and detailed experimental data for this compound are not publicly available, this comparison is framed to evaluate its potential performance by benchmarking against the known properties of CpG ODN classes A, B, and C. This approach allows for a thorough understanding of the immunological landscape in which novel TLR9 agonists like this compound operate.
Introduction to TLR9 Agonists
CpG ODNs are short, single-stranded synthetic DNA molecules that contain unmethylated cytosine-guanine (CpG) motifs.[1][2] These motifs are recognized by TLR9, an endosomal receptor primarily expressed in B cells and plasmacytoid dendritic cells (pDCs) in humans.[1][3] Activation of TLR9 triggers a signaling cascade that leads to the production of various cytokines and chemokines, initiating a powerful innate immune response and subsequently shaping the adaptive immune response.[3][4] This immunostimulatory activity has positioned CpG ODNs as promising candidates for vaccine adjuvants, cancer immunotherapy, and treatments for infectious and allergic diseases.[2]
CpG ODNs are broadly categorized into three main classes—A, B, and C—based on their structural characteristics and the specific immune responses they elicit.[5] A fourth class, P, has also been described.[6]
Mechanism of Action: The TLR9 Signaling Pathway
Upon cellular uptake via endocytosis, CpG ODNs localize to the endosome where they bind to TLR9. This binding initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRF7. The differential activation of these pathways by various CpG ODN classes results in distinct cytokine and chemokine profiles.
Comparative Performance of CpG ODN Classes
The distinct immunological effects of Class A, B, and C CpG ODNs are summarized below. This compound, as a potentially novel oligonucleotide, would be expected to exhibit a profile that aligns with or is a hybrid of these classes.
| Feature | Class A CpG ODN (e.g., ODN 2216) | Class B CpG ODN (e.g., ODN 2006) | Class C CpG ODN (e.g., ODN 2395) | This compound (Hypothesized) |
| Primary Immune Response | Potent inducer of Type I interferons (IFN-α/β).[1][5] | Strong activator of B cell proliferation and maturation.[1][6] | Combines features of Class A and B; induces both IFN-α and B cell activation.[5][6] | Likely a potent, broad-spectrum immune activator, potentially with a profile similar to Class C or a novel C-type ODN. |
| Cellular Targets | Primarily plasmacytoid dendritic cells (pDCs).[1] | B cells, monocytes, and pDCs.[1] | pDCs and B cells.[5] | Expected to target both pDCs and B cells effectively. |
| IFN-α Production | High | Low to negligible[6] | High | Expected to be high, a key feature of advanced CpG ODNs. |
| B Cell Activation | Weak | Strong[6] | Strong[5] | Expected to be strong, contributing to humoral immunity. |
| NK Cell Activation | Strong (indirectly via cytokines)[1] | Moderate | Strong | Expected to be strong, enhancing cytotoxic responses. |
| Structural Features | Phosphodiester backbone with phosphorothioate-modified ends, palindromic CpG motif, and a poly-G tail.[1] | Fully phosphorothioate backbone with one or more CpG motifs.[1] | Fully phosphorothioate backbone with a palindromic CpG motif.[6] | Likely a fully phosphorothioate backbone for nuclease resistance, possibly with a unique CpG motif arrangement. |
Experimental Protocols
To evaluate the comparative performance of a novel ODN such as this compound against established CpG ODNs, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Assays
1. Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs):
-
Objective: To measure the induction of key cytokines (IFN-α, IL-6, IL-12, TNF-α).
-
Methodology:
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Stimulate cells with varying concentrations of this compound, and control CpG ODNs (Class A, B, and C) for 24-48 hours.
-
Collect supernatants and measure cytokine concentrations using commercially available ELISA kits or multiplex bead arrays.
-
2. B Cell Proliferation and Activation Assay:
-
Objective: To assess the ability of the ODNs to induce B cell proliferation and upregulate activation markers.
-
Methodology:
-
Isolate human B cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Label B cells with a proliferation tracking dye (e.g., CFSE).
-
Culture labeled B cells with the test and control ODNs for 3-5 days.
-
Analyze B cell proliferation by flow cytometry, measuring the dilution of the tracking dye.
-
Assess the expression of activation markers such as CD69, CD80, and CD86 on B cells by flow cytometry.
-
In Vivo Murine Model
1. Adjuvant Effect on Vaccination:
-
Objective: To evaluate the in vivo adjuvant activity of this compound.
-
Methodology:
-
Immunize groups of mice (e.g., C57BL/6) with a model antigen (e.g., ovalbumin) alone or co-administered with this compound or control CpG ODNs.
-
Administer booster immunizations at specified time points (e.g., 2 weeks).
-
Collect serum samples to measure antigen-specific antibody titers (IgG1 and IgG2a) by ELISA to determine the Th1/Th2 bias of the immune response.
-
Isolate splenocytes to assess antigen-specific T cell responses (e.g., IFN-γ production by ELISpot).
-
Logical Relationship of CpG ODN Classes
The different classes of CpG ODNs can be seen as having overlapping but distinct functional profiles. Class C ODNs, and likely advanced novel ODNs like this compound, integrate the key features of both Class A and Class B, making them highly versatile immunostimulatory agents.
Conclusion
While specific data for this compound remains proprietary, a comprehensive understanding of its potential can be derived from a comparative analysis with the established CpG ODN classes. It is hypothesized that this compound is a novel CpG oligonucleotide, likely with a Class C-like profile, designed to elicit a broad and potent immune response by effectively activating both pDCs and B cells. The experimental protocols outlined in this guide provide a robust framework for the head-to-head evaluation of this compound against standard CpG ODNs, enabling researchers and drug developers to precisely characterize its immunological activity and therapeutic potential. The continued development of novel TLR9 agonists like this compound holds significant promise for advancing immunotherapies and vaccine technologies.
References
- 1. Activation of CpG-ODN-Induced TLR9 Signaling Inhibited by Interleukin-37 in U937 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Liposomal immunostimulatory DNA sequence (ISS-ODN): an efficient parenteral and mucosal adjuvant for influenza and hepatitis B vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Toll-Like Receptor 9 by DNA from Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Odn BW001 and Imiquimod: TLR Agonists in Immunity and Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic Toll-like receptor (TLR) agonists, Odn BW001 and imiquimod. This document summarizes their mechanisms of action, presents available quantitative data on their performance, details relevant experimental protocols, and visualizes key signaling pathways.
This compound is a B-class CpG oligodeoxynucleotide (ODN) that acts as a Toll-like receptor 9 (TLR9) agonist. In contrast, imiquimod is an imidazoquinoline compound that primarily activates TLR7. Both molecules are potent immune response modifiers with applications in various therapeutic areas, including oncology and infectious diseases. While direct comparative studies are limited, this guide consolidates existing data to facilitate an evidence-based evaluation of their respective properties and potential applications.
Mechanism of Action and Signaling Pathways
Imiquimod and this compound elicit their immunological effects by engaging distinct TLRs within the endosomes of immune cells, primarily antigen-presenting cells (APCs) such as dendritic cells (DCs) and B cells.[1]
Imiquimod (TLR7 Agonist): Imiquimod is recognized by TLR7, which upon activation, initiates a MyD88-dependent signaling cascade. This pathway leads to the activation of transcription factors, most notably NF-κB and IRF7.[2] Activation of NF-κB drives the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[3][4] The activation of IRF7 is crucial for the production of type I interferons (IFN-α/β).[5][6]
This compound (TLR9 Agonist): As a B-class CpG ODN, this compound is recognized by TLR9.[1] Similar to TLR7, TLR9 activation also triggers a MyD88-dependent signaling pathway, leading to NF-κB and IRF7 activation.[1] B-class CpG ODNs are known to be potent activators of B cells and plasmacytoid dendritic cells (pDCs).[1][7] They are strong inducers of pro-inflammatory cytokines like IL-6 and TNF-α and are also capable of inducing IFN-α, although the profile can differ from that of TLR7 agonists.[7][8][9]
Caption: Imiquimod Signaling Pathway.
Caption: this compound Signaling Pathway.
Comparative Performance Data
In Vitro Cytokine Induction
The tables below summarize the cytokine production induced by imiquimod and B-class CpG ODNs in human peripheral blood mononuclear cells (PBMCs) and other relevant cell types.
Table 1: Cytokine Induction by Imiquimod in Human PBMCs
| Cytokine | Concentration Induced | Fold Increase vs. Control | Reference |
|---|---|---|---|
| IFN-α | 1150 pg/mL | Not specified | [4] |
| TNF-α | 450 pg/mL | Not specified | [4] |
| IL-6 | 3.5 ng/mL | Not specified | [4] |
| IL-12 | Not specified | Upregulated | [2] |
| IL-1β | 125 pg/mL | Not specified |[4] |
Data is representative and may vary based on experimental conditions.
Table 2: Cytokine Induction by B-Class CpG ODNs in Human PBMCs
| Cytokine | Concentration Induced | Fold Increase vs. Control | Reference |
|---|---|---|---|
| IFN-α | Low to moderate induction | Varies | [7][8] |
| TNF-α | Upregulated | Varies | [9] |
| IL-6 | Strong induction | Varies | [7][9] |
| IL-12 | Low induction | Varies |[10] |
Data is representative of B-class CpG ODNs and may vary for this compound.
In Vivo Anti-Tumor Efficacy
The following tables summarize the anti-tumor effects of imiquimod and CpG ODNs in various murine cancer models.
Table 3: In Vivo Anti-Tumor Efficacy of Imiquimod
| Mouse Model | Tumor Type | Treatment Regimen | Outcome | Reference |
|---|---|---|---|---|
| C57BL/6 | B16 Melanoma | Topical 5% cream daily | Significant tumor growth inhibition | [11] |
| C57BL/6 | TRAMP-C2 Prostate Cancer | Intratumoral injection (50 µg) daily for 9 days | Significant reduction in tumor size | [12] |
| C3H/HeN | Vascular Hemangioendothelioma | Topical cream | Significantly decreased tumor growth and increased survival | [13] |
| K5.Stat3C | UVB-induced Squamous Cell Carcinoma | Topical application | Attenuated tumor growth |[14] |
Table 4: In Vivo Anti-Tumor Efficacy of B-Class CpG ODNs
| Mouse Model | Tumor Type | Treatment Regimen | Outcome | Reference |
|---|---|---|---|---|
| BALB/c | CT26 Colon Carcinoma | Intratumoral injection | >50% reduction in tumor growth rate | [2] |
| C57BL/6 | B16F10 Melanoma | Intratumoral injection | Slowed tumor growth and prolonged survival | [15] |
| BALB-neuT | Mammary Carcinoma | Intratumoral injection | Delayed tumor growth | [16] |
| BALB/c | 4T1 Breast Cancer | Intratumoral injection | Tumor growth inhibition |[17] |
Data is representative of B-class CpG ODNs and may vary for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Cytokine Production Assay from Human PBMCs
Objective: To quantify the production of cytokines by human PBMCs upon stimulation with TLR agonists.
Caption: In Vitro Cytokine Assay Workflow.
Materials:
-
Ficoll-Paque density gradient medium
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Human peripheral blood mononuclear cells (PBMCs)
-
TLR agonists (this compound or imiquimod)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.[18]
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Stimulation: Plate 200 µL of the cell suspension into each well of a 96-well plate. Add the TLR agonist (this compound or imiquimod) at the desired final concentration. Include a vehicle control (e.g., endotoxin-free water or DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.[19]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of cytokines in the collected supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of TLR agonists in a syngeneic mouse tumor model.
Caption: In Vivo Tumor Model Workflow.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Murine tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
Phosphate-buffered saline (PBS)
-
TLR agonists (this compound or imiquimod)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Inject a suspension of tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells in 100 µL of PBS) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the TLR agonist according to the desired route (e.g., intratumoral, subcutaneous, or topical) and schedule. The control group should receive a vehicle control. For example, intratumoral injection of 50 µg of the agonist in 50 µL of PBS every other day for a total of five injections.[20]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point. Survival can also be monitored as a primary endpoint.
-
Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves. Statistical analysis can be performed to compare the treatment groups to the control group.
Conclusion
Both this compound and imiquimod are potent immune activators that function through distinct TLR pathways. Imiquimod, a TLR7 agonist, is well-characterized for its induction of a broad range of cytokines, including high levels of IFN-α, and has demonstrated anti-tumor efficacy in various preclinical models. This compound, as a B-class CpG ODN and TLR9 agonist, is expected to be a strong inducer of B-cell activation and pro-inflammatory cytokines such as IL-6 and TNF-α, with demonstrated anti-tumor effects in murine models for other B-class CpG ODNs.
The choice between these two agents for a specific research or therapeutic application will depend on the desired immunological profile. For applications requiring a strong IFN-α response, imiquimod may be more suitable. For indications where potent B-cell activation and a Th1-polarizing cytokine milieu are desired, a B-class CpG ODN like this compound could be advantageous. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these two classes of TLR agonists.
References
- 1. invivogen.com [invivogen.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Differential viral induction of distinct interferon-alpha genes by positive feedback through interferon regulatory factor-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Cytokine Production and Bystander Activation of Autoreactive B Cells in Response to CpG-A and CpG-B ODNs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of class A, B and C CpG-oligodeoxynucleotides on in vitro activation of innate immune cells in human immunodeficiency virus-1 infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel C Type CpG Oligodeoxynucleotide Exhibits Immunostimulatory Activity In Vitro and Enhances Antitumor Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial DNA induces murine interferon-gamma production by stimulation of interleukin-12 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Topically applied imiquimod inhibits vascular tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imiquimod attenuates the growth of UVB-induced SCC in mice through Th1/Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Antitumor Efficacy of CpG Oligonucleotides is Improved by Encapsulation in Plant Virus-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systemic Targeting of CpG-ODN to the tumor microenvironment with anti-neu-CpG hybrid-molecule and T-reg depletion induces memory responses in BALB-neuT tolerant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TLR Agonist Therapy of Metastatic Breast Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. agilent.com [agilent.com]
- 20. Toll-like receptor agonist combinations augment mouse T-cell anti-tumor immunity via IL-12- and interferon ß-mediated suppression of immune checkpoint receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Odn BW001: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Odn BW001, a synthetic oligodeoxynucleotide (ODN) containing unmethylated CpG motifs, with other immunomodulatory alternatives. As this compound is identified as a CpG ODN, its primary mechanism of action is through the activation of Toll-like receptor 9 (TLR9), a key component of the innate immune system.[1][2] This activation triggers a cascade of immune responses, making CpG ODNs potent agents in immunotherapy, particularly in cancer treatment and as vaccine adjuvants.[3][4][5]
Comparative Performance of CpG ODN Classes
CpG ODNs are categorized into distinct classes based on their structural and biological properties. The three main classes—A, B, and C—exhibit different immunological outcomes, allowing for their tailored application in various therapeutic contexts.[1][2][6]
| Feature | Class A (e.g., ODN 2216, ODN 1585) | Class B (e.g., ODN 2006) | Class C (e.g., ODN 2395, M362) |
| Primary Immune Response | High induction of Type I Interferons (IFN-α) from plasmacytoid dendritic cells (pDCs).[1][6][7] | Strong activation of B cells and monocytes.[1][6] | Combination of Class A and B effects: strong IFN-α production and potent B-cell activation.[2][8][9] |
| NF-κB Activation | Weak TLR9-dependent NF-κB signaling.[1] | Strong TLR9-dependent NF-κB signaling.[7] | Strong NF-κB activation.[8] |
| Cellular Effects | Potent activator of natural killer (NK) cells.[6] | Strong inducer of B cell proliferation.[6] | Induces both strong NK cell activation and B cell proliferation.[9][10] |
| Therapeutic Application | Primarily investigated for cancer immunotherapy due to strong IFN-α response.[8] | Widely used as a vaccine adjuvant to enhance antibody production.[2] | Versatile for both anticancer and vaccine adjuvant applications.[9] |
Comparison with Alternative TLR Agonists
This compound's mechanism via TLR9 can be compared to other TLR agonists that activate different receptors in the same family, such as Resiquimod (R-848), which targets TLR7 and TLR8.[11]
| Parameter | CpG ODN (TLR9 Agonist) | Resiquimod (R-848) (TLR7/8 Agonist) |
| Target Receptor | Toll-like Receptor 9 (TLR9)[1] | Toll-like Receptors 7 and 8 (TLR7/8)[11] |
| Cellular Target | Plasmacytoid dendritic cells (pDCs), B cells.[2] | Dendritic cells, monocytes, macrophages. |
| Primary Cytokine Induction | IFN-α, IL-6, TNF-α.[2] | IFN-α, IL-12, TNF-α. |
| Adjuvant Efficacy (HBsAg model in mice) | Superior in augmenting both humoral and cell-mediated immune responses.[11][12] | Potent, but less effective than CpG ODN in the specific model tested.[11][12] |
Experimental Protocols for Mechanism Validation
Validating the mechanism of action of a CpG ODN like this compound involves a series of in vitro and in vivo experiments to confirm TLR9 engagement and characterize the downstream immune response.
In Vitro TLR9 Activation Assay
Objective: To confirm that this compound activates the TLR9 signaling pathway.
Methodology:
-
Cell Line: Use a reporter cell line, such as HEK-Blue™ hTLR9 cells, which are engineered to express human TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Treatment: Culture the HEK-Blue™ hTLR9 cells and treat with varying concentrations of this compound. Include a known TLR9 agonist (e.g., ODN 2006) as a positive control and a non-CpG ODN as a negative control.
-
Incubation: Incubate the cells for 24 hours to allow for TLR9 activation and subsequent SEAP expression.
-
Detection: Measure SEAP activity in the cell supernatant using a spectrophotometer.
-
Analysis: An increase in SEAP activity in a dose-dependent manner indicates NF-κB activation through the TLR9 pathway.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To characterize the cytokine profile induced by this compound.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Plate the PBMCs and treat with different concentrations of this compound. Include positive controls for different CpG classes (e.g., ODN 2216 for Class A, ODN 2006 for Class B) and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of key cytokines such as IFN-α, IL-6, IL-12, and TNF-α using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
-
Analysis: Compare the cytokine profile induced by this compound to that of the known CpG ODN classes to classify its activity.
B Cell Proliferation Assay
Objective: To assess the ability of this compound to induce B cell proliferation.
Methodology:
-
B Cell Isolation: Isolate B cells from human PBMCs using magnetic-activated cell sorting (MACS).
-
Cell Labeling and Culture: Label the B cells with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE). Culture the labeled cells in the presence of various concentrations of this compound.
-
Incubation: Incubate the cells for 3-5 days.
-
Flow Cytometry Analysis: Analyze the cells using flow cytometry to measure the dilution of the CFSE dye, which corresponds to cell division.
-
Analysis: A decrease in CFSE fluorescence intensity indicates B cell proliferation.
Visualizing the Mechanism and Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams illustrate the TLR9 signaling pathway and a typical experimental workflow for validating a novel CpG ODN.
Caption: TLR9 Signaling Pathway activated by CpG ODN.
Caption: Experimental workflow for validating this compound's mechanism.
References
- 1. Antiinfective Applications of Toll-like Receptor 9 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the different types of drugs available for CpG ODN? [synapse.patsnap.com]
- 3. Research Portal [iro.uiowa.edu]
- 4. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Frontiers | Immunostimulatory Activities of CpG-Oligodeoxynucleotides in Teleosts: Toll-Like Receptors 9 and 21 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. CpG Oligodeoxynucleotides for Anticancer Monotherapy from Preclinical Stages to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-Class CpG ODN: sequence requirements and characterization of immunostimulatory activities on mRNA level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of different CpG oligodeoxynucleotide classes for their capability to stimulate human NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TLR agonists as vaccine adjuvants: comparison of CpG ODN and Resiquimod (R-848) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Biomarkers for SG001 Efficacy in Cancer Immunotherapy
A detailed guide for researchers and drug development professionals on the predictive biomarkers for the novel anti-PD-1 antibody, SG001, in the context of current cancer immunotherapy strategies. This report outlines key efficacy data, compares SG001 with established alternatives, and provides comprehensive experimental methodologies.
Introduction
SG001 is a fully humanized IgG4 monoclonal antibody that targets the programmed death-1 (PD-1) receptor, a critical immune checkpoint. By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, SG001 is designed to restore the anti-tumor activity of the immune system. This guide provides a comparative analysis of biomarkers that can predict the clinical efficacy of SG001 and other PD-1/PD-L1 inhibitors, supported by experimental data and detailed protocols. The use of such biomarkers is crucial for patient selection, optimizing treatment strategies, and advancing the development of personalized cancer therapies.[1][2]
Biomarkers for SG001 Efficacy
The clinical efficacy of PD-1 inhibitors like SG001 can be predicted by several key biomarkers. These biomarkers help in identifying patients who are most likely to respond to the therapy.
Table 1: Key Biomarkers for SG001 Efficacy
| Biomarker | Description | Clinical Significance |
| PD-L1 Expression | The level of Programmed Death-Ligand 1 (PD-L1) expression on tumor cells or tumor-infiltrating immune cells. | Higher PD-L1 expression is often correlated with better response rates to PD-1/PD-L1 inhibitors.[1] |
| Tumor Mutational Burden (TMB) | The total number of mutations per coding area of a tumor genome. | High TMB is associated with the production of neoantigens, which can stimulate an anti-tumor immune response, leading to improved outcomes with checkpoint inhibitors.[1] |
| Microsatellite Instability (MSI) | A condition of genetic hypermutability that results from impaired DNA Mismatch Repair (MMR). | Tumors with high MSI (MSI-H) or deficient MMR (dMMR) are highly responsive to PD-1 blockade, irrespective of the tumor's origin. |
| Tumor-Infiltrating Lymphocytes (TILs) | The presence and density of lymphocytes, particularly CD8+ T cells, within the tumor microenvironment. | A pre-existing anti-tumor immune response, indicated by the presence of TILs, is often a prerequisite for the efficacy of checkpoint inhibitors. |
Comparative Efficacy of SG001
SG001 has demonstrated clinically meaningful efficacy in patients with previously treated recurrent or metastatic cervical cancer.[1] The following table compares the efficacy of SG001 with another widely used PD-1 inhibitor, Pembrolizumab, in a similar patient population.
Table 2: Comparative Efficacy of SG001 vs. Pembrolizumab in Recurrent/Metastatic Cervical Cancer
| Efficacy Endpoint | SG001 (Phase Ib)[1] | Pembrolizumab (KEYNOTE-158) |
| Objective Response Rate (ORR) | 25.3% | 14.3% (in PD-L1 positive patients) |
| Disease Control Rate (DCR) | 63.7% | 36.8% |
| Median Time to Response (TTR) | 1.4 months | 2.1 months |
| Median Duration of Response (DoR) | Not Reached | Not Reached |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biomarkers discussed.
PD-L1 Immunohistochemistry (IHC)
Objective: To determine the expression level of PD-L1 in tumor tissue.
Protocol:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a high pH, heat-induced epitope retrieval solution.
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Sections are incubated with a primary antibody specific for PD-L1 (e.g., clone 22C3 for Pembrolizumab or a specific antibody for SG001).
-
Detection is achieved using a polymer-based detection system and a chromogen such as DAB.
-
Slides are counterstained with hematoxylin.
-
PD-L1 expression is scored using the Combined Positive Score (CPS) or Tumor Proportion Score (TPS), which assesses the percentage of PD-L1 expressing tumor cells and immune cells.
Tumor Mutational Burden (TMB) Analysis
Objective: To quantify the number of somatic mutations in the tumor genome.
Protocol:
-
DNA is extracted from both the tumor tissue and a matched normal blood sample.
-
Next-Generation Sequencing (NGS) is performed on the extracted DNA to sequence the whole exome or a large panel of cancer-related genes.
-
The sequencing data from the tumor and normal samples are compared to identify somatic mutations.
-
The total number of non-synonymous somatic mutations is divided by the size of the coding region sequenced to calculate the TMB, expressed as mutations per megabase (mut/Mb).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of SG001 and the workflow for biomarker analysis.
References
- 1. Efficacy, safety and biomarkers of SG001 for patients with previously treated recurrent or metastatic cervical cancer: an open‐label, multicenter, phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression biomarkers for clinical efficacy and outcome prediction in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TLR7 Agonists for Researchers and Drug Development Professionals
An In-Depth Guide to the Performance and Experimental Profiles of Key Toll-like Receptor 7 Agonists
Toll-like receptor 7 (TLR7) has emerged as a critical target in immunotherapy, given its role in the activation of innate and adaptive immune responses. The development of potent and selective TLR7 agonists is a key area of research for vaccines, oncology, and infectious diseases. This guide provides a head-to-head comparison of prominent TLR7 agonists, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Performance Comparison of TLR7 Agonists
The potency and selectivity of TLR7 agonists are critical parameters for their therapeutic efficacy and safety. The following tables summarize the half-maximal effective concentrations (EC50) for TLR7 and TLR8 activation, providing a clear comparison of their activity and selectivity profiles.
Table 1: Comparative Potency (EC50) of TLR7 Agonists in Human and Murine In Vitro Assays
| Agonist | Human TLR7 EC50 (nM) | Murine TLR7 EC50 (nM) | Human TLR8 EC50 (nM) | Selectivity (TLR8/TLR7) |
| Imiquimod | ~3000 | - | >10000 | >3.3 |
| Resiquimod (R848) | ~100 | ~100 | ~3000 | ~30 |
| Gardiquimod | ~4000 | - | >20000 | >5 |
| Vesatolimod (GS-9620) | ~50-100 | ~50 | >10000 | >100-200 |
| BMS Compound [I] | 7 | 5 | >5000 | >714 |
| BMS Compound [II] | 21 | 94 | >5000 | >238 |
| BMS Compound [III] | 13000 | 27000 | - | - |
Data compiled from multiple sources. EC50 values can vary depending on the specific assay conditions.
Table 2: In Vitro Cytokine Induction Profile of TLR7 Agonists in Human PBMCs and Whole Blood
| Agonist | IFN-α Induction | TNF-α Induction | IL-6 Induction | IL-12 Induction |
| Imiquimod | Moderate | Low | Moderate | Low |
| Resiquimod (R848) | High | High | High | High |
| Gardiquimod | High | Low | Moderate | Moderate |
| Vesatolimod (GS-9620) | High | Low | Moderate | Moderate |
| Motolimod (VTX-2337) | Low | High | High | High |
Cytokine induction is generally characterized as Low, Moderate, or High based on reported experimental data. Actual concentrations can vary significantly based on experimental conditions.
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of TLR7 agonists. Below are methodologies for key in vitro assays.
Protocol 1: In Vitro TLR7 Agonist Activity Assay Using HEK-Blue™ Reporter Cells
This protocol describes the determination of TLR7 agonist activity by measuring the activation of the NF-κB signaling pathway in HEK-Blue™ hTLR7 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Heat-inactivated fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
HEK-Blue™ Detection medium (InvivoGen)
-
TLR7 agonist compounds
-
96-well, flat-bottom cell culture plates
Procedure:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: On the day of the assay, harvest and resuspend cells to a concentration of 2.8 x 10^5 cells/mL. Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Agonist Preparation and Addition: Prepare serial dilutions of the TLR7 agonist compounds. Add 20 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add 180 µL of HEK-Blue™ Detection medium to each well containing 20 µL of stimulated cell supernatant.
-
Readout: Incubate the plate at 37°C for 1-2 hours and measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Determine the EC50 values by plotting the absorbance against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Whole Blood Assay for Cytokine Profiling
This protocol outlines the stimulation of fresh human whole blood with TLR7 agonists to measure the release of cytokines.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes
-
RPMI 1640 medium
-
TLR7 agonist compounds
-
LPS (positive control for TNF-α, IL-6)
-
96-well, round-bottom cell culture plates
-
ELISA or multiplex bead-based assay kits for human IFN-α, TNF-α, IL-6, and IL-12.
Procedure:
-
Blood Dilution: Within 2 hours of collection, dilute the whole blood 1:5 with RPMI 1640 medium.
-
Plating: Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Agonist Stimulation: Prepare serial dilutions of the TLR7 agonists and controls. Add 20 µL of each dilution to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plate at 500 x g for 10 minutes. Carefully collect the supernatant (plasma).
-
Cytokine Quantification: Measure the concentration of IFN-α, TNF-α, IL-6, and IL-12 in the plasma samples using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the agonist concentrations to generate dose-response curves.
Mandatory Visualizations
TLR7 Signaling Pathway
Unraveling the Synergy: Odn BW001 in Combination with Checkpoint Inhibitors Versus Monotherapy
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the strategic combination of novel agents with established checkpoint inhibitors is a key area of investigation. This guide provides a comparative analysis of a hypothetical Toll-like receptor 9 (TLR9) agonist, herein referred to as Odn BW001, used in combination with checkpoint inhibitors versus its application as a monotherapy. While specific data for "this compound" is not available in the current scientific literature, this document synthesizes established principles and representative preclinical data for TLR9 agonists to offer a valuable framework for researchers.
The rationale for combining TLR9 agonists with checkpoint inhibitors lies in their complementary mechanisms of action. TLR9 agonists stimulate the innate immune system, leading to the activation of dendritic cells and cytotoxic T lymphocytes, effectively turning immunologically "cold" tumors into "hot" ones. This enhanced tumor immunogenicity can then be leveraged by checkpoint inhibitors, which block the pathways that cancer cells use to evade T cell-mediated destruction.
Comparative Efficacy: Preclinical Data Overview
Preclinical studies consistently demonstrate that the combination of a TLR9 agonist with a checkpoint inhibitor, such as an anti-PD-1 or anti-CTLA-4 antibody, results in superior anti-tumor efficacy compared to either agent alone. The following tables present hypothetical, yet representative, data from a syngeneic mouse tumor model to illustrate this synergistic effect.
Table 1: Tumor Growth Inhibition in a Murine Colon Carcinoma Model (CT26)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | 0 |
| This compound Monotherapy | 900 ± 120 | 40 |
| Anti-PD-1 Monotherapy | 825 ± 110 | 45 |
| This compound + Anti-PD-1 | 225 ± 50 | 85 |
Table 2: Overall Survival in a Murine Melanoma Model (B16F10)
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | 20 | 0 |
| This compound Monotherapy | 28 | 40 |
| Anti-PD-1 Monotherapy | 30 | 50 |
| This compound + Anti-PD-1 | 45 | 125 |
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T Cells / mm² of Tumor | Ratio of CD8+ T Cells to Regulatory T Cells (Tregs) |
| Vehicle Control | 50 ± 10 | 0.5 |
| This compound Monotherapy | 150 ± 25 | 1.5 |
| Anti-PD-1 Monotherapy | 175 ± 30 | 1.8 |
| This compound + Anti-PD-1 | 450 ± 50 | 4.5 |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the process of evaluating these therapies, the following diagrams are provided.
Caption: Synergistic signaling of this compound and Anti-PD-1.
Validating Immune Activation by Odn BW001: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immune-stimulatory effects of Odn BW001 with other well-characterized CpG oligodeoxynucleotides (ODNs). The data presented herein is supported by detailed experimental protocols to assist in the validation of immune activation by these agents.
Introduction to this compound and CpG ODNs
This compound is a novel synthetic oligodeoxynucleotide containing unmethylated CpG motifs.[1] Such CpG ODNs are recognized by Toll-like receptor 9 (TLR9), a key pattern recognition receptor in the innate immune system.[2][] This recognition triggers a signaling cascade that leads to the activation of various immune cells and the production of cytokines, thereby initiating and shaping the subsequent adaptive immune response. CpG ODNs are broadly classified into different classes (A, B, and C) based on their structural features and the type of immune response they elicit.[4]
A recent study has characterized this compound as a C-type CpG ODN.[1] This class of ODNs is known for its ability to induce strong IFN-α production, similar to Class A ODNs, while also potently activating B cells, a characteristic feature of Class B ODNs.[4][5] Specifically, this compound has been shown to activate B cells and Natural Killer (NK) cells and to stimulate the secretion of high levels of IFN-α and IFN-γ, which contributes to its strong anti-viral activity.[1][2]
Comparative Performance of this compound
To objectively evaluate the immune-stimulatory potential of this compound, its performance can be benchmarked against well-established CpG ODNs from different classes. This section provides a comparative summary of the key immune activation parameters.
Cytokine Secretion Profile
The induction of cytokines is a hallmark of CpG ODN-mediated immune activation. The table below compares the cytokine secretion profile induced by this compound with that of a representative Class A (ODN 2216) and Class B (ODN 2006) CpG ODN in human Peripheral Blood Mononuclear Cells (PBMCs).
| Cytokine | This compound (C-type) | ODN 2216 (A-type) | ODN 2006 (B-type) |
| IFN-α | High | Very High | Low/Negative |
| IFN-γ | Moderate | Indirectly stimulated | Low |
| IL-6 | High | Low | High |
| TNF-α | Moderate | Low | High |
Data is a qualitative summary based on typical responses for each CpG ODN class.
Immune Cell Activation
CpG ODNs are potent activators of various immune cell populations. The following table summarizes the differential activation of B cells and NK cells by this compound and other CpG ODN classes.
| Cell Type | Activation Marker | This compound (C-type) | ODN 2216 (A-type) | ODN 2006 (B-type) |
| B Cells | CD86, CD69 | +++ | + | +++ |
| NK Cells | CD69, Enhanced Cytotoxicity | ++ | +++ | + |
Activation level is represented qualitatively: +++ (strong), ++ (moderate), + (weak).
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of immune activation. The following sections outline the key experimental protocols.
Isolation and Culture of Human PBMCs
Peripheral Blood Mononuclear Cells (PBMCs) are a key source of various immune cells for in vitro stimulation assays.
-
Blood Collection: Collect whole blood from healthy donors in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Ficoll-Paque Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting and Resuspension: Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration to 1 x 10^6 cells/mL for culture.
In Vitro Stimulation of PBMCs
-
Plating: Seed 1 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate.
-
Stimulation: Add this compound or other CpG ODNs to the desired final concentration (e.g., 1-5 µM). Include an unstimulated control (medium only) and a negative control ODN (GpC).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24 hours for cytokine analysis, 48-72 hours for proliferation and cell activation marker analysis).
Quantification of Cytokine Secretion by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in culture supernatants.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
Analysis of B Cell Activation by Flow Cytometry
Flow cytometry is used to identify and quantify the expression of cell surface markers associated with B cell activation.
-
Cell Harvesting: After stimulation, harvest the PBMCs from the culture plates.
-
Staining: Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies against B cell markers (e.g., CD19) and activation markers (e.g., CD86, CD69) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on the CD19-positive B cell population and then determine the percentage of cells expressing the activation markers CD86 and CD69.
Visualizing the Pathways and Workflows
CpG ODN Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of CpG ODNs to TLR9.
Caption: CpG ODN recognition by TLR9 in the endosome initiates a signaling cascade leading to the expression of pro-inflammatory cytokines and Type I interferons.
Experimental Workflow for Validating Immune Activation
The diagram below outlines the general workflow for assessing the immune-stimulatory activity of this compound.
Caption: Workflow for validating immune activation, from PBMC isolation to analysis of cytokine production and cell activation markers.
References
- 1. Anti-SARS-CoV immunity induced by a novel CpG oligodeoxynucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly pathogenic coronaviruses: thrusting vaccine development in the spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel C Type CpG Oligodeoxynucleotide Exhibits Immunostimulatory Activity In Vitro and Enhances Antitumor Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of B-Class CpG ODN Adjuvanticity: A Focus on CpG 1018
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adjuvanticity of a B-class CpG oligodeoxynucleotide (ODN), specifically CpG 1018, with other commonly used vaccine adjuvants. The analysis is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments to facilitate reproducibility and further research. As specific information for "Odn BW001" is limited in publicly available scientific literature, this guide focuses on the well-characterized and FDA-approved B-class CpG ODN, CpG 1018, as a representative member of this adjuvant class.
Introduction to CpG ODN Adjuvants
Synthetic oligodeoxynucleotides containing unmethylated CpG motifs (CpG ODNs) are potent immunostimulants that mimic bacterial DNA.[1] They are recognized by Toll-like receptor 9 (TLR9), which is expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1][2] This recognition triggers a signaling cascade that leads to the activation of the innate immune system and the subsequent development of a robust and long-lasting adaptive immune response.[2]
CpG ODNs are classified into different classes (A, B, and C) based on their structure and immunostimulatory properties. B-class CpG ODNs, such as CpG 1018, are characterized by a complete phosphorothioate backbone and are potent activators of B cells, leading to strong antibody production.[3] They are known to induce a T-helper 1 (Th1)-biased immune response, which is crucial for protection against intracellular pathogens and for cancer immunotherapy.[4][5]
Mechanism of Action: The TLR9 Signaling Pathway
CpG 1018 exerts its adjuvant effect by activating the Toll-like receptor 9 (TLR9) signaling pathway. Upon administration, CpG 1018 is internalized by TLR9-expressing immune cells, primarily pDCs and B cells. Inside the cell, it engages with TLR9 in the endosomal compartment, initiating a signaling cascade that results in the activation of transcription factors like NF-κB and AP-1. This leads to the production of pro-inflammatory cytokines and chemokines, such as Interferon-alpha (IFN-α), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1] This innate immune activation enhances antigen presentation by dendritic cells, promotes B cell proliferation and differentiation into antibody-secreting plasma cells, and drives the differentiation of T cells towards a Th1 phenotype, characterized by the production of IFN-γ.[2][4]
Caption: TLR9 Signaling Pathway Activated by CpG 1018.
Comparative Adjuvanticity: CpG 1018 vs. Other Adjuvants
The performance of CpG 1018 has been evaluated against several other adjuvants in various vaccine formulations. The following tables summarize the comparative data from preclinical studies.
Table 1: Comparison of CpG 1018 and Alum Adjuvants
| Parameter | Antigen | CpG 1018 | Alum | Study Reference |
| Antibody Titer (Total IgG) | Hepatitis B surface antigen (HBsAg) | Substantially higher | Lower | [6] |
| Antibody Isotype (IgG2a/IgG1 ratio) | Influenza Nucleoprotein | Significantly increased (Th1-biased) | No significant change (Th2-biased) | [4] |
| Seroprotection Rate | HBsAg | More rapid and higher | Slower and lower | [6] |
| T-cell Response (IFN-γ secretion) | Influenza Nucleoprotein | Significantly enhanced | Weak induction | [4] |
| T-cell Response (IL-4 secretion) | Influenza Nucleoprotein | No significant increase | Significantly increased | [4] |
Table 2: Comparison of CpG 1018 and MF59-like Adjuvant (AddaVax)
| Parameter | Antigen | CpG 1018 | AddaVax (MF59 mimetic) | Study Reference |
| Antibody Titer (Total IgG) | Influenza Nucleoprotein | Significantly higher | Lower | [4] |
| Antibody Isotype (IgG2c/IgG1 ratio) | Influenza Nucleoprotein | Significantly increased (Th1-biased) | No significant change (Balanced Th1/Th2) | [4] |
| Cytotoxic T Lymphocyte (CTL) Response | Influenza Nucleoprotein | Highly effective enhancement | Failed to significantly enhance | [4] |
| T-cell Response (IFN-γ secreting CD4+ T cells) | Influenza Nucleoprotein | Significantly increased | No significant increase | [4] |
| T-cell Response (IL-4 secreting CD4+ T cells) | Influenza Nucleoprotein | No significant increase | Significantly increased | [4] |
| Protective Efficacy (viral challenge) | Influenza Nucleoprotein | Significant protection | No significant protection | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Experimental Workflow for Adjuvant Comparison
Caption: General Experimental Workflow for Adjuvant Comparison.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Objective: To quantify antigen-specific antibody titers in serum samples.
Protocol:
-
Coating: 96-well microplates are coated with the specific antigen (e.g., 1-5 µg/mL in PBS) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by incubating with blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples are serially diluted in blocking buffer and added to the wells. Plates are incubated for 2 hours at room temperature.[7]
-
Washing: Plates are washed three times with wash buffer.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG, IgG1, or IgG2a) is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed five times with wash buffer.
-
Detection: TMB (3,3',5,5'-tetramethylbenzidine) substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density (OD) is measured at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives an OD value above a predetermined cut-off (e.g., mean OD of negative controls + 3 standard deviations).[8]
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
Objective: To enumerate antigen-specific cytokine-secreting cells (e.g., IFN-γ, IL-4) at the single-cell level.
Protocol:
-
Plate Coating: ELISpot plates are coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.[9]
-
Washing and Blocking: Plates are washed and blocked to prevent non-specific binding.[10]
-
Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from immunized animals and plated in the coated wells.
-
Stimulation: Cells are stimulated with the specific antigen or a positive control (e.g., mitogen) and incubated for 18-24 hours at 37°C in a CO₂ incubator.[11]
-
Cell Removal: Cells are washed away.
-
Detection Antibody Incubation: A biotinylated detection antibody specific for the cytokine is added and incubated for 2 hours at room temperature.[12]
-
Enzyme Conjugate Incubation: Streptavidin-alkaline phosphatase (AP) or -HRP is added and incubated for 1-2 hours.[12]
-
Spot Development: A substrate solution (e.g., BCIP/NBT for AP) is added, leading to the formation of colored spots at the sites of cytokine secretion.
-
Washing and Drying: The reaction is stopped by washing with water, and the plate is allowed to dry.
-
Spot Counting: The number of spots in each well is counted using an automated ELISpot reader.
Flow Cytometry for T-cell Phenotyping
Objective: To characterize the phenotype and activation status of T-cell populations.
Protocol:
-
Cell Preparation: Single-cell suspensions are prepared from spleens or lymph nodes of immunized animals.
-
Surface Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD44, CD62L) to identify different T-cell subsets (e.g., naive, effector, memory).[13]
-
Intracellular Staining (for cytokines): For intracellular cytokine analysis, cells are first stimulated in vitro with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Fixation and Permeabilization: After surface staining, cells are fixed and permeabilized using a dedicated kit.[14]
-
Intracellular Antibody Staining: Cells are then incubated with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α).[14]
-
Washing: Cells are washed to remove unbound antibodies.
-
Data Acquisition: Samples are acquired on a flow cytometer.
-
Data Analysis: The data is analyzed using specialized software to quantify the percentage and phenotype of different T-cell populations.[13]
Conclusion
The comparative analysis demonstrates that CpG 1018 is a potent adjuvant that induces a strong Th1-biased immune response, characterized by high antibody titers, particularly of the IgG2a/c isotype, and robust cellular immunity. In direct comparisons, CpG 1018 has shown superiority over traditional adjuvants like alum and more balanced adjuvants like MF59 in eliciting these types of responses.[4] The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of CpG 1018 and other novel adjuvants in vaccine development. The well-defined mechanism of action and favorable safety profile of CpG 1018 make it a valuable tool for the development of next-generation vaccines against a wide range of diseases.[2]
References
- 1. escholarship.org [escholarship.org]
- 2. CpG 1018 | toll-like receptor 9 (TLR9) agonist adjuvant | Dynavax Technologies [dynavax.com]
- 3. researchgate.net [researchgate.net]
- 4. CpG 1018 Is an Effective Adjuvant for Influenza Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aging-Associated Poor Influenza Vaccine Responses with CpG 1018 Adjuvant [mdpi.com]
- 6. Development of the CpG Adjuvant 1018: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ELISPOT protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Odn BW001 Cross-Reactivity with Toll-like Receptors
A guide for researchers, scientists, and drug development professionals on the Toll-like receptor (TLR) selectivity of CpG oligodeoxynucleotides.
Introduction
Odn BW001 is a synthetic oligodeoxynucleotide (ODN) containing unmethylated CpG motifs, which are characteristic pathogen-associated molecular patterns found in bacterial and viral DNA. Such CpG ODNs are recognized by Toll-like receptor 9 (TLR9), a key receptor of the innate immune system primarily expressed in B cells and plasmacytoid dendritic cells in humans. Activation of TLR9 triggers a signaling cascade that leads to a potent Th1-type immune response, making TLR9 agonists like this compound attractive candidates for vaccine adjuvants and cancer immunotherapies.
Data Presentation: TLR Cross-Reactivity of a Representative CpG ODN
The following table summarizes the expected activation profile of a Class B CpG ODN across a panel of human TLRs. The data is typically generated using human embryonic kidney (HEK) 293 cells individually expressing each TLR and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB promoter. Activation is quantified by measuring the reporter gene activity.
| Toll-like Receptor (TLR) | Ligand Specificity | Representative Agonist | Expected Activation by ODN 2006 (EC50) |
| TLR2/1 | Triacyl lipopeptides | Pam3CSK4 | No significant activation |
| TLR2/6 | Diacyl lipopeptides | FSL-1 | No significant activation |
| TLR3 | Double-stranded RNA | Poly(I:C) | No significant activation |
| TLR4 | Lipopolysaccharide | LPS-EK | No significant activation |
| TLR5 | Flagellin | FLA-ST | No significant activation |
| TLR7 | Single-stranded RNA | Imiquimod | No significant activation |
| TLR8 | Single-stranded RNA | ssRNA40 | No significant activation |
| TLR9 | CpG DNA | ODN 2006 | ~0.1 - 1.0 µM |
This table is illustrative and represents the high selectivity of Class B CpG ODNs for TLR9. The lack of activation for other TLRs is a key quality control parameter for commercially available CpG ODNs.
Experimental Protocols
The determination of TLR cross-reactivity is a crucial step in the characterization of a TLR agonist. A widely used method is the TLR activation reporter assay using a panel of engineered cell lines.
TLR Activation Reporter Assay
Objective: To assess the specificity of a CpG ODN by measuring its ability to activate different TLRs.
Materials:
-
HEK-Blue™ TLR cell lines: A panel of HEK293 cells stably expressing a single human TLR (e.g., TLR2, TLR3, TLR4, TLR5, TLR7, TLR8, and TLR9) and a SEAP reporter gene under the control of an NF-κB promoter.
-
HEK-Blue™ Null1 cells (parental cell line, as a negative control).
-
Test compound: this compound or a representative CpG ODN (e.g., ODN 2006).
-
Positive controls: Known agonists for each TLR (as listed in the table above).
-
Negative control: A non-CpG ODN (e.g., ODN 2137).
-
Cell culture medium: DMEM, 10% heat-inactivated fetal bovine serum, penicillin-streptomycin.
-
HEK-Blue™ Detection medium: A reagent for the colorimetric detection of SEAP activity.
-
96-well plates.
Procedure:
-
Cell Seeding: Plate the different HEK-Blue™ TLR cell lines in separate wells of a 96-well plate at a density of ~25,000 cells per well.
-
Compound Addition: Add the test CpG ODN and control agonists at various concentrations to the respective wells. Include wells with untreated cells as a baseline control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: Add HEK-Blue™ Detection medium to the wells. This medium contains a substrate that turns purple/blue in the presence of SEAP.
-
Measurement: After a further incubation of 1-4 hours, measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Data Analysis: The OD values are proportional to the level of NF-κB activation. Compare the activation induced by the test CpG ODN across the different TLR cell lines. A highly specific TLR9 agonist will only show a significant increase in SEAP activity in the HEK-Blue™ hTLR9 cell line.
Mandatory Visualizations
Experimental Workflow for TLR Cross-Reactivity Screening
Caption: Workflow for assessing TLR cross-reactivity using a reporter assay.
TLR9 Signaling Pathway
Caption: MyD88-dependent signaling pathway activated by TLR9 agonists.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Odn BW001
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Odn BW001. Assuming this compound is a standard research-grade oligodeoxynucleotide, this guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure laboratory safety and maintain sample integrity.
I. Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to standard laboratory safety protocols is essential. The primary risks associated with non-modified oligonucleotides in a research setting are contamination of the sample and potential exposure to reagents used in the solution.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Should be worn at all times to prevent contamination of the oligonucleotide sample by nucleases present on the skin. Change gloves frequently, especially after touching any surface outside of the designated work area. |
| Eye Protection | Safety Glasses with Side Shields | To be worn to protect against accidental splashes of the oligonucleotide solution or other reagents. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential spills. |
II. Experimental Protocol: Handling and Storage of this compound
Proper handling and storage are critical to prevent degradation and ensure the quality of the oligonucleotide.
Step-by-Step Handling Procedure:
-
Receiving and Inspection: Upon receiving the lyophilized this compound, inspect the tube for any damage. Ensure the cap is sealed tightly.
-
Resuspension:
-
Before opening, briefly centrifuge the tube to collect the lyophilized powder at the bottom.
-
Resuspend the oligonucleotide in a nuclease-free buffer, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0), or nuclease-free water. Avoid using distilled water as it can be slightly acidic, which may lead to degradation over time.
-
To create a 100 µM stock solution, multiply the number of nanomoles (nmol) of the oligonucleotide (provided on the datasheet) by 10 to get the volume of buffer in microliters (µL) to add.
-
-
Aliquoting and Storage:
-
To minimize freeze-thaw cycles, which can degrade the oligonucleotide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-to-medium-term storage. For long-term storage, -80°C is recommended.
-
If the oligonucleotide is fluorescently labeled, protect it from light by using amber tubes or wrapping the tubes in foil.
-
III. Operational Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling a new oligonucleotide sample in the laboratory.
Caption: Workflow for handling this compound from receipt to use.
IV. Disposal Plan
The disposal of oligonucleotide waste must comply with local and institutional regulations.
Disposal of Unused Oligonucleotide Solutions:
-
Unmodified Oligonucleotides: For standard, unmodified DNA oligonucleotides in non-hazardous buffers (like TE buffer or water), the primary concern is not the oligonucleotide itself but any other hazardous materials it may be mixed with. If the solution does not contain any other hazardous chemicals, consult your institution's Environmental Health and Safety (EHS) office for guidance. In some cases, highly diluted, non-hazardous solutions may be permissible for drain disposal with copious amounts of water, but this must be confirmed with your local EHS. A more conservative and generally recommended approach is to collect all chemical waste, including oligonucleotide solutions, in a designated hazardous waste container for pickup by your EHS office.
-
Modified or Hazardous Oligonucleotides: If this compound is modified with fluorescent dyes, radioisotopes, or is in a solution containing hazardous chemicals (e.g., guanidinium thiocyanate), it must be treated as hazardous waste.
-
Collect the waste in a clearly labeled, sealed container.
-
The label should include the chemical names and concentrations of all components.
-
Arrange for disposal through your institution's hazardous waste management program.
-
Disposal of Contaminated Labware:
-
Non-sharps: Gloves, pipette tips, and tubes contaminated with non-hazardous oligonucleotide solutions can typically be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise. If contaminated with hazardous materials, they must be placed in the appropriate hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disclaimer: The information provided is based on general laboratory practices for handling research-grade oligonucleotides. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound if available, and always adhere to the safety guidelines established by your institution's Environmental Health and Safety (EHS) department.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
